molecular formula C13H19NO9 B7821818 Adrenaline bitartrate

Adrenaline bitartrate

Cat. No.: B7821818
M. Wt: 333.29 g/mol
InChI Key: YLXIPWWIOISBDD-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adrenaline Bitartrate, also known as epinephrine bitartrate, is the hydrogen tartrate salt of the endogenous catecholamine, (-)-adrenaline. This compound is a well-characterized agonist for alpha and beta-adrenergic receptors, making it a vital tool for researching sympathetic nervous system pathways, cardiac function, and bronchial responsiveness in physiological and pharmacological studies . The bitartrate salt form is commonly utilized to enhance the stability and solubility of the active molecule in aqueous solutions . Researchers employ this compound in various in vitro and ex vivo experiments to investigate its mechanisms, which include mediating vasoconstriction via alpha-1 receptors, increasing heart rate and contractility via beta-1 receptors, and inducing bronchodilation via beta-2 receptors . It has also been reported for use in efflux pump research in Gram-negative bacteria . This product is offered as a white to almost white powder and is characterized by a specific optical rotation of -15.0 to -18.0 deg (C=2, H2O) . It is supplied with a high purity of >98.0% as determined by HPLC and non-aqueous titration, ensuring consistent and reliable results . Proper handling is required, and the reagent must be stored refrigerated (0-10°C), protected from light and air, as it is a heat- and light-sensitive material . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXIPWWIOISBDD-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51-42-3
Record name Epinephrine hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Adrenaline Bitartrate in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenaline, also known as epinephrine (B1671497), is a potent catecholamine hormone and neurotransmitter integral to the sympathetic nervous system's "fight-or-flight" response.[1][] In pharmaceutical formulations, it is often prepared as adrenaline bitartrate (B1229483), a salt form that enhances its stability. As a non-selective agonist of all adrenergic receptors, adrenaline exerts profound and multifaceted effects on the cardiovascular system.[3] This technical guide provides an in-depth exploration of the mechanism of action of adrenaline bitartrate in cardiovascular research, detailing its interaction with adrenergic receptors, the subsequent molecular signaling cascades, and its integrated effects on systemic hemodynamics. This document also presents detailed experimental protocols and quantitative data to serve as a resource for researchers in the field.

This compound and Adrenergic Receptor Interaction

The physiological responses to adrenaline are mediated through its binding to a class of G protein-coupled receptors (GPCRs) known as adrenergic receptors or adrenoceptors.[1][3] These receptors are broadly classified into two main types, alpha (α) and beta (β), each with several subtypes that exhibit distinct tissue distributions and couple to different intracellular signaling pathways.[3]

  • α-Adrenergic Receptors:

    • α1-receptors: Primarily coupled to Gq proteins. They are abundant in the smooth muscle cells of blood vessels, where their activation leads to vasoconstriction.[3]

    • α2-receptors: Coupled to Gi proteins. Their activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[3]

  • β-Adrenergic Receptors:

    • β1-receptors: Predominantly found in the heart (comprising 75-80% of cardiac β-receptors) and are coupled to Gs proteins.[3][4] They are the primary mediators of adrenaline's cardiac stimulatory effects.[3]

    • β2-receptors: Widely distributed, including in the smooth muscle of bronchioles and blood vessels supplying skeletal muscle.[3] Like β1-receptors, they couple to Gs proteins, but their activation in vascular smooth muscle leads to vasodilation.[5]

    • β3-receptors: Primarily located in adipose tissue and have a minimal presence in the heart.[4]

Adrenaline stimulates all these receptor subtypes.[3] However, its affinity varies, with a higher affinity for β2-receptors compared to α1-receptors.[6] This differential affinity is crucial for understanding adrenaline's dose-dependent effects; at low concentrations, β-receptor mediated effects (like vasodilation) dominate, while at higher concentrations, α-receptor mediated effects (vasoconstriction) become more prominent.[1]

Adrenaline binds to multiple adrenergic receptor subtypes.

Molecular Signaling Pathways

The binding of adrenaline to its receptors initiates distinct intracellular signaling cascades that ultimately produce a physiological response. The two most critical pathways in the cardiovascular system are the Gs-protein pathway in the heart and the Gq-protein pathway in vascular smooth muscle.

β1-Adrenergic Signaling in Cardiac Myocytes

In the heart, adrenaline's effects are primarily mediated by β1-adrenergic receptors.[3] The activation of these receptors triggers a well-defined signaling cascade that enhances cardiac function.[7]

  • Gs Protein Activation: Adrenaline binding to the β1-receptor causes a conformational change, activating the associated stimulatory G-protein (Gs).[7]

  • Adenylyl Cyclase and cAMP: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[][5]

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate cAMP-dependent Protein Kinase A (PKA).[7]

  • Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in cardiac excitation-contraction coupling:[8]

    • L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, enhancing the trigger for calcium release from the sarcoplasmic reticulum.[5]

    • Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), increasing calcium reuptake into the SR. This accelerates relaxation (lusitropy).

    • Troponin I: Phosphorylation decreases the sensitivity of myofilaments to calcium, also contributing to faster relaxation.

    • Ryanodine Receptors: PKA-mediated phosphorylation enhances the release of calcium from the sarcoplasmic reticulum.[4]

The net result of this cascade is an increase in heart rate (positive chronotropy), contractility (positive inotropy), conduction velocity (positive dromotropy), and the rate of relaxation (positive lusitropy).[1][7]

Beta1_Signaling β1-Adrenergic Signaling Pathway in Cardiomyocytes cluster_targets PKA Substrates Adrenaline Adrenaline b1AR β1-Adrenergic Receptor Adrenaline->b1AR Binds Gs Gs Protein b1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca²⁺ Channel PKA->CaChannel Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates TnI Troponin I PKA->TnI Phosphorylates Outcome Increased Inotropy, Chronotropy, & Lusitropy CaChannel->Outcome PLB->Outcome TnI->Outcome

The β1-adrenergic signaling cascade in heart muscle cells.
α1-Adrenergic Signaling in Vascular Smooth Muscle

In most systemic blood vessels, adrenaline's pressor (blood pressure increasing) effects are mediated by α1-adrenergic receptors on vascular smooth muscle cells (VSMCs).[6]

  • Gq Protein Activation: Adrenaline binding to the α1-receptor activates the associated Gq-protein.[1]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[9]

  • IP3 and DAG Formation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Calcium Release and PKC Activation:

    • IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6]

    • DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[9]

  • Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and causing smooth muscle contraction and vasoconstriction.[6]

This pathway leads to an increase in systemic vascular resistance and contributes to the rise in blood pressure.[6]

Alpha1_Signaling α1-Adrenergic Signaling Pathway in Vascular Smooth Muscle Adrenaline Adrenaline a1AR α1-Adrenergic Receptor Adrenaline->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP₃ PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP₂ PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Ca²⁺ Ca->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction

The α1-adrenergic signaling cascade in vascular smooth muscle.

Systemic Cardiovascular Effects & Quantitative Data

The activation of various adrenergic receptor subtypes by adrenaline results in a complex but predictable set of dose-dependent cardiovascular responses.

  • Heart Rate: Increases due to the potent stimulation of cardiac β1-receptors (positive chronotropic effect).[10][11]

  • Myocardial Contractility: Increases due to β1-receptor stimulation (positive inotropic effect), leading to a greater stroke volume and ejection fraction.[10]

  • Blood Pressure: Adrenaline has a biphasic effect on blood pressure.[12]

    • Low Doses: At low infusion rates, the higher affinity of adrenaline for β2-receptors causes vasodilation in skeletal muscle beds.[12] This can lead to a decrease in total peripheral resistance and diastolic blood pressure, while systolic pressure may rise due to increased cardiac output.[13]

    • High Doses: At higher doses, the effects on α1-receptors dominate, causing widespread vasoconstriction that overrides β2-mediated vasodilation.[12] This leads to a significant increase in total peripheral resistance, and consequently, a rise in both systolic and diastolic blood pressure.[12][14]

Data Presentation

The following tables summarize quantitative data from key studies investigating the cardiovascular effects of adrenaline in both human and animal models.

Table 1: Hemodynamic Effects of Intravenous Adrenaline Infusion in Healthy Humans

Parameter Low Dose (25 ng/kg/min)[10] Medium Dose (50 ng/kg/min)[10] High Dose (100 ng/kg/min)[10]
Heart Rate (beats/min) +8 ± 3 +12 ± 2 +17 ± 1
Systolic Blood Pressure (mmHg) +8 ± 1 +18 ± 2 +30 ± 6
Stroke Volume (%) +26 ± 2 +31 ± 4 +40 ± 4
Cardiac Output (%) +41 ± 4 +58 ± 5 +74 ± 1
Systemic Vascular Resistance (%) -31 ± 3 -42 ± 2 -48 ± 8

(Data adapted from Sung et al.)[10]

Table 2: Dose-Dependent Effects of Adrenaline on Blood Pressure in Anesthetized Pigs

Adrenaline Dose (µg/kg) Change in Systolic BP (mmHg) Change in Diastolic BP (mmHg)
Low Doses (e.g., <0.3) Decrease (e.g., -12 ± 1) Decrease (e.g., -15 ± 0)
High Doses (e.g., >1.0) Increase Increase

(Data represents the biphasic response described by Lastein et al. At low doses, SBP decreased from a baseline of 118±3 to 106±4 mmHg and DBP from 86±3 to 71±3 mmHg.)[12]

Table 3: Adrenaline Dosing in Experimental Porcine Cardiac Arrest Models

Study Animal Model Condition Adrenaline Dose Key Finding
Pytte et al.[15] Pig Ventricular Fibrillation 0.02 mg/kg Adrenaline improved hemodynamics only during high-quality CPR.
Prekker et al.[16] Pig Ventricular Fibrillation 45 µg/kg Increased left ventricular myocardial blood flow.
Duhem et al.[17][18] Pig Ventricular Fibrillation 0.25, 0.5, or 1.0 mg 0.5 mg boluses were not significantly different from 1.0 mg in raising coronary perfusion pressure (CPP).

| Wenzel et al.[19] | Pig | Asphyxial Cardiac Arrest | 45 µg/kg, then 200 µg/kg | Combination with vasopressin was more effective at raising CPP than adrenaline alone. |

Experimental Protocols in Cardiovascular Research

This compound is a fundamental tool in experimental cardiovascular research. Below are detailed methodologies for two common experimental setups.

Protocol 1: In Vivo Hemodynamic Assessment in an Anesthetized Pig Model

This protocol is designed to assess the dose-dependent effects of adrenaline on systemic hemodynamics. The pig is a relevant large-animal model due to its cardiovascular similarities to humans.

  • Objective: To determine the effects of escalating doses of adrenaline on heart rate, systolic blood pressure (SBP), diastolic blood pressure (DBP), and left ventricular pressure (LVP).

  • Methodology (adapted from Lastein et al.[12] and Pytte et al.[15]):

    • Animal Preparation: A domestic pig (e.g., Danish Landrace, ~70-80 kg) is fasted overnight. Anesthesia is induced (e.g., with midazolam and ketamine) and maintained with a continuous infusion (e.g., propofol (B549288) and fentanyl). The animal is intubated and mechanically ventilated.

    • Instrumentation:

      • A central venous catheter is placed (e.g., in the jugular vein) for drug administration.

      • An arterial catheter is placed (e.g., in the femoral or carotid artery) and connected to a pressure transducer to continuously monitor systemic blood pressure.

      • A 3- or 5-lead electrocardiogram (ECG) is used to monitor heart rate and rhythm.

      • For advanced studies, a pressure-tip catheter can be inserted into the left ventricle via the carotid artery to directly measure LVP.

    • Stabilization: The animal is allowed to stabilize for a period (e.g., 30 minutes) after instrumentation to ensure baseline hemodynamic stability.

    • Drug Administration: this compound is dissolved in saline. Escalating bolus doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0 µg/kg) are administered intravenously, with a sufficient washout period between doses for hemodynamics to return to baseline.[12]

    • Data Acquisition: Hemodynamic parameters (SBP, DBP, LVP, heart rate) are continuously recorded using a data acquisition system. The peak or nadir response for each parameter after each dose is identified and recorded for analysis.

ExperimentalWorkflow_InVivo Experimental Workflow: In Vivo Hemodynamic Assessment cluster_dosing 4. Dosing and Measurement Cycle Prep 1. Animal Preparation (Anesthesia, Intubation) Instrument 2. Instrumentation (IV lines, Arterial Line, ECG) Prep->Instrument Stabilize 3. Stabilization Period (30 min) Instrument->Stabilize Dose Administer Adrenaline (e.g., 0.1 µg/kg IV) Stabilize->Dose Record Record Hemodynamic Response Dose->Record Washout Washout Period (Return to Baseline) Record->Washout NextDose Administer Next Dose (e.g., 0.3 µg/kg IV) Washout->NextDose NextDose->Record Repeat for all doses Analysis 5. Data Analysis (Dose-Response Curves) NextDose->Analysis After final dose

Workflow for in vivo hemodynamic studies in a large animal model.
Protocol 2: Isolated Perfused Heart (Langendorff) Model

The Langendorff preparation allows for the study of direct cardiac effects of a substance, eliminating confounding influences from the nervous system and peripheral vasculature.[20]

  • Objective: To assess the direct effects of adrenaline on heart rate, contractile force, and coronary flow in an isolated heart.

  • Methodology (General principles from Langendorff technique[20][21][22]):

    • Heart Excision: A rodent (typically a rat or mouse) is anesthetized and heparinized. The chest is opened, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.

    • Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus. Retrograde perfusion via the aorta is initiated with an oxygenated, nutrient-rich physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at a constant temperature (37°C) and pressure. This perfusion forces the aortic valve closed and directs the perfusate into the coronary arteries, keeping the myocardium viable.[20]

    • Instrumentation:

      • A fluid-filled latex balloon is inserted into the left ventricle via the mitral valve and connected to a pressure transducer to measure isovolumetric ventricular pressure (a measure of contractility).

      • ECG electrodes may be attached to the epicardial surface to monitor heart rate and detect arrhythmias.

      • Coronary flow is measured by collecting the effluent from the pulmonary artery or the entire heart.

    • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) until a steady state of function is achieved.[23]

    • Drug Administration: this compound is added directly to the perfusion buffer at known concentrations. The effects on left ventricular developed pressure (LVDP), heart rate, and coronary flow are recorded.

    • Data Acquisition: All parameters are recorded continuously. The change from baseline is calculated for each concentration of adrenaline to construct a dose-response curve.

Conclusion

This compound is a cornerstone agent in cardiovascular research, providing a powerful means to probe the function of the adrenergic system. Its complex mechanism of action stems from its non-selective agonism at multiple α- and β-adrenergic receptors, which triggers distinct, and sometimes opposing, downstream signaling pathways. Stimulation of cardiac β1-receptors potently enhances heart rate and contractility through the Gs-cAMP-PKA pathway. Concurrently, its action on vascular α1-receptors via the Gq-PLC-IP3 pathway causes vasoconstriction, while β2-receptor activation causes vasodilation. The net cardiovascular effect is a finely tuned, dose-dependent response. For researchers and drug development professionals, a thorough understanding of these intricate mechanisms is critical for designing robust experiments and accurately interpreting their results. The experimental models and quantitative data presented herein provide a foundational guide for the continued investigation of adrenergic signaling in cardiovascular health and disease.

References

Adrenaline Bitartrate Signaling Cascade in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Adrenaline, also known as epinephrine (B1671497), is a critical catecholamine that functions as both a hormone and a neurotransmitter within the central nervous system (CNS).[][2][3] Its signaling is mediated by a family of G-protein coupled receptors (GPCRs) called adrenergic receptors, which are ubiquitously expressed on neuronal cells.[][4] Understanding the intricate signaling cascades initiated by adrenaline bitartrate (B1229483) is paramount for researchers in neuropharmacology and for the development of therapeutics targeting neurological and psychiatric disorders.[5] This technical guide provides an in-depth exploration of the core signaling pathways, presents quantitative data for receptor interactions, details key experimental protocols for studying these cascades, and includes mandatory visualizations to illustrate complex processes.

Adrenergic Receptors and G-Protein Coupling in Neuronal Cells

Adrenaline's effects in the CNS are diverse and depend on its binding to specific adrenergic receptor subtypes, which are broadly classified into three families: α1, α2, and β.[][2] These receptors are coupled to distinct heterotrimeric G-proteins, initiating divergent downstream signaling pathways.[4][6]

  • α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors primarily couple to Gq/11 proteins.[4][7] Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[7]

  • α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to Gi/o proteins.[4][8] The Gαi subunit, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][8]

  • β-Adrenergic Receptors (β1, β2, β3): These receptors are coupled to Gs proteins.[4][8] The activated Gαs subunit stimulates adenylyl cyclase, resulting in the synthesis of cAMP from ATP.[9][10] cAMP then acts as a second messenger to activate protein kinase A (PKA).[9][11]

The following diagram provides a high-level overview of these canonical signaling pathways.

G cluster_membrane Plasma Membrane cluster_alpha1 α1-AR cluster_alpha2 α2-AR cluster_beta β-AR ar_a1 α1 gq Gq ar_a1->gq ar_a2 α2 gi Gi ar_a2->gi ar_b β gs Gs ar_b->gs adrenaline Adrenaline Bitartrate adrenaline->ar_a1 adrenaline->ar_a2 adrenaline->ar_b plc PLC gq->plc inhibition Inhibition gi->inhibition ac Adenylyl Cyclase gs->ac ip3_dag IP3 + DAG plc->ip3_dag camp cAMP ac->camp ac->camp pka PKA camp->pka downstream_b Neuronal Response pka->downstream_b ca_pkc ↑ [Ca²⁺] PKC Activation ip3_dag->ca_pkc downstream_a1 Neuronal Response ca_pkc->downstream_a1 inhibition->ac downstream_a2 Neuronal Response inhibition->downstream_a2

Caption: Overview of Adrenaline Signaling Pathways in Neurons.

Non-Canonical β-Arrestin Signaling

Beyond classical G-protein signaling, adrenergic receptors can initiate G-protein-independent pathways through β-arrestins.[][8] Following agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains. This phosphorylation promotes the binding of β-arrestin 1 or β-arrestin 2.[8] While this process mediates receptor desensitization and internalization, β-arrestin can also act as a scaffold, recruiting and activating other signaling molecules, most notably components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[][8] This non-canonical pathway is crucial for regulating long-term changes in gene expression and neuronal plasticity.

Quantitative Analysis of Adrenergic Signaling

Quantitative pharmacology is essential for characterizing ligand-receptor interactions and predicting physiological responses. Key parameters include the dissociation constant (Kd), which measures ligand affinity; the maximum binding capacity (Bmax), which reflects receptor density; and the half-maximal effective or inhibitory concentrations (EC50 or IC50), which measure ligand potency.[12] Radioligand binding assays are considered the gold standard for determining Kd and Bmax.[13][14]

Table 1: Representative Quantitative Parameters of Adrenaline-Adrenergic Receptor Interactions Note: These values are illustrative and can vary significantly based on the specific neuronal cell type, tissue preparation, and experimental conditions.

Parameterα1-Adrenergicα2-Adrenergicβ-AdrenergicMethod
Adrenaline Affinity (Kd) ~50 - 200 nM~10 - 100 nM~100 - 500 nMRadioligand Competition Assay
Receptor Density (Bmax) Variable (fmol/mg protein)Variable (fmol/mg protein)Variable (fmol/mg protein)Saturation Binding Assay
Functional Potency (EC50) ~10 - 100 nM (Ca²⁺ Flux)~5 - 50 nM (cAMP Inhibition)~20 - 200 nM (cAMP Accumulation)Functional Assays

Key Experimental Protocols

Investigating the adrenaline bitartrate signaling cascade requires a suite of specialized biochemical and cell-based assays.

Radioligand Binding Assay for Receptor Characterization

This assay quantifies receptor density (Bmax) and ligand affinity (Kd) using a radiolabeled ligand.[13] It is the definitive method for receptor quantification.[14]

Table 2: Materials for Radioligand Binding Assay

Reagent/EquipmentPurpose
Neuronal cell membranesSource of adrenergic receptors
Radioligand (e.g., [³H]-Prazosin for α1)Labeled ligand for detection
Unlabeled this compoundCompetitor ligand for competition assays
Incubation Buffer (e.g., Tris-HCl)Maintain physiological pH and ionic strength
Glass Fiber FiltersSeparate bound from free radioligand
Scintillation CounterDetect and quantify radioactivity
Cell HarvesterRapidly filter samples

Protocol Steps:

  • Membrane Preparation: Homogenize neuronal tissue or cultured cells in a lysis buffer and isolate the membrane fraction via centrifugation.

  • Saturation Assay: Incubate fixed amounts of membrane protein with increasing concentrations of the radioligand. Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled competitor.

  • Competition Assay: Incubate membranes with a fixed concentration of radioligand and increasing concentrations of unlabeled this compound.

  • Incubation: Allow reactions to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand. Wash filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze data using non-linear regression to determine Kd, Bmax, and IC50 values.

start Start: Prepare Neuronal Cell Membranes incubate Incubate Membranes with Radioligand +/- Adrenaline start->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Non-linear Regression) quantify->analyze end End: Determine Kd, Bmax, IC50 analyze->end start Start: Plate Neuronal Cells in Multi-well Plate treat Treat Cells with Adrenaline (Induce cAMP Change) start->treat lyse Lyse Cells to Release cAMP treat->lyse detect Add cAMP Detection Solution (PKA-mediated ATP depletion) lyse->detect measure Add Kinase-Glo® Reagent (Measure Remaining ATP) detect->measure read Read Luminescence measure->read end End: Calculate cAMP Levels and Determine EC50/IC50 read->end start Start: Treat Neurons & Lyse Cells sds_page Protein Separation (SDS-PAGE) start->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking Step transfer->block antibodies Primary & Secondary Antibody Incubation block->antibodies detect Chemiluminescent Detection antibodies->detect analyze Image Analysis & Normalization detect->analyze end End: Quantify Protein Phosphorylation analyze->end

References

Synthesis and Purification of L-Adrenaline Bitartrate: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-adrenaline bitartrate (B1229483) for laboratory use. The document details the chemical processes involved, purification methodologies, and analytical techniques for quality control. The information is compiled to assist researchers in the safe and effective laboratory-scale production of this critical adrenergic agonist.

Introduction

L-adrenaline bitartrate, also known as epinephrine (B1671497) bitartrate, is the hydrogen tartrate salt of L-adrenaline.[1] It is a widely used sympathomimetic amine that acts on both alpha and beta-adrenergic receptors.[1][2] In a laboratory setting, the availability of high-purity L-adrenaline bitartrate is essential for accurate and reproducible experimental results in various fields, including pharmacology, physiology, and neuroscience. This guide outlines a common method for its preparation, focusing on the optical resolution of racemic adrenaline and subsequent purification.

Synthesis of L-Adrenaline Bitartrate

The synthesis of L-adrenaline bitartrate typically involves the optical resolution of a racemic mixture of adrenaline using a chiral resolving agent, most commonly L-(+)-tartaric acid.[3][4] The principle behind this method is the formation of diastereomeric salts (L-adrenaline-L-tartrate and D-adrenaline-L-tartrate) which exhibit different solubilities, allowing for their separation.

Experimental Protocol: Optical Resolution of Racemic Adrenaline

This protocol is a synthesized representation of common laboratory-scale procedures.

Materials:

  • Racemic adrenaline

  • L-(+)-tartaric acid

  • Methanol (B129727)

  • Purified water

  • Ammonium hydroxide (B78521) solution (e.g., 28%)

  • Reaction vessel with stirring capability

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven (vacuum compatible)

Procedure:

  • Salt Formation:

    • In a suitable reactor, dissolve racemic adrenaline in methanol at room temperature (approximately 20-25°C).[3][4]

    • Add L-(+)-tartaric acid to the solution while stirring.[3][4] The molar ratio of adrenaline to tartaric acid is a critical parameter and is often in the range of 1:1 to 1:1.5.[4]

    • Continue agitation for an extended period (e.g., at least 20 hours) at a controlled temperature to allow for the precipitation of the less soluble L-adrenaline-L-tartrate salt.[3]

  • Isolation of Crude L-Adrenaline-L-Tartrate:

    • Filter the resulting suspension to collect the precipitated solid.[3][4]

    • Wash the collected solid with a small volume of cold methanol to remove residual mother liquor containing the more soluble D-adrenaline-L-tartrate.[3]

    • Dry the crude L-adrenaline-L-tartrate under vacuum at a controlled temperature (e.g., 50°C).[3]

Workflow for Synthesis

G racemic_adrenaline Racemic Adrenaline reaction_vessel Reaction Vessel (Stirring, 20-25°C, 20+ hours) racemic_adrenaline->reaction_vessel l_tartaric_acid L-(+)-Tartaric Acid l_tartaric_acid->reaction_vessel methanol Methanol methanol->reaction_vessel filtration Filtration reaction_vessel->filtration washing Washing (Cold Methanol) filtration->washing drying Drying (Vacuum, 50°C) washing->drying crude_product Crude L-Adrenaline Bitartrate drying->crude_product

Caption: Workflow for the Synthesis of Crude L-Adrenaline Bitartrate.

Purification of L-Adrenaline Bitartrate

The crude L-adrenaline bitartrate obtained from the resolution step requires further purification to achieve the high purity necessary for laboratory applications. Recrystallization is a common and effective method for this purpose.

Experimental Protocol: Recrystallization

Materials:

  • Crude L-adrenaline bitartrate

  • Methanol

  • Purified water

  • Heating and cooling apparatus

  • Filtration apparatus

  • Drying oven (vacuum compatible)

Procedure:

  • Dissolution:

    • Suspend the crude L-adrenaline-L-tartrate in a mixture of methanol and purified water.[3]

    • Heat the suspension to reflux with agitation for a period of time (e.g., 30 minutes) to ensure complete dissolution.[3]

  • Crystallization:

    • Cool the solution slowly to room temperature. A controlled cooling rate (e.g., -0.5°C/minute) can promote the formation of larger, purer crystals.[3]

    • Further cooling in an ice bath can be employed to maximize the yield of the recrystallized product.[5]

  • Isolation and Drying:

    • Filter the suspension to collect the purified crystals.

    • Wash the crystals with a small amount of cold methanol.[3]

    • Dry the purified L-adrenaline-L-tartrate under vacuum at a suitable temperature (e.g., 50°C).[3]

Workflow for Purification

G crude_product Crude L-Adrenaline Bitartrate dissolution Dissolution (Heating to Reflux) crude_product->dissolution solvent_mixture Methanol/Water Mixture solvent_mixture->dissolution cooling Controlled Cooling (e.g., -0.5°C/min) dissolution->cooling filtration Filtration cooling->filtration washing Washing (Cold Methanol) filtration->washing drying Drying (Vacuum, 50°C) washing->drying purified_product Purified L-Adrenaline Bitartrate drying->purified_product

Caption: Workflow for the Purification of L-Adrenaline Bitartrate.

Quality Control and Data Presentation

The purity of the final L-adrenaline bitartrate product must be assessed to ensure it is suitable for its intended use. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.[6][7]

Analytical Methods
  • Purity Assessment: A reversed-phase HPLC method can be used to determine the chemical purity of the L-adrenaline bitartrate. The method should be validated for parameters such as linearity, precision, accuracy, and specificity.[6][7]

  • Enantiomeric Purity: Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the L-isomer.[3][8] This is crucial as the D-isomer has significantly lower pharmacological activity.[9]

Data Summary

The following table summarizes typical quantitative data reported in the literature for the synthesis and purification of L-adrenaline bitartrate.

ParameterValueReference
Synthesis
Racemic Adrenaline to Methanol Ratio1 kg : 10 L[3]
Adrenaline to Tartaric Acid Ratio (mass)1 : 1 to 1 : 1.5[4]
Reaction Time≥ 20 hours[3]
Drying Temperature (Vacuum)50°C[3]
Optical Purity of Crude Product> 70% (-)-adrenaline[3]
Purification
Methanol to Water Ratio for Recrystallization6.9 L : 0.36 L[3]
Reflux Time30 minutes[3]
Cooling Rate-0.5°C / minute[3]
Final Product Optical Purity> 97.0%[3]
Loss on Drying< 2.0%[3]
Analytical
HPLC Purity≥ 98%[6]
HPLC Recovery99.3% - 101.8%[6]
HPLC Limit of Detection (LOD)0.1 µg/mL[6]
HPLC Limit of Quantification (LOQ)0.3 µg/mL[6]

Adrenergic Receptor Signaling Pathway

L-adrenaline exerts its physiological effects by binding to adrenergic receptors. The following diagram illustrates a simplified signaling pathway upon activation of a G-protein coupled adrenergic receptor.

G adrenaline L-Adrenaline Bitartrate receptor Adrenergic Receptor (GPCR) adrenaline->receptor g_protein G-Protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

Caption: Simplified Adrenergic Receptor Signaling Pathway.

Conclusion

This guide provides a detailed framework for the synthesis and purification of L-adrenaline bitartrate on a laboratory scale. By following the outlined protocols and employing rigorous analytical quality control, researchers can produce high-purity material suitable for a wide range of scientific applications. Adherence to standard laboratory safety practices is paramount during all stages of the synthesis and purification process.

References

Chemical Stability and Degradation Pathways of Adrenaline Bitartrate in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Adrenaline (Epinephrine) is a critical catecholamine used in emergency medicine for its potent effects on the cardiovascular system, particularly in treating anaphylaxis and cardiac arrest.[1] The bitartrate (B1229483) salt is a common form used in aqueous injectable solutions. However, adrenaline is inherently unstable in solution, susceptible to degradation through several pathways, which can compromise its therapeutic efficacy and safety.[2][3] This degradation is manifested by a loss of potency and a gradual discoloration of the solution from colorless to yellow or brown.[4]

This technical guide provides an in-depth analysis of the chemical stability of adrenaline bitartrate in solution, detailing its principal degradation pathways, the factors influencing its stability, and the analytical methodologies employed for its assessment. This document is intended for researchers, scientists, and drug development professionals involved in the formulation and quality control of adrenaline-containing pharmaceutical products.

Principal Degradation Pathways

Adrenaline in aqueous solutions degrades primarily through three main pathways: oxidation, racemization, and sulfonation, particularly in formulations containing bisulfite antioxidants.

Oxidation

The catechol moiety of the adrenaline molecule is highly susceptible to oxidation, especially in neutral or alkaline conditions and in the presence of oxygen and metal ions.[2][3] The process involves the oxidation of adrenaline to adrenaline-quinone, which then undergoes intramolecular cyclization to form leucoadrenochrome and subsequently adrenochrome, a colored compound.[5][6] Further reactions can lead to the formation of polymeric melanin-like substances, resulting in the characteristic brown discoloration of degraded solutions.[4]

G Adrenaline Adrenaline Adrenaline_quinone Adrenaline-quinone Adrenaline->Adrenaline_quinone -2H+, -2e- Leucadrenochrome Leucadrenochrome Adrenaline_quinone->Leucadrenochrome Cyclization Adrenochrome Adrenochrome (Colored) Leucadrenochrome->Adrenochrome Oxidation Polymers Melanin-like Polymers (Brown) Adrenochrome->Polymers Polymerization

Figure 1: Oxidation pathway of adrenaline to colored degradation products.
Racemization

Adrenaline is a chiral molecule, with the L-isomer (L-adrenaline) being the pharmacologically active enantiomer.[7] In solution, L-adrenaline can undergo racemization to form the much less potent D-isomer (D-adrenaline).[7][8] This process is known to be catalyzed by hydronium ions under acidic conditions.[9] The United States Pharmacopeia (USP) now mandates the quantification of both isomers to ensure therapeutic potency.[7][8] Studies have shown that after 2 years of storage, the content of the active L-isomer can drop to as low as 85%, even if the total adrenaline content (L- and D-isomers) is within the acceptable limit of 90%.[7][8]

G L_Adrenaline L-Adrenaline (Active) D_Adrenaline D-Adrenaline (Less Active) L_Adrenaline->D_Adrenaline Acid-catalyzed

Figure 2: Racemization of L-adrenaline to D-adrenaline.
Sulfonation

To prevent oxidation, antioxidants such as sodium metabisulfite (B1197395) are commonly added to adrenaline injection formulations.[7][10] However, adrenaline can react with bisulfite ions (formed from metabisulfite in water) to produce adrenaline sulfonate.[7][8] This reaction leads to the formation of both L- and D-adrenaline sulfonate, which are pharmacologically inactive.[7] The reaction is thought to proceed via an SN1 mechanism involving a carbocation intermediate, which contributes to the formation of the racemic sulfonate product.[7]

G Adrenaline L-Adrenaline Carbocation Carbocation Intermediate Adrenaline->Carbocation Rate-limiting step L_Sulfonate L-Adrenaline Sulfonate (Inactive) Carbocation->L_Sulfonate + HSO₃⁻ D_Sulfonate D-Adrenaline Sulfonate (Inactive) Carbocation->D_Sulfonate + HSO₃⁻

Figure 3: Sulfonation pathway of adrenaline in the presence of bisulfite.

Factors Influencing Stability

The rate and extent of this compound degradation are significantly influenced by several physicochemical factors.

Effect of pH

The pH of the solution is a critical factor for adrenaline stability. The optimal stability is found in the acidic range, with a pH of about 3.6 being suggested as ideal.[11]

  • Alkaline pH (>6.0): Significantly accelerates the oxidation of the catechol group.[6][12] Mixing adrenaline with alkaline solutions, such as sodium bicarbonate, leads to rapid degradation, especially when exposed to light.[13]

  • Acidic pH: While it inhibits oxidation, highly acidic conditions can promote racemization.[9][14]

ConditionAdrenaline RemainingTimeTemperatureAdditional NotesSource
Lidocaine with 8.4% Sodium Bicarbonate (pH-adjusted), exposed to light73.0 ± 3.6%6 hours24°CHighlights the instability in alkaline conditions with light.[13]
Lidocaine with 8.4% Sodium Bicarbonate (pH-adjusted), in the dark95.8 ± 3.6%6 hours24°CShows that protection from light improves stability even at higher pH.[13]
Non-alkalinised control solutionNegligible degradation20 hours24°CDemonstrates stability in acidic commercial preparations.[13]
Optimal pH for stabilityHigh activity retained6 yearsRoom TempSolutions with sodium metabisulphite at pH ~3.6 showed little loss of activity.[11]
Effect of Temperature

Elevated temperatures accelerate all degradation pathways, including oxidation and racemization.[4][15] Prolonged heat exposure leads to a significant loss of potency and is often accompanied by discoloration.[4][15] Conversely, refrigeration and even freezing conditions appear to have no significant detrimental effect on adrenaline concentration and may reduce degradation.[16][17]

FormulationTemperatureIncubation TimeObservationSource
1-epinephrine bitartrate95°C2-20 daysMass loss and discoloration observed. Significant reduction in pressor potency.[4]
Epinephrine (B1671497) solutionsConstant high heatProlongedMore degradation observed compared to fluctuating temperatures.[16][17]
Epinephrine solutionsExtreme cold/freezingN/ANo significant degradation found.[16][17]
Effect of Light (Photodegradation)

Adrenaline is sensitive to light, which can induce photochemical degradation.[4] The presence of sodium bisulfite has been shown to paradoxically increase the rate of photodegradation.[18][19][20] Adrenochrome sulfonate, a product of the reaction between adrenaline and bisulfite, appears to act as a photosensitizer, accelerating further degradation.[18][20][21] Therefore, protecting adrenaline solutions from light is a critical storage requirement.[13]

ConditionObservationMechanismSource
Epinephrine with bisulfite, irradiatedIncreased degradation rateAdrenochrome sulfonate acts as a photosensitizer, likely via singlet oxygen production.[18][20][21]
Epinephrine with bisulfite, irradiated under NitrogenRetarded degradation processIndicates that oxygen is a key participant in the photodegradation process.[18]
Protection from irradiation <418 nmPhotodegradation preventedSuggests a specific wavelength range is responsible for initiating degradation.[18][20]

Analytical Methodologies for Stability Assessment

Evaluating the stability of this compound requires robust analytical methods that can separate and quantify the parent drug from its various degradation products and isomers.

Stability-Indicating HPLC Methods

A stability-indicating method is an analytical procedure used to detect changes in the properties of the drug substance and drug product over time. For adrenaline, High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is the most common technique.[2][22] Forced degradation studies—exposing the drug to stress conditions such as acid, base, oxidation, heat, and light—are performed to demonstrate the method's specificity and ability to separate degradants from the active ingredient.[2][23]

Typical Experimental Protocol: Reversed-Phase HPLC

  • Objective: To separate and quantify adrenaline from its degradation products.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[2][12]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: An isocratic mobile phase often consists of an aqueous buffer with an ion-pairing agent (like sodium 1-octanesulfonate) and an organic modifier (like methanol). A common composition is a buffer and methanol (B129727) (e.g., 80:20 v/v).[2]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[2]

  • Detection: UV detection at a wavelength where adrenaline absorbs strongly, such as 280 nm or 199 nm.[2][7]

  • Sample Preparation: Injection solutions are diluted with the mobile phase to fall within the calibration curve range.[7]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dilute this compound Solution with Mobile Phase Injector Autosampler/Injector Prep->Injector Pump Mobile Phase Pump Pump->Injector Column C18 Reversed-Phase Column Injector->Column Detector UV/PDA Detector (e.g., 280 nm) Column->Detector Acquisition Chromatogram Acquisition Detector->Acquisition Analysis Peak Integration & Quantification vs. Standard Acquisition->Analysis Report Stability Report Analysis->Report

Figure 4: General workflow for a stability-indicating HPLC analysis.
Chiral HPLC and Mass Spectrometry

To specifically address racemization and identify unknown degradants, more advanced techniques are necessary.

  • Chiral HPLC: This technique uses a chiral stationary phase to separate the L- and D-enantiomers of adrenaline and its sulfonated products, which is crucial for determining the amount of active isomer remaining.[7][8]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the structural elucidation of degradation products.[7][8] By analyzing the mass-to-charge ratio of the eluted peaks, compounds like D-adrenaline and L/D-adrenaline sulfonate can be definitively identified.[7]

Typical Experimental Protocol: Chiral HPLC-MS

  • Objective: To separate adrenaline enantiomers and identify degradation products.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column: A chiral column (e.g., based on cyclodextrin (B1172386) or other chiral selectors).[7]

  • Mobile Phase: A mobile phase compatible with MS, often using volatile buffers like ammonium (B1175870) acetate.[7]

  • MS Detection: Performed in positive ion mode, monitoring for the molecular ions of adrenaline (m/z 184) and its expected degradation products (e.g., adrenaline sulfonate, m/z 248).[7]

Conclusion

The chemical stability of this compound in solution is a complex issue governed by its susceptibility to oxidation, racemization, and reaction with formulation excipients. Effective formulation and storage strategies are paramount to preserving its therapeutic integrity. Key considerations include maintaining an optimal acidic pH (around 3.6), rigorous protection from light, and controlled storage temperatures. The use of antioxidants like sodium metabisulfite requires careful evaluation due to its potential to form inactive sulfonate adducts and sensitize the drug to photodegradation. Robust, stability-indicating analytical methods, including chiral HPLC, are essential for accurately monitoring the potency of the active L-isomer and ensuring the safety and efficacy of this compound injections.

References

The Pharmacodynamics of Adrenaline Bitartrate: A Technical Guide to its Interaction with Alpha and Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of adrenaline bitartrate (B1229483), focusing on its interaction with alpha (α) and beta (β)-adrenergic receptors. Adrenaline, a catecholamine hormone and neurotransmitter, plays a critical role in the sympathetic nervous system's "fight-or-flight" response by exerting diverse physiological effects through its binding to these receptors.[1][2] This document details the signaling pathways activated by adrenaline, presents quantitative data on its receptor interactions, and outlines the experimental protocols used to determine these pharmacodynamic parameters.

Adrenergic Receptor Subtypes and Signaling Pathways

Adrenaline bitartrate acts as a non-selective agonist at both α and β-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2] The specific physiological response to adrenaline is determined by the receptor subtype expressed in a given tissue and the downstream signaling cascade it activates.

Alpha-Adrenergic Receptors

α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins.[2] Upon activation by adrenaline, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.[2]

alpha1_signaling Adrenaline Adrenaline Bitartrate Alpha1_Receptor α1-Adrenergic Receptor Adrenaline->Alpha1_Receptor Gq Gq Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER/SR) IP3->Ca_Release stimulates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction leads to

Alpha-1 Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase.[2] This action leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can result in various cellular responses, including the inhibition of neurotransmitter release.

alpha2_signaling Adrenaline Adrenaline Bitartrate Alpha2_Receptor α2-Adrenergic Receptor Adrenaline->Alpha2_Receptor Gi Gi Alpha2_Receptor->Gi activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase inhibits ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP conversion blocked Cellular_Response Inhibition of Neurotransmitter Release cAMP->Cellular_Response

Alpha-2 Adrenergic Receptor Signaling Pathway.
Beta-Adrenergic Receptors

β1, β2, and β3-Adrenergic Receptors: All three subtypes of β-adrenergic receptors are primarily coupled to Gs proteins.[2] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological effects such as increased heart rate and force of contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3).[4]

beta_signaling Adrenaline Adrenaline Bitartrate Beta_Receptor β-Adrenergic Receptor (β1, β2, β3) Adrenaline->Beta_Receptor Gs Gs Beta_Receptor->Gs activates Adenylyl_Cyclase Adenylyl Cyclase Gs->Adenylyl_Cyclase stimulates ATP ATP Adenylyl_Cyclase->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Physiological Effects PKA->Cellular_Response phosphorylates targets

Beta-Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacodynamics of Adrenaline

The interaction of adrenaline with its receptors can be quantified by several parameters, including binding affinity (Ki), dissociation constant (Kd), and the concentration required to produce 50% of the maximal effect (EC50) or inhibition (IC50). The following table summarizes available data for adrenaline at various adrenergic receptor subtypes. Note: The data presented are for adrenaline (epinephrine) and may not be specific to the bitartrate salt form. Values can vary depending on the experimental system and conditions.

Receptor SubtypeParameterValue (nM)Reference
α1A Ki~100 - 400[5]
α1B Ki~100 - 400[5]
α1D Ki~100 - 400[5]
α2A EC500.45[5]
α2B Ki~50 - 100[5]
α2C Ki~50 - 100[5]
β1 Ki~50 - 200[6]
β2 Ki~20 - 100[6]
β3 EC5022.4[5]

Experimental Protocols

The determination of the pharmacodynamic parameters of this compound involves a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of this compound for adrenergic receptors by competing with a radiolabeled ligand.[7][8]

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissue expressing target receptor) Incubation Incubate membranes with: - Radioligand (e.g., [³H]prazosin for α1) - Varying concentrations of This compound Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Quantification Quantify radioactivity on filters (scintillation counting) Filtration->Quantification Analysis Generate competition curve and calculate Ki value Quantification->Analysis

Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a cell line or tissue known to express the adrenergic receptor subtype of interest.[9] This typically involves homogenization followed by differential centrifugation.[8]

  • Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a suitable radioligand (e.g., [³H]prazosin for α1 receptors, [³H]clonidine for α2 receptors, [¹²⁵I]cyanopindolol for β receptors) and a range of concentrations of unlabeled this compound.[7] Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled antagonist).[7]

  • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[8]

  • Quantification: Wash the filters to remove any remaining unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays (for determining EC50)

This assay measures the ability of this compound to stimulate the production of cAMP, the second messenger for β-adrenergic receptors.[10][11]

camp_assay_workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing the target β-adrenergic receptor Stimulation Treat cells with varying concentrations of This compound (in the presence of a phosphodiesterase inhibitor) Cell_Culture->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels (e.g., using ELISA, HTRF, or other immunoassay) Lysis->Detection Analysis Generate dose-response curve and calculate EC50 value Detection->Analysis

Workflow for cAMP Accumulation Assay.

Methodology:

  • Cell Culture: Plate cells expressing the β-adrenergic receptor subtype of interest in a multi-well plate and grow to a suitable confluency.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[12] Then, stimulate the cells with a range of concentrations of this compound for a defined period.

  • Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[11]

  • Data Analysis: Plot the measured cAMP levels against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay measures the increase in intracellular calcium concentration following the activation of α1-adrenergic receptors by this compound.[13][14]

Methodology:

  • Cell Loading: Load cells expressing the α1-adrenergic receptor subtype of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

  • Stimulation: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer. The increase in fluorescence corresponds to the increase in intracellular calcium.[15]

  • Data Analysis: Plot the peak fluorescence response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist, providing a measure of G protein activation.[16][17]

Methodology:

  • Membrane Preparation: Isolate cell membranes containing the adrenergic receptor and its associated G proteins.[16]

  • Incubation: Incubate the membranes with a constant concentration of [³⁵S]GTPγS and varying concentrations of this compound in the presence of GDP.[18]

  • Filtration: Separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration.[17]

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the this compound concentration to generate a dose-response curve and determine the EC50 value for G protein activation.[17]

Conclusion

This compound exhibits a complex pharmacodynamic profile through its interaction with multiple alpha and beta-adrenergic receptor subtypes. Understanding the specific signaling pathways and the quantitative aspects of these interactions is crucial for drug development and for predicting the physiological and therapeutic effects of adrenaline. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the pharmacodynamics of this compound and other adrenergic agents.

References

Enantiomeric Purity and Pharmacological Activity of Adrenaline Bitartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical relationship between the enantiomeric purity of adrenaline bitartrate (B1229483) and its pharmacological activity. Adrenaline, a vital catecholamine hormone and neurotransmitter, possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-adrenaline and (S)-(+)-adrenaline. The naturally occurring and pharmacologically potent form is (R)-(-)-adrenaline. This document details the profound differences in the biological activity of these enantiomers, outlines methodologies for determining enantiomeric purity, and illustrates the distinct signaling pathways activated by adrenaline.

Stereoselectivity and Pharmacological Significance

The biological activity of adrenaline is highly stereoselective. The (R)-(-)-enantiomer, also known as L-adrenaline, is the physiologically active form, exhibiting significantly greater affinity and efficacy for adrenergic receptors compared to its (S)-(+)-counterpart (D-adrenaline).[1][2] The pharmacologic activity of (R)-epinephrine is estimated to be 15 to 40 times greater than that of the (S)-enantiomer.[2] This disparity underscores the critical importance of ensuring high enantiomeric purity in pharmaceutical formulations of adrenaline bitartrate to guarantee therapeutic efficacy and patient safety. The presence of the less active (S)-(+)-enantiomer can be considered an impurity, potentially leading to reduced potency of the active pharmaceutical ingredient (API).[3]

Quantitative Analysis of Adrenergic Receptor Binding

The differential pharmacological effects of adrenaline enantiomers are rooted in their distinct binding affinities for α- and β-adrenergic receptors. The following table summarizes the binding affinities (Ki values) of epinephrine (B1671497) for various human adrenergic receptor subtypes. While specific data for each enantiomer is not always detailed in comparative studies, the significantly lower potency of the (S)-(+)-enantiomer is a well-established principle.[1]

Receptor SubtypeLigandKi (nM)G-Protein Coupling
α1AEpinephrine46.7Gq
α1BEpinephrine43.6Gq
α1DEpinephrine29.5Gq
α2AEpinephrine1.9Gi
α2BEpinephrine3.7Gi
α2CEpinephrine2.5Gi
β1Epinephrine331Gs
β2Epinephrine28Gs
β3Epinephrine1349Gs

Table 1: Binding Affinities of Epinephrine for Human Adrenergic Receptors. Data compiled from publicly available pharmacological databases.

Experimental Protocols for Enantiomeric Purity Determination

Accurate determination of the enantiomeric purity of this compound is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary analytical techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC methods effectively separate the (R)- and (S)-enantiomers of adrenaline, allowing for precise quantification of enantiomeric excess.

Method 1: HPLC with Chiral Stationary Phase

  • Instrumentation: Agilent 1290 HPLC system or equivalent.[4]

  • Column: ORpak CDBS-453 (4.6 x 150 mm), a beta-cyclodextrin-based chiral stationary phase.[4][5]

  • Mobile Phase: A mixture of 200 mM sodium chloride containing 0.05% glacial acetic acid in water and acetonitrile (B52724) (95:5 v/v).[4]

  • Flow Rate: 0.5 mL/min (isocratic).[4]

  • Column Temperature: 10°C.[4]

  • Injection Volume: 20 µL.[4]

  • Detection: UV detection at 280 nm.[4] An additional Circular Dichroism (CD) detector can be incorporated for enhanced chiral-specific detection.[6][7][8]

  • Sample Preparation: Prepare a 100 µg/mL solution of the epinephrine sample in the mobile phase.[4]

Method 2: HPLC with Chiral Mobile Phase Additive

  • Principle: This method utilizes a standard reversed-phase (RP) HPLC column, and the chiral separation is achieved by adding a chiral selector to the mobile phase.

  • Chiral Selector: Heptakis(2,6-di-O-methyl-β-cyclodextrin) is a commonly used chiral mobile phase additive for resolving epinephrine enantiomers.[9]

  • Quantitation: An external and internal standard method can be used for quantitation, with a compound like homovanillic acid (HVA) serving as the internal standard.[9]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-resolution alternative for the enantiomeric separation of adrenaline.

  • Instrumentation: Standard capillary electrophoresis system with UV detection.

  • Capillary: Uncoated fused-silica capillary (e.g., 45 cm total length, 40 cm effective length, 75 µm internal diameter).[10]

  • Running Buffer (Background Electrolyte): 50 mM phosphate (B84403) buffer containing dual cyclodextrins as chiral selectors: 30 mM 2-hydroxypropyl-β-CD (HP-β-CD) and 5 mM heptakis(2,6-di-o-methyl)-β-CD (DM-β-CD), adjusted to pH 2.90.[10]

  • Separation Voltage: 20 kV.[10]

  • Detection: UV absorbance at 205 nm.[10]

  • Sensitivity Enhancement: The addition of 0.1% (w/w) polyethylene (B3416737) glycol or 0.1% (v/v) acetonitrile to the running buffer can enhance detection sensitivity.[10]

Adrenergic Receptor Signaling Pathways

Adrenaline exerts its physiological effects by binding to and activating α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[11] The specific downstream signaling cascade depends on the receptor subtype and the G-protein to which it couples.

Experimental Workflow for Enantiomeric Purity Analysis

The following diagram illustrates a typical workflow for determining the enantiomeric purity of an this compound sample using chiral HPLC.

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chiral Column Separation ((R)- vs (S)-enantiomer) Injection->Separation Detection UV/CD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity / Excess Integration->Calculation G Adrenaline (R)-(-)-Adrenaline Alpha1_Receptor α1-Adrenergic Receptor Adrenaline->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response G Adrenaline (R)-(-)-Adrenaline Alpha2_Receptor α2-Adrenergic Receptor Adrenaline->Alpha2_Receptor Binds to Gi Gi Protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion Blocked Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Reduced levels lead to G Adrenaline (R)-(-)-Adrenaline Beta_Receptor β-Adrenergic Receptor Adrenaline->Beta_Receptor Binds to Gs Gs Protein Beta_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Response Phosphorylates target proteins leading to

References

The Impact of Adrenaline Bitartrate on Cellular Glucose Metabolism in Primary Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of adrenaline bitartrate (B1229483) on glucose metabolism in primary hepatocytes. Adrenaline, a critical catecholamine hormone, plays a pivotal role in the "fight or flight" response, mobilizing energy stores to meet acute physiological demands. The liver is a primary target of adrenaline's metabolic actions, where it potently stimulates glucose production to maintain euglycemia during periods of stress. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

Core Metabolic Effects of Adrenaline in Primary Hepatocytes

Adrenaline exerts its effects on hepatocytes primarily through the stimulation of two key processes: glycogenolysis (the breakdown of glycogen (B147801) to glucose) and gluconeogenesis (the de novo synthesis of glucose from non-carbohydrate precursors). These actions are mediated by the activation of adrenergic receptors on the hepatocyte cell surface, leading to a rapid increase in intracellular glucose availability and subsequent release into the bloodstream.

Quantitative Analysis of Adrenaline-Stimulated Glucose Production

The following tables summarize quantitative data from studies investigating the dose-dependent effects of adrenaline (epinephrine) on glucose production in primary hepatocytes. While the studies cited utilize adrenaline/epinephrine (B1671497), the metabolic effects are attributable to the adrenaline moiety and are directly applicable to adrenaline bitartrate.

Table 1: Dose-Dependent Stimulation of Gluconeogenesis by Epinephrine in Primary Rat Hepatocytes

Epinephrine ConcentrationRate of [¹⁴C]Glucose Formation (µmol/g cell x 20 min)Fold Increase over Basal
Basal (Lean Rats)1.96 ± 0.151.0
Maximal (Lean Rats)~3.92 (twofold increase)2.0
Basal (Obese fa/fa Rats)0.50 ± 0.061.0
Maximal (Obese fa/fa Rats)~2.50 (fivefold increase)5.0
EC₅₀ (Lean & Obese Rats)Not significantly differentN/A

Data adapted from a study on hepatocytes from lean and genetically obese (fa/fa) Zucker rats, investigating gluconeogenesis from a [¹⁴C]lactate/pyruvate mixture.[1]

Table 2: Dose-Response of Epinephrine on Glycogenolysis and Gluconeogenesis in Isolated Rat Hepatocytes

Agonist & ConcentrationEffectNotes
Epinephrine (10⁻⁷ M)Half-maximal activation of phosphorylase and gluconeogenesisEffects are predominantly mediated by α-adrenergic receptors and do not involve an increase in cellular cAMP.[2]
Phenylephrine (α-agonist, 10⁻⁶ M)Half-maximal activation of phosphorylase and gluconeogenesisFurther supports the role of α-adrenergic signaling in these metabolic effects.[2]

Table 3: Norepinephrine-Stimulated Gluconeogenesis in Primary Rat Hepatocytes (as a proxy for Adrenaline)

ConditionBasal Gluconeogenic Rate (nmol/mg protein)Maximal Norepinephrine-Stimulated Rate (nmol/mg protein)% Increase over Basal
Control Rats57.6 ± 8.771.4 ± 6.1~24%
Endurance-Trained Rats97.2 ± 6.7132.5 ± 12.4~36%

Data from a study using norepinephrine (B1679862), which shares metabolic signaling pathways with adrenaline in hepatocytes.[3]

Signaling Pathways of Adrenaline in Hepatocytes

Adrenaline's effects on glucose metabolism are mediated through the activation of α₁- and β₂-adrenergic receptors, G-protein coupled receptors that trigger distinct intracellular signaling cascades.

α₁-Adrenergic Receptor Signaling

Activation of α₁-adrenergic receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to the activation of Ca²⁺-dependent protein kinases, such as phosphorylase kinase, which in turn activates glycogen phosphorylase to initiate glycogenolysis.

alpha1_signaling adrenaline Adrenaline alpha1_receptor α1-Adrenergic Receptor adrenaline->alpha1_receptor gq_protein Gq Protein alpha1_receptor->gq_protein plc Phospholipase C (PLC) gq_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er stimulates release ca2 Ca²⁺ er->ca2 cam_kinases Ca²⁺/Calmodulin- dependent Kinases ca2->cam_kinases glycogenolysis Glycogenolysis cam_kinases->glycogenolysis

α₁-Adrenergic Signaling Pathway
β₂-Adrenergic Receptor Signaling

Stimulation of β₂-adrenergic receptors activates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates and activates phosphorylase kinase, ultimately leading to glycogenolysis. PKA also phosphorylates and inactivates glycogen synthase, thereby inhibiting glycogen synthesis.

beta2_signaling adrenaline Adrenaline beta2_receptor β2-Adrenergic Receptor adrenaline->beta2_receptor gs_protein Gs Protein beta2_receptor->gs_protein adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase atp ATP adenylyl_cyclase->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka phosphorylase_kinase Phosphorylase Kinase pka->phosphorylase_kinase glycogen_synthase Glycogen Synthase pka->glycogen_synthase inactivates glycogen_phosphorylase Glycogen Phosphorylase phosphorylase_kinase->glycogen_phosphorylase glycogenolysis Glycogenolysis glycogen_phosphorylase->glycogenolysis glycogen_synthesis Glycogen Synthesis glycogen_synthase->glycogen_synthesis

β₂-Adrenergic Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound on primary hepatocyte glucose metabolism.

Isolation and Culture of Primary Hepatocytes

This protocol is a standard two-step collagenase perfusion method for isolating primary hepatocytes from rodents.

hepatocyte_isolation start Anesthetize Animal expose_portal_vein Expose Portal Vein start->expose_portal_vein cannulate_portal_vein Cannulate Portal Vein expose_portal_vein->cannulate_portal_vein perfusion1 Perfuse with Ca²⁺-free Buffer (e.g., HBSS with EGTA) cannulate_portal_vein->perfusion1 perfusion2 Perfuse with Collagenase- containing Buffer perfusion1->perfusion2 excise_liver Excise Liver perfusion2->excise_liver dissociate_cells Gently Dissociate Cells excise_liver->dissociate_cells filter_cells Filter Cell Suspension (e.g., 70-100 µm mesh) dissociate_cells->filter_cells wash_cells Wash and Centrifuge Cells filter_cells->wash_cells resuspend_cells Resuspend in Culture Medium wash_cells->resuspend_cells plate_cells Plate Cells on Collagen-coated Dishes resuspend_cells->plate_cells end Incubate and Allow Attachment plate_cells->end

Primary Hepatocyte Isolation Workflow

Materials:

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

  • Collagenase (Type IV or equivalent)

  • Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, dexamethasone)

  • Collagen-coated culture plates

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Surgically expose the portal vein.

  • Cannulate the portal vein and initiate perfusion with pre-warmed, Ca²⁺-free HBSS containing EGTA to flush the liver of blood and loosen cell-cell junctions.

  • Switch the perfusion to a buffer containing collagenase to digest the extracellular matrix.

  • Once the liver is digested (indicated by a change in texture and color), excise the liver and transfer it to a sterile dish containing culture medium.

  • Gently tease the liver apart to release the hepatocytes.

  • Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend the pellet in fresh culture medium.

  • Determine cell viability (e.g., using trypan blue exclusion) and cell number.

  • Plate the hepatocytes on collagen-coated dishes at the desired density.

  • Incubate the cells to allow for attachment before experimental treatments.

Glucose Production Assay (Gluconeogenesis and Glycogenolysis)

This assay measures the total glucose released from primary hepatocytes into the culture medium.

Materials:

  • Primary hepatocytes cultured on collagen-coated plates

  • Glucose-free Krebs-Ringer bicarbonate buffer (or similar) supplemented with gluconeogenic substrates (e.g., lactate (B86563) and pyruvate)

  • This compound stock solution

  • Glucose assay kit (e.g., glucose oxidase-based)

Procedure:

  • Wash the attached primary hepatocytes with phosphate-buffered saline (PBS) to remove any residual culture medium.

  • Incubate the cells in glucose-free Krebs-Ringer buffer containing gluconeogenic substrates (e.g., 10 mM lactate, 1 mM pyruvate) for a pre-incubation period (e.g., 1-2 hours) to deplete any remaining intracellular glucose.

  • Replace the buffer with fresh glucose-free Krebs-Ringer buffer containing the desired concentrations of this compound.

  • Incubate for the desired experimental time (e.g., 1-3 hours).

  • Collect aliquots of the culture medium at specified time points.

  • Measure the glucose concentration in the collected medium using a glucose assay kit.

  • At the end of the experiment, lyse the cells and measure the total protein content for normalization of the glucose production data.

Conclusion

This compound is a potent stimulator of hepatic glucose production in primary hepatocytes, acting through both α₁- and β₂-adrenergic signaling pathways to enhance glycogenolysis and gluconeogenesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate roles of catecholamines in hepatic glucose metabolism. A thorough understanding of these mechanisms is essential for the development of therapeutic strategies targeting metabolic disorders.

References

In Vitro Enzymatic Degradation of Adrenaline Bitartrate by COMT and MAO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic degradation of adrenaline bitartrate (B1229483) by Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). The document outlines the metabolic pathways, presents available quantitative data, and offers detailed experimental protocols for studying these enzymatic reactions. The information is intended to support research and development in pharmacology, drug metabolism, and related fields.

Introduction

Adrenaline (epinephrine) is a crucial hormone and neurotransmitter involved in regulating various physiological processes.[1] Its clearance from the system is primarily mediated by the enzymes COMT and MAO.[1][2] Understanding the kinetics and mechanisms of this degradation is vital for drug development, particularly for compounds that may interact with these enzymes or be structurally related to catecholamines. This guide focuses on the in vitro assessment of adrenaline bitartrate's degradation by these two key enzymes.

Metabolic Pathways

The enzymatic degradation of adrenaline follows two main pathways initiated by COMT and MAO.[3]

  • COMT Pathway: Catechol-O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of adrenaline, forming metanephrine (B195012).[4][5]

  • MAO Pathway: Monoamine oxidase catalyzes the oxidative deamination of adrenaline, producing 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[6][7] This intermediate is then further metabolized.

These pathways can also interact, leading to the formation of vanillylmandelic acid (VMA) as a final common metabolite.[8]

Adrenaline Degradation Pathway Adrenaline This compound Metanephrine Metanephrine Adrenaline->Metanephrine O-methylation DOPEGAL 3,4-Dihydroxyphenylglycolaldehyde Adrenaline->DOPEGAL Oxidative Deamination VMA Vanillylmandelic Acid (VMA) Metanephrine->VMA DOPEGAL->VMA COMT COMT (+ SAM) COMT->Adrenaline MAO MAO MAO->Adrenaline Further_Enzymes Further Enzymatic Steps Further_Enzymes->Metanephrine Further_Enzymes->DOPEGAL

Figure 1: Enzymatic degradation pathways of adrenaline.

Quantitative Data: Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the efficiency of an enzyme with its substrate.[9][10] It is important to note that experimentally determined kinetic data for the degradation of adrenaline by human COMT and MAO are not extensively available in the literature.[11][12] The following tables summarize the available data.

Table 1: Kinetic Parameters for COMT-Mediated Adrenaline Degradation

Enzyme SourceSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Rat Liver S-COMTAdrenaline280 ± 401870 ± 80[13]
Rat Liver MB-COMTAdrenaline15 ± 3210 ± 10[13]
Rat Brain MB-COMTAdrenaline11 ± 2100 ± 4[13]

S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT

Table 2: Kinetic Parameters for MAO-Mediated Catecholamine Degradation

Enzyme SourceSubstrateKm (mM)Vmax (nmol O2/min/mg protein)Reference
Porcine Microvessels (MAO)Noradrenaline*0.25 ± 0.051.35 ± 0.11[14]

Experimental Protocols

The following sections provide detailed methodologies for conducting in vitro enzymatic assays for the degradation of this compound by COMT and MAO.

General Experimental Workflow

The general workflow for these assays involves preparing the reaction mixture, initiating the enzymatic reaction, stopping the reaction, and analyzing the products.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Buffers, Enzyme, Substrate, and Cofactors Reaction_Setup Set up Reaction Mixture (Buffer, Enzyme, Cofactors) Reagent_Prep->Reaction_Setup Initiation Initiate Reaction with this compound Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Sample_Processing Sample Preparation (e.g., Protein Precipitation, SPE) Termination->Sample_Processing Quantification Quantify Adrenaline and Metabolites (HPLC/LC-MS/MS) Sample_Processing->Quantification Data_Analysis Calculate Kinetic Parameters (Km, Vmax) Quantification->Data_Analysis

Figure 2: General experimental workflow for in vitro enzymatic assays.
In Vitro COMT Assay Protocol

This protocol is adapted from general procedures for COMT activity assays.[15][16]

Materials:

  • Recombinant human COMT (soluble or membrane-bound)

  • This compound

  • S-Adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Stopping solution (e.g., perchloric acid)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in ultrapure water.

    • Prepare a stock solution of SAM in an appropriate buffer (note: SAM is unstable, prepare fresh).

    • Prepare the Tris-HCl buffer and adjust the pH to 7.4.

    • Prepare the stopping solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • Tris-HCl buffer

      • MgCl₂ (final concentration ~1-5 mM)

      • SAM (final concentration should be in excess, e.g., 200 µM)

      • COMT enzyme solution (the amount will depend on the specific activity of the enzyme preparation)

  • Initiate Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Add the this compound solution to initiate the reaction. The final concentration of adrenaline should be varied to determine kinetic parameters (e.g., 0.1 µM to 1 mM).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.

  • Termination:

    • Stop the reaction by adding the stopping solution.

  • Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant for the presence of adrenaline and metanephrine using a validated HPLC or LC-MS/MS method.[17][18]

In Vitro MAO Assay Protocol

This protocol is based on general methods for MAO activity assays.[19][20][21]

Materials:

  • Recombinant human MAO-A or MAO-B

  • This compound

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Stopping solution (e.g., perchloric acid)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in ultrapure water.

    • Prepare the phosphate buffer and adjust the pH to 7.4.

    • Prepare the stopping solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following:

      • Phosphate buffer

      • MAO enzyme solution (the amount will depend on the specific activity of the enzyme preparation)

  • Initiate Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Add the this compound solution to initiate the reaction. The final concentration of adrenaline should be varied to determine kinetic parameters.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Termination:

    • Stop the reaction by adding the stopping solution.

  • Analysis:

    • Process the sample as described for the COMT assay.

    • Analyze the supernatant for adrenaline and its deaminated metabolites using a validated analytical method.[22][23]

Analytical Methods

The quantification of adrenaline and its metabolites is critical for accurate kinetic analysis. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) are the preferred methods due to their sensitivity and specificity.[8][24][25][26][27][28][29][30][31]

Table 3: Example HPLC and LC-MS/MS Parameters for Catecholamine Analysis

ParameterHPLC-ECDLC-MS/MS
Column C18 reverse-phaseC18 or HILIC
Mobile Phase Phosphate or citrate (B86180) buffer with an ion-pairing agent and organic modifier (e.g., methanol (B129727) or acetonitrile)Formic acid or ammonium (B1175870) formate (B1220265) in water and acetonitrile
Detection Electrochemical detectorTriple quadrupole mass spectrometer
Ionization Mode N/APositive Electrospray Ionization (ESI+)

Conclusion

This technical guide provides a framework for the in vitro study of this compound degradation by COMT and MAO. While there are gaps in the publicly available kinetic data for human enzymes with adrenaline as a substrate, the provided protocols and analytical considerations offer a solid starting point for researchers. The generation of more comprehensive kinetic data will be essential for advancing our understanding of catecholamine metabolism and its implications in pharmacology and medicine.

References

Adrenaline Bitartrate and G-Protein Coupled Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenaline (epinephrine) bitartrate (B1229483) is a potent sympathomimetic amine that plays a crucial role in the body's "fight-or-flight" response. Its physiological effects are mediated through its interaction with a class of G-protein coupled receptors (GPCRs) known as adrenergic receptors. These receptors are integral membrane proteins that, upon activation by adrenaline, initiate a cascade of intracellular signaling events, leading to diverse physiological responses. This technical guide provides an in-depth overview of the interaction between adrenaline bitartrate and adrenergic GPCRs, focusing on quantitative pharmacological data, detailed experimental methodologies, and the intricate signaling pathways involved.

Adrenergic receptors are broadly classified into two main groups, α and β, which are further subdivided into several subtypes: α₁, α₂, β₁, β₂, and β₃. Each subtype exhibits distinct tissue distribution, signaling mechanisms, and pharmacological profiles, contributing to the wide range of effects elicited by adrenaline. Understanding the specific interactions of this compound with these receptor subtypes is paramount for the development of targeted therapeutics with improved efficacy and reduced side effects.

Quantitative Data: this compound Interaction with Adrenergic Receptors

The affinity and potency of this compound for various adrenergic receptor subtypes are critical parameters in determining its pharmacological effects. These are typically quantified by determining the equilibrium dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following tables summarize available quantitative data for adrenaline (epinephrine) at different adrenergic receptor subtypes. It is important to note that absolute values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Receptor SubtypeLigandParameterValueReference
α₁Norepinephrine (B1679862)Ki330 nM[1]
α₂NorepinephrineKi56 nM[1]
α₂A(-)-EpinephrineEC50200 nM[2]

*Note: Ki values for norepinephrine are often used as a reference for the affinity of endogenous catecholamines like epinephrine.

Receptor SubtypeLigandParameterValueReference
β₂EpinephrinepEC507.70[3]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates a higher potency.

Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay (for determining Kd and Ki)

Radioligand binding assays are a fundamental technique to quantify the affinity of a ligand for a receptor.[4][5]

Objective: To determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the inhibition constant (Ki) of an unlabeled ligand (e.g., this compound) for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes or whole cells expressing the adrenergic receptor of interest.[6]

  • Radiolabeled ligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-yohimbine for α₂ receptors, [¹²⁵I]-cyanopindolol for β receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester (for membrane assays).

Procedure (Membrane Preparation): [6]

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor in ice-cold lysis buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Saturation Binding (to determine Kd and Bmax of the radioligand):

    • Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in a 96-well plate.

    • For each concentration, prepare parallel tubes containing an excess of a non-labeled antagonist to determine non-specific binding.

    • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding versus radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax (maximum number of binding sites).

  • Competition Binding (to determine Ki of this compound):

    • Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (typically at or near its Kd) and increasing concentrations of unlabeled this compound.

    • Include control tubes for total binding (radioligand only) and non-specific binding.

    • Follow the incubation, filtration, and counting steps as in the saturation binding assay.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Membranes/ Cells Expressing Receptor incubation Incubate Membranes/Cells with Radioligand and/ or Unlabeled Ligand prep_membranes->incubation prep_reagents Prepare Radioligand, Unlabeled Ligand, Buffers prep_reagents->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Calculate Specific Binding and Determine Kd, Ki, IC50 counting->analysis

Caption: Workflow for a typical radioligand binding assay.

Adenylyl Cyclase Activity Assay (for Gs and Gi coupled receptors)

Adenylyl cyclase is the primary effector enzyme for β-adrenergic receptors (Gs-coupled) and α₂-adrenergic receptors (Gi-coupled). This assay measures the production of cyclic AMP (cAMP).

Objective: To determine the effect of this compound on adenylyl cyclase activity.

Materials:

  • Cell membranes or whole cells expressing the adrenergic receptor.

  • This compound.

  • ATP (substrate for adenylyl cyclase).

  • GTP.

  • cAMP standard.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5).[7]

  • Lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure: [7]

  • Cell/Membrane Stimulation:

    • Incubate cell membranes or whole cells with varying concentrations of this compound in the presence of ATP, GTP, and a phosphodiesterase inhibitor.

    • For Gi-coupled receptors, adenylyl cyclase is often pre-stimulated with forskolin, and the inhibitory effect of this compound is measured.

    • Incubate at 37°C for a defined period (e.g., 10-15 minutes).

  • Reaction Termination and Lysis:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or EDTA).

    • Lyse the cells to release intracellular cAMP.

  • cAMP Quantification:

    • Measure the concentration of cAMP in the lysates using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the amount of cAMP produced in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi).

Workflow for Adenylyl Cyclase Assay

G cluster_stim Stimulation cluster_term Termination & Lysis cluster_quant Quantification cluster_analysis Data Analysis stim Incubate Cells/Membranes with this compound, ATP, GTP term Stop Reaction and Lyse Cells stim->term quant Measure cAMP Levels (e.g., ELISA, HTRF) term->quant analysis Generate Standard Curve and Determine EC50/IC50 quant->analysis

Caption: Workflow for an adenylyl cyclase activity assay.

Phospholipase C (PLC) Activity Assay (for Gq coupled receptors)

α₁-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Objective: To measure the this compound-induced activation of PLC.

Materials:

  • Cells expressing α₁-adrenergic receptors.

  • This compound.

  • [³H]-myo-inositol (for radiolabeling).

  • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Cell culture medium.

  • Lysis buffer.

  • Anion exchange chromatography columns.

  • Scintillation counter.

  • Alternatively, a non-radioactive IP-One HTRF assay kit.

Procedure (Radiometric):

  • Cell Labeling:

    • Culture cells in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular inositol phosphate (B84403) pool.

  • Cell Stimulation:

    • Wash the cells and pre-incubate with a buffer containing LiCl.

    • Stimulate the cells with varying concentrations of this compound for a specific time (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold acid (e.g., trichloroacetic acid).

    • Neutralize the extracts and separate the inositol phosphates from free inositol using anion exchange chromatography.

  • Quantification:

    • Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50.

Workflow for Phospholipase C Assay

G cluster_label Labeling cluster_stim Stimulation cluster_extract Extraction & Separation cluster_quant Quantification & Analysis labeling Label Cells with [3H]-myo-inositol stim Stimulate Cells with This compound in presence of LiCl labeling->stim extract Extract Inositol Phosphates and Separate by Chromatography stim->extract quant Quantify Radioactivity and Determine EC50 extract->quant

Caption: Workflow for a phospholipase C activity assay.

Signaling Pathways

The binding of this compound to adrenergic receptors triggers distinct intracellular signaling cascades depending on the receptor subtype and the associated G-protein.

β-Adrenergic Receptor (Gs-coupled) Signaling Pathway

β₁, β₂, and β₃-adrenergic receptors primarily couple to the stimulatory G-protein, Gs.[8]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adrenaline Adrenaline Bitartrate Beta_AR β-Adrenergic Receptor Adrenaline->Beta_AR Binds to Gs Gs Protein (αβγ) Beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis, Increased Heart Rate) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Gs-coupled β-adrenergic receptor signaling pathway.

Upon binding of adrenaline, the β-adrenergic receptor undergoes a conformational change, leading to the activation of the Gs protein. The Gsα subunit exchanges GDP for GTP and dissociates from the βγ subunits. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to a cellular response.

α₂-Adrenergic Receptor (Gi-coupled) Signaling Pathway

α₂-adrenergic receptors couple to the inhibitory G-protein, Gi.[9]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adrenaline Adrenaline Bitartrate Alpha2_AR α₂-Adrenergic Receptor Adrenaline->Alpha2_AR Binds to Gi Gi Protein (αβγ) Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion (Reduced) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Reduced Phosphorylation

Caption: Gi-coupled α₂-adrenergic receptor signaling pathway.

Activation of the α₂-adrenergic receptor by adrenaline leads to the activation of the Gi protein. The Giα subunit, after exchanging GDP for GTP, dissociates and inhibits the activity of adenylyl cyclase.[9] This results in a decrease in the intracellular concentration of cAMP and subsequently reduced PKA activity, leading to an inhibitory cellular response.

α₁-Adrenergic Receptor (Gq-coupled) Signaling Pathway

α₁-adrenergic receptors are coupled to the Gq protein.[10][11][12]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adrenaline Adrenaline Bitartrate Alpha1_AR α₁-Adrenergic Receptor Adrenaline->Alpha1_AR Binds to Gq Gq Protein (αβγ) Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Target Proteins

Caption: Gq-coupled α₁-adrenergic receptor signaling pathway.

Upon adrenaline binding, the α₁-adrenergic receptor activates the Gq protein. The Gqα subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, causing the release of stored calcium (Ca²⁺) into the cytosol.[13] The increased intracellular Ca²⁺ and DAG together activate Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.[13]

Conclusion

This compound exerts its diverse physiological effects through a complex interplay with multiple adrenergic receptor subtypes, each coupled to distinct G-protein signaling pathways. A thorough understanding of the quantitative pharmacology, experimental methodologies for characterization, and the molecular details of these signaling cascades is essential for researchers and professionals in the field of drug discovery and development. This technical guide provides a foundational overview to aid in the design of experiments and the interpretation of data related to the interaction of this compound with G-protein coupled receptors. Further research to delineate the precise binding affinities and potencies of this compound at all adrenergic receptor subtypes will be invaluable for the development of more selective and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Adrenaline Bitartrate in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for utilizing adrenaline bitartrate (B1229483) in an isolated Langendorff heart model. This ex vivo technique allows for the investigation of cardiac function and pharmacology in a controlled environment, free from systemic physiological influences.[1][2]

Introduction

The Langendorff heart preparation is a classic and robust ex vivo model for studying cardiac physiology and the effects of pharmacological agents.[1][2][3] By retrogradely perfusing an isolated heart through the aorta, the coronary arteries are supplied with an oxygenated nutrient solution, allowing the heart to maintain its contractile function for several hours.[2][3] This method is invaluable for assessing the direct effects of substances like adrenaline on myocardial contractility (inotropy), heart rate (chronotropy), and coronary blood flow.[1]

Adrenaline, a potent sympathomimetic amine, stimulates adrenergic receptors in the heart, primarily β1-receptors, leading to a cascade of intracellular events that increase heart rate and contractile force. These effects are mediated through the activation of a Gs-protein coupled receptor, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[4][5][6][7] PKA then phosphorylates key proteins involved in cardiac excitation-contraction coupling.[4][5][6]

Data Presentation

The following tables summarize the expected dose-dependent effects of adrenaline bitartrate on key hemodynamic parameters in an isolated rat heart perfused via the Langendorff method.

Table 1: Dose-Response of this compound on Cardiac Function

This compound Concentration (µg/mL)Left Ventricular Developed Pressure (LVDP) (% Change)Heart Rate (HR) (% Change)+dP/dt_max (% Change)-dP/dt_min (% Change)
1Significant Increase~15-25%Significant IncreaseSignificant Increase
2.5Further Significant Increase~25-40%Further Significant IncreaseFurther Significant Increase
5Near Maximal Increase~40-60%Near Maximal IncreaseNear Maximal Increase
7.5Maximal Increase~50-70%Maximal IncreaseMaximal Increase
10Plateau or slight decrease from maximum~55-75%Plateau or slight decrease from maximumPlateau or slight decrease from maximum

Note: The EC50 for the effect of adrenaline on the force of contraction in isolated rabbit hearts has been reported to be approximately 3.23 ± 0.09 µg/ml.[8] The EC50 for the effect on heart rate has been reported to be approximately 3.8 ± 0.08 µg/ml.[9][10] The values in the table are approximate percentage changes and can vary based on experimental conditions and the specific animal model.

Table 2: Effect of this compound on Coronary Flow

This compound Concentration (µg/mL)Coronary Flow (% Change)
Low Doses (e.g., < 1)Vasodilation (Increase in flow)
Higher Doses (e.g., > 1)Initial transient vasoconstriction followed by a more dominant and prolonged vasodilation.

Note: The vascular response to catecholamines in the coronary circulation is complex. It involves an initial α-adrenoceptor-mediated vasoconstriction, followed by a more predominant β-adrenoceptor-mediated vasodilation linked to increased metabolic activity of the heart.[11]

Experimental Protocols

This protocol outlines the key steps for preparing an isolated rat heart and administering this compound to assess its effects on cardiac function.

Materials and Reagents
  • Male Wistar rats (250-300g)

  • Heparin (1000 IU/mL)

  • Pentobarbital (B6593769) sodium (or other suitable anesthetic)

  • Krebs-Henseleit Buffer (KHB) containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 D-glucose, and 2.5 CaCl2. The solution should be freshly prepared, filtered, and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.

  • This compound stock solution (e.g., 1 mg/mL in saline)

  • Langendorff apparatus equipped with:

    • Perfusion reservoir and tubing

    • Aortic cannula

    • Water-jacketed organ bath to maintain temperature at 37°C

    • Pressure transducer connected to a data acquisition system

    • Intraventricular balloon catheter

    • Flow probe for measuring coronary effluent

Experimental Procedure
  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium).

    • Administer heparin (e.g., 500 IU, intraperitoneally) to prevent blood clotting.

  • Heart Isolation:

    • Perform a thoracotomy to expose the heart.

    • Carefully excise the heart and immediately place it in ice-cold KHB to induce cardioplegia.

  • Langendorff Perfusion Setup:

    • Mount the heart on the aortic cannula of the Langendorff apparatus.[2]

    • Initiate retrograde perfusion with oxygenated KHB at a constant pressure (typically 70-80 mmHg) or constant flow.[3]

    • Ensure the perfusion is free of air bubbles to prevent coronary embolism.[2]

  • Stabilization:

    • Allow the heart to stabilize for a period of 15-20 minutes.[12] During this time, the heart should resume a regular rhythm.

    • Insert a fluid-filled balloon catheter into the left ventricle to measure isovolumetric pressure.[12] Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Baseline Recording:

    • Record baseline hemodynamic parameters for at least 10-15 minutes. These parameters should include:

      • Left Ventricular Developed Pressure (LVDP = Left Ventricular Systolic Pressure - LVEDP)

      • Heart Rate (HR)

      • Maximum rate of pressure development (+dP/dt_max)

      • Minimum rate of pressure development (-dP/dt_min)

      • Coronary Flow (CF)

  • This compound Administration (Dose-Response Curve):

    • Prepare serial dilutions of this compound in KHB.

    • Introduce the different concentrations of this compound into the perfusion line in a cumulative or non-cumulative manner.

    • Start with the lowest concentration and perfuse for a set duration (e.g., 5 minutes) to allow the heart to reach a new steady state.

    • Record the hemodynamic parameters for each concentration.

    • Between each concentration (for non-cumulative dosing), a washout period with drug-free KHB (e.g., 10-15 minutes) should be allowed until the baseline parameters are restored.

  • Data Analysis:

    • Calculate the percentage change from baseline for each hemodynamic parameter at each adrenaline concentration.

    • Plot the dose-response curves for each parameter.

    • Determine the EC50 value, which is the concentration of adrenaline that produces 50% of the maximal response.[13]

Mandatory Visualizations

Adrenaline Signaling Pathway in Cardiomyocytes

Caption: Adrenaline signaling pathway in cardiomyocytes.

Experimental Workflow for this compound Dose-Response in Langendorff Heart

Langendorff_Workflow start Start prep_animal 1. Animal Preparation (Anesthesia & Heparinization) start->prep_animal isolate_heart 2. Heart Isolation (Thoracotomy & Excision) prep_animal->isolate_heart mount_heart 3. Mount Heart on Langendorff Apparatus isolate_heart->mount_heart stabilization 4. Stabilization Period (15-20 min) mount_heart->stabilization baseline 5. Baseline Recording (10-15 min) stabilization->baseline dose_loop_start Start Dose-Response baseline->dose_loop_start add_drug 6. Administer Adrenaline (Lowest Concentration) dose_loop_start->add_drug record_response 7. Record Hemodynamic Response (5 min) add_drug->record_response washout 8. Washout with KHB (10-15 min, if non-cumulative) record_response->washout next_dose Administer Next Concentration washout->next_dose next_dose->add_drug Yes data_analysis 9. Data Analysis (% Change, Dose-Response Curves, EC50) next_dose->data_analysis No (All doses tested) end End data_analysis->end

References

Application Notes and Protocols for the Quantification of Adrenaline Bitartrate and its Metabolites by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the quantification of adrenaline (epinephrine) bitartrate (B1229483) and its primary metabolites, metanephrine (B195012) and vanillylmandelic acid (VMA), using High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and professionals in drug development and clinical diagnostics. The protocols herein describe procedures for sample preparation from biological matrices, chromatographic conditions, and method validation parameters.

Introduction

Adrenaline, a critical hormone and neurotransmitter, plays a vital role in the sympathetic nervous system's "fight-or-flight" response. The accurate quantification of adrenaline and its metabolites is crucial for the diagnosis and monitoring of various pathological conditions, including pheochromocytoma, neuroblastoma, and other disorders of the adrenal medulla. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the simultaneous determination of these compounds in biological fluids such as plasma and urine.

Adrenaline Metabolism Signaling Pathway

Adrenaline is metabolized through two primary enzymatic pathways involving catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). COMT converts adrenaline to metanephrine, which is then acted upon by MAO to form vanillylmandelic acid (VMA). Alternatively, MAO can directly metabolize adrenaline to 3,4-dihydroxymandelic acid, which is subsequently converted to VMA by COMT.

AdrenalineMetabolism Adrenaline Adrenaline Metanephrine Metanephrine Adrenaline->Metanephrine COMT DHMA 3,4-Dihydroxymandelic Acid Adrenaline->DHMA MAO VMA Vanillylmandelic Acid (VMA) Metanephrine->VMA MAO DHMA->VMA COMT

Figure 1: Metabolic pathway of adrenaline.

Experimental Protocols

Method 1: Simultaneous Quantification of Adrenaline and Metanephrine

This protocol is optimized for the simultaneous analysis of adrenaline and metanephrine in plasma and urine.

A solid-phase extraction (SPE) method is recommended for plasma samples to remove interfering substances and concentrate the analytes.

  • Pre-treatment: To 500 µL of plasma, add an internal standard solution.

  • Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20 mM ammonium (B1175870) acetate, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 500 µL of a solution containing 85% acetonitrile (B52724), 15% water, and 2% formic acid.

  • Injection: Inject a portion of the eluate into the HPLC system.

For urine samples, a liquid-liquid extraction (LLE) or SPE can be employed.

  • Hydrolysis (for total metanephrines): To 1 mL of urine, add 50 µL of concentrated HCl and heat at 90°C for 30 minutes to deconjugate the metabolites. Cool the sample.

  • Extraction (LLE): Adjust the pH of the hydrolyzed urine to ~8.5 with NaOH. Add an internal standard and an extraction solvent (e.g., ethyl acetate). Vortex and centrifuge.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used. For example, a mixture of a buffer (e.g., 50 mM sodium acetate, pH 3.1) and an organic modifier (e.g., acetic acid) can be effective.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.

  • Detector: UV detector set at 285 nm or a fluorescence detector for enhanced sensitivity.[1] An electrochemical detector can also be used for high sensitivity.

Method 2: Quantification of Vanillylmandelic Acid (VMA)

Due to its acidic nature, VMA analysis often requires different chromatographic conditions.

  • Pre-treatment: Centrifuge the urine sample to remove particulate matter.[2]

  • Dilution: Dilute the sample with the mobile phase.

  • Injection: For a simplified approach, directly inject the diluted and filtered urine sample.[2] For higher sensitivity and to remove interferences, an extraction step similar to the one for metanephrines can be used.

  • Column: C8 or C18 reverse-phase column (e.g., 4.6 x 125 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an acidic buffer (e.g., 0.1% o-phosphoric acid) in a 30:70 v/v ratio.[3]

  • Flow Rate: 0.9 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detector: UV detector set at 279 nm.[3]

Experimental Workflow

The general workflow for the analysis of adrenaline and its metabolites involves sample collection, preparation, HPLC analysis, and data processing.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Plasma/Urine) Extraction Extraction (SPE or LLE) SampleCollection->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence/EC) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: General experimental workflow.

Data Presentation

The performance of the HPLC methods should be validated according to ICH guidelines. Key validation parameters are summarized below.

Method Validation Parameters for Adrenaline and Metanephrine
ParameterAdrenalineMetanephrine
Linearity Range 0.02-200.00 ng/mL10-2000 ng/mL
Limit of Detection (LOD) 4.13 pg/mL~10 ng/mL
Limit of Quantification (LOQ) ~15 pg/mL~30 ng/mL
Accuracy (% Recovery) 80.0-109.0%94.2-105.1%[4][5]
Precision (% RSD) Intra-day: 2.16-6.04% Inter-day: 1.19-5.42%< 7.0%[4][5]

Note: The values presented are compiled from various sources and may differ based on the specific method and instrumentation used.

Method Validation Parameters for Vanillylmandelic Acid (VMA)
ParameterVanillylmandelic Acid (VMA)
Linearity Range 10-60 µg/mL[3]
Limit of Detection (LOD) 1.96 µg/mL[3]
Limit of Quantification (LOQ) 5.96 µg/mL[3]
Accuracy (% Recovery) Typically >90%
Precision (% RSD) < 5%[3]

Note: The values presented are based on the referenced method and may vary.

Logical Relationships in Method Development

The development of a robust HPLC method involves the careful consideration of several interconnected factors. The choice of stationary phase, mobile phase composition, and detector are all interdependent and must be optimized for the specific analytes.

LogicalRelationships Analyte Analyte Properties (Polarity, pKa) StationaryPhase Stationary Phase (e.g., C18, C8) Analyte->StationaryPhase MobilePhase Mobile Phase (pH, Organic Modifier) Analyte->MobilePhase Detector Detector (UV, FLD, ECD, MS) Analyte->Detector Resolution Resolution StationaryPhase->Resolution MobilePhase->Resolution Sensitivity Sensitivity Detector->Sensitivity Robustness Robustness Resolution->Robustness Sensitivity->Robustness

Figure 3: Interdependencies in HPLC method development.

Conclusion

The HPLC methods detailed in these application notes provide a reliable framework for the quantification of adrenaline bitartrate and its key metabolites, metanephrine and vanillylmandelic acid. The provided protocols for sample preparation and chromatographic analysis, along with the validation data, offer a comprehensive guide for researchers and clinicians. Adherence to these protocols and proper method validation will ensure accurate and reproducible results for both research and diagnostic applications.

References

Application Notes: Dose-Response Analysis of Adrenaline Bitartrate in Cultured Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenaline, also known as epinephrine, is a crucial endogenous catecholamine that regulates a wide array of physiological processes, prominently including the contraction and relaxation of smooth muscle. Its effects are mediated through two principal classes of G protein-coupled receptors: α-adrenergic and β-adrenergic receptors. In smooth muscle, the activation of α1-adrenergic receptors typically leads to contraction, while the stimulation of β2-adrenergic receptors generally causes relaxation.[1] The specific response of a smooth muscle cell to adrenaline depends on the relative expression and sensitivity of these receptor subtypes.

Understanding the dose-response relationship of adrenaline bitartrate (B1229483) in cultured smooth muscle cells is fundamental for pharmacological research and the development of therapeutic agents targeting conditions such as hypertension, asthma, and other vascular or airway diseases. These application notes provide a comprehensive overview of the signaling pathways, detailed experimental protocols for generating a dose-response curve, and methods for data analysis.

Section 1: Signaling Pathways of Adrenaline in Smooth Muscle

Adrenaline's dual effects on smooth muscle cells are governed by distinct intracellular signaling cascades initiated by its binding to either α1 or β2-adrenergic receptors.

  • α1-Adrenergic Pathway (Contraction): Binding of adrenaline to α1-receptors activates the Gq protein, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the sarcoplasmic reticulum (SR) and binds to its receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling cross-bridge cycling with actin filaments and resulting in cell contraction.[2]

  • β2-Adrenergic Pathway (Relaxation): Stimulation of β2-receptors by adrenaline activates the Gs protein, which stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[3] Increased cAMP levels activate Protein Kinase A (PKA). PKA mediates smooth muscle relaxation through multiple mechanisms, including the phosphorylation and inhibition of MLCK and the modulation of ion channels to decrease intracellular calcium concentration.[4][5]

alpha1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adrenaline Adrenaline Alpha1_AR α1-Adrenergic Receptor Adrenaline->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG SR Sarcoplasmic Reticulum (SR) IP3_DAG->SR IP3 binds to receptor on SR Ca2_out Ca²⁺ SR->Ca2_out Releases Calmodulin Calmodulin Ca2_out->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Contraction Contraction Myosin_LC->Contraction

Caption: α1-Adrenergic signaling pathway leading to smooth muscle contraction.

beta2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adrenaline Adrenaline Beta2_AR β2-Adrenergic Receptor Adrenaline->Beta2_AR Binds Gs Gs Protein Beta2_AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK PKA->MLCK Inhibits Relaxation Relaxation MLCK->Relaxation

Caption: β2-Adrenergic signaling pathway leading to smooth muscle relaxation.

Section 2: Experimental Protocols

A generalized workflow for determining the dose-response curve of adrenaline bitartrate is outlined below.

workflow A 1. Isolate Smooth Muscle Tissue (e.g., Aorta) B 2. Enzymatic Digestion (Collagenase/Elastase) A->B C 3. Primary Cell Culture & Subculture B->C D 4. Seed Cells for Assay (e.g., 24-well plate) C->D E 5. Serum Starvation (24h, to synchronize cells) D->E F 6. Add this compound (serial dilutions) E->F G 7. Incubate & Measure Response (e.g., Contraction, Ca²⁺ flux) F->G H 8. Data Analysis (Plot dose-response curve, calculate EC₅₀) G->H

Caption: General experimental workflow for dose-response analysis.

Protocol 2.1: Culture of Primary Smooth Muscle Cells

This protocol describes the isolation and culture of vascular smooth muscle cells (VSMCs) from an aortic explant, a common source.

Materials:

  • Complete Culture Medium: DMEM supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Digestion Solution: Serum-free DMEM containing Collagenase Type II (1 mg/mL) and Elastase (0.25 mg/mL).

  • Phosphate-Buffered Saline (PBS), sterile.

  • 70 µm cell strainer.

  • T25/T75 culture flasks.

Procedure:

  • Aseptically isolate the aorta from a euthanized animal (e.g., rabbit or rat).

  • Wash the tissue with sterile PBS to remove blood. Carefully remove the adventitia (outer layer) and endothelium (inner layer) to isolate the medial layer, which is rich in smooth muscle cells.

  • Mince the medial tissue into small pieces (1-2 mm²).

  • Transfer the tissue pieces to a sterile tube containing the digestion solution.

  • Incubate at 37°C in a shaking water bath for 60-90 minutes, gently triturating with a pipette every 20 minutes to aid dissociation.

  • Stop the digestion by adding an equal volume of complete culture medium (serum inactivates the enzymes).

  • Filter the cell suspension through a 70 µm cell strainer into a new conical tube.

  • Centrifuge the suspension at 200 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in fresh complete culture medium and plate in a T25 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days until cells reach confluency (typically 7-14 days).

Protocol 2.2: Preparation of this compound Solutions

Materials:

  • Adrenaline (Epinephrine) Bitartrate powder.

  • Sterile deionized water or PBS.

  • Sterile microcentrifuge tubes.

Procedure:

  • Stock Solution (e.g., 10 mM): Prepare a high-concentration stock solution by dissolving a calculated amount of this compound powder in sterile water. For example, for a 10 mM stock, dissolve 33.3 mg of this compound (M.W. 333.3 g/mol ) in 10 mL of sterile water. Aliquot and store at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare a series of serial dilutions in serum-free medium or an appropriate buffer (e.g., HEPES-buffered saline). A typical concentration range for a dose-response curve might span from 1 pM to 100 µM.

Protocol 2.3: Measurement of Smooth Muscle Cell Response

Two common methods for quantifying the cellular response are detailed below.

Method A: Collagen Gel Contraction Assay [6][7]

This assay measures the ability of smooth muscle cells to contract and reorganize a 3D collagen matrix.

  • Preparation: Harvest cultured smooth muscle cells and resuspend them in serum-free medium at a concentration of 2-5 x 10⁵ cells/mL.

  • Gel Formation: On ice, mix the cell suspension with a neutralized, cold Type I Collagen solution to achieve a final cell density of 1-2 x 10⁵ cells/mL and a final collagen concentration of 2-3 mg/mL.[8]

  • Plating: Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to polymerize.

  • Assay: After polymerization, add 1 mL of serum-free medium to each well. Gently detach the gels from the sides of the wells using a sterile pipette tip.

  • Add the prepared this compound working solutions to the respective wells. Include a vehicle-only control.

  • Measurement: At specified time points (e.g., 0, 30, 60, 120 minutes), capture images of the gels. Measure the diameter or area of each gel using imaging software. Contraction is expressed as the percentage decrease in gel area relative to the initial area.

Method B: Intracellular Calcium ([Ca²⁺]i) Measurement [9]

This method directly measures one of the key upstream signals for contraction.

  • Cell Plating: Seed smooth muscle cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.

  • Dye Loading: Once cells are adherent, wash them with a physiological salt solution (e.g., HEPES-PSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) by incubating them in a dye-containing buffer for 30-60 minutes at room temperature, protected from light.[10]

  • Washing: Wash the cells 2-3 times with the salt solution to remove excess extracellular dye.

  • Measurement: Place the plate on a fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.

  • Establish a baseline fluorescence reading for each well.

  • Add the this compound working solutions and continuously record the fluorescence signal.

  • The change in fluorescence intensity or ratio corresponds to the change in intracellular calcium concentration. The response is often quantified as the peak change from baseline.

Section 3: Data Presentation and Analysis

Quantitative data should be organized into tables for clarity. The results are then used to plot a dose-response curve, typically with the log of the agonist concentration on the x-axis and the response on the y-axis.

Table 1: Representative Dose-Response Data of Adrenaline on Smooth Muscle Cells

This table summarizes pharmacological parameters reported in the literature. Note that EC₅₀ (half-maximal effective concentration) values can vary significantly depending on the smooth muscle cell type, species, and the specific response being measured.

Cell Type / TissueSpeciesResponse MeasuredAdrenaline/Norepinephrine (B1679862) Concentration RangeReported EC₅₀ / IC₅₀Citation
Human Airway Smooth Muscle CellsHumanMyosin Light Chain Phosphorylation (Contraction)0.1 µM - 100 µMNot specified, dose-dependent increase[11]
Human Airway Smooth Muscle CellsHumanIntracellular Ca²⁺ Increase (Contraction)0.01 µM - 10 µMNot specified, dose-dependent increase[11]
Aortic Smooth Muscle CellsRabbit⁴⁵Ca²⁺ Efflux (Contraction Signal)-~100 nM (Norepinephrine)[12]
Aortic RingsRabbitContraction Force-31 nM → 210 nM (Norepinephrine after desensitization)[13]
Aortic Smooth Muscle CellsRabbitα₁-AR mRNA Decrease-~0.3 µM (Norepinephrine)[14]
Bovine Inferior Alveolar ArteryBovineContraction-11 µM (Norepinephrine)[15]
Data Analysis
  • Normalization: For each dose, calculate the percentage of the maximal response observed. The basal (unstimulated) response is set to 0%, and the maximum achievable response is set to 100%.

  • Curve Fitting: Plot the normalized response against the logarithm of the adrenaline concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R).

  • EC₅₀ Determination: From the fitted curve, determine the EC₅₀ value, which is the concentration of adrenaline that produces 50% of the maximal response. This value is a key indicator of the drug's potency.

References

Application Notes and Protocols for Inducing Experimental Hypertension in Rodent Models Using Adrenaline Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing experimental hypertension in rodent models using adrenaline bitartrate (B1229483). The information presented is intended to guide researchers in establishing reliable and reproducible models of hypertension for preclinical studies.

Introduction

Adrenaline, also known as epinephrine (B1671497), is a catecholamine hormone and neurotransmitter that plays a crucial role in the "fight-or-flight" response.[1][2] Its actions are mediated through the activation of adrenergic receptors (adrenoceptors), which are G protein-coupled receptors classified into two main types: alpha (α) and beta (β), each with further subtypes (α₁, α₂, β₁, β₂, β₃).[2][3] The interaction of adrenaline with these receptors in various tissues leads to a cascade of physiological effects, including increased heart rate, contractility, and vasoconstriction, ultimately resulting in an elevation of blood pressure.[1][2] The use of adrenaline bitartrate in rodent models provides a valuable tool for studying the pathophysiology of hypertension and for the preclinical evaluation of novel antihypertensive therapies.

Mechanism of Adrenaline-Induced Hypertension

Adrenaline-induced hypertension is a complex process involving the activation of multiple adrenergic receptor subtypes in the cardiovascular system.[1][3]

  • Alpha-1 (α₁) Adrenergic Receptors: Located on vascular smooth muscle cells, the activation of α₁ receptors by adrenaline initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C. This results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C, both of which contribute to smooth muscle contraction and vasoconstriction, thereby increasing peripheral resistance and blood pressure.[3]

  • Beta-1 (β₁) Adrenergic Receptors: Predominantly found in the heart, β₁ receptor activation by adrenaline, through the Gs protein, stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP).[2] This, in turn, activates protein kinase A (PKA), leading to an increased heart rate (chronotropy) and enhanced contractility (inotropy), which elevates cardiac output and contributes to the rise in blood pressure.[2]

  • Beta-2 (β₂) Adrenergic Receptors: While activation of β₂ receptors in some vascular beds can lead to vasodilation, their stimulation on prejunctional sympathetic nerve terminals can facilitate the release of norepinephrine, further amplifying the vasoconstrictor response.[4][5]

  • Alpha-2 (α₂) Adrenergic Receptors: Activation of peripheral α₂B-receptors can cause vasoconstriction.[6]

The net effect of systemic adrenaline administration is a dose-dependent increase in blood pressure, resulting from the combined effects of increased cardiac output and peripheral vasoconstriction.[7]

Signaling Pathway of Adrenaline-Induced Hypertension

AdrenalineSignaling cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_CardiacMyocyte Cardiac Myocyte Adrenaline_VSM Adrenaline Alpha1_Receptor α1-Adrenergic Receptor Adrenaline_VSM->Alpha1_Receptor binds Gq Gq protein Alpha1_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Contraction_VSM Vasoconstriction Ca_Release->Contraction_VSM PKC->Contraction_VSM Hypertension Hypertension Contraction_VSM->Hypertension Increased Peripheral Resistance Adrenaline_CM Adrenaline Beta1_Receptor β1-Adrenergic Receptor Adrenaline_CM->Beta1_Receptor binds Gs Gs protein Beta1_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA activates Increased_HR_Contractility Increased Heart Rate & Contractility PKA->Increased_HR_Contractility Increased_HR_Contractility->Hypertension Increased Cardiac Output

Adrenaline signaling pathways leading to hypertension.

Experimental Protocols

Two primary methods for inducing hypertension with this compound in rodents are continuous infusion using osmotic minipumps for sustained hypertension and intravenous injection for acute hypertensive responses.

Protocol 1: Continuous Infusion for Sustained Hypertension

This protocol is suitable for studies requiring a prolonged period of elevated blood pressure.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Osmotic minipumps (e.g., Alzet)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

Procedure:

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-350g) are commonly used.

  • This compound Solution Preparation: Dissolve this compound in sterile saline to the desired concentration. A common infusion rate is 2.9 nmol/h.[8]

  • Osmotic Minipump Preparation: Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic.

    • Shave and disinfect the surgical area (e.g., dorsal subcutaneous space).

    • Make a small incision and create a subcutaneous pocket.

    • Implant the filled osmotic minipump into the pocket.

    • Close the incision with sutures or surgical staples.

    • Administer post-operative analgesics as required.

  • Blood Pressure Measurement:

    • Allow the animals to recover for 24-48 hours before the first blood pressure measurement.

    • Measure systolic and diastolic blood pressure daily or at regular intervals for the duration of the study (typically 7-14 days).[8] Tail-cuff plethysmography is a common non-invasive method.[1] For continuous monitoring, telemetry is the gold standard.

Protocol 2: Intravenous Injection for Acute Hypertension

This protocol is used to study the immediate hemodynamic effects of adrenaline.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Catheters for intravenous injection (e.g., tail vein or femoral vein)

  • Anesthetic (if required for catheter placement)

  • Blood pressure monitoring system (requires continuous measurement, e.g., arterial line with a pressure transducer)

Procedure:

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-350g).

  • Catheterization: If not already performed, cannulate the tail vein or femoral vein for drug administration and the carotid or femoral artery for direct blood pressure monitoring.

  • This compound Solution Preparation: Prepare a stock solution of this compound in sterile saline.

  • Administration and Data Collection:

    • Allow the animal to stabilize and record baseline blood pressure and heart rate.

    • Administer a bolus intravenous injection of this compound. Doses can range from 0.5 µg/kg to 8 µg/kg.[9]

    • Continuously record blood pressure and heart rate. A biphasic response with an initial sharp increase in blood pressure followed by a decrease may be observed, especially at higher doses.[9]

Data Presentation

The following tables summarize quantitative data from studies using adrenaline to induce hypertension in rats.

Table 1: Hemodynamic Effects of Continuous Adrenaline Infusion

Administration RouteDoseDurationAnimal ModelChange in Systolic BPChange in Diastolic BPReference
Intraperitoneal (Osmotic Minipump)2.9 nmol/h6 daysRatsSignificantly higher from day 2Significantly higher from day 2[8]
Subcutaneous (Slow-release implant)0.33 µmol/kg8 weeksRatsElevated from day 1Not specified[10]

Table 2: Hemodynamic Effects of Intravenous Adrenaline Injection in Healthy Rats

Dose (µg/kg)Peak Systolic BP (mmHg)Lowest Diastolic BP (mmHg)Heart Rate ChangeReference
0.5184 ± 1278 ± 11Not significant[9]
1.0208 ± 1478 ± 10Decreased at 15s[9]
2.0219 ± 1869 ± 14Decreased at 15s[9]
4.0232 ± 1755 ± 11Decreased at 5, 15, 30s[9]
8.0243 ± 1656 ± 15Decreased at 5, 15, 30s[9]
Control (Saline)148 ± 1291 ± 7Not significant[9]

Experimental Workflow

ExperimentalWorkflow cluster_ContinuousInfusion Protocol 1: Continuous Infusion cluster_IVInjection Protocol 2: Intravenous Injection P1_Start Start P1_AnimalPrep Animal Preparation (Acclimatization) P1_Start->P1_AnimalPrep P1_DrugPrep Prepare Adrenaline Solution & Fill Osmotic Pump P1_AnimalPrep->P1_DrugPrep P1_Surgery Surgical Implantation of Osmotic Pump P1_DrugPrep->P1_Surgery P1_Recovery Post-operative Recovery (24-48h) P1_Surgery->P1_Recovery P1_BPMeasure Blood Pressure Monitoring (e.g., Tail-cuff, Telemetry) P1_Recovery->P1_BPMeasure P1_DataAnalysis Data Analysis P1_BPMeasure->P1_DataAnalysis P1_End End P1_DataAnalysis->P1_End P2_Start Start P2_AnimalPrep Animal Preparation (Catheterization) P2_Start->P2_AnimalPrep P2_Baseline Record Baseline Blood Pressure & Heart Rate P2_AnimalPrep->P2_Baseline P2_DrugAdmin Administer IV Bolus of This compound P2_Baseline->P2_DrugAdmin P2_ContinuousMeasure Continuous BP & HR Monitoring P2_DrugAdmin->P2_ContinuousMeasure P2_DataAnalysis Data Analysis P2_ContinuousMeasure->P2_DataAnalysis P2_End End P2_DataAnalysis->P2_End

Workflow for inducing hypertension with adrenaline.

Conclusion

The protocols described provide a framework for inducing both acute and sustained hypertension in rodent models using this compound. The choice of protocol will depend on the specific research question. Careful attention to surgical technique, drug preparation, and accurate blood pressure monitoring is essential for obtaining reliable and reproducible results. These models are instrumental in advancing our understanding of the mechanisms of hypertension and in the development of new therapeutic agents.

References

Application Notes and Protocols for In Vivo Microinjection of Adrenaline Bitartrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenaline, also known as epinephrine (B1671497), is a critical catecholamine neurotransmitter and hormone involved in the "fight-or-flight" response. In neuroscience research, the precise delivery of adrenaline into specific brain regions via microinjection is a vital technique for elucidating its role in various physiological and behavioral processes, including memory, anxiety, and cardiovascular control. This document provides detailed protocols for the preparation and in vivo microinjection of adrenaline bitartrate (B1229483) solutions, ensuring stability, sterility, and accurate administration.

Safety and Handling Precautions

Adrenaline bitartrate is a potent adrenergic agonist and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the solid compound or its solutions.[1][2][3]

  • Ventilation: Handle the powdered form in a well-ventilated area or a fume hood to avoid inhalation.[1][4]

  • Contact: Avoid contact with skin and eyes.[1][4][5] In case of contact, rinse the affected area thoroughly with water.[2]

  • Ingestion: this compound is fatal if swallowed.[5] Do not eat, drink, or smoke when handling the chemical.[1][3][5] If ingested, seek immediate medical attention.[2]

  • Storage: Store this compound powder in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[5][6][7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[4]

Preparation of this compound Solutions for In Vivo Microinjection

The preparation of this compound solutions for intracerebral microinjection requires careful attention to the choice of vehicle, pH, and prevention of oxidation. Artificial cerebrospinal fluid (aCSF) is the recommended vehicle to maintain the physiological environment of the brain.

Materials and Reagents
  • Adrenaline (Epinephrine) Bitartrate (e.g., Sigma-Aldrich)

  • Sodium Chloride (NaCl)

  • Potassium Chloride (KCl)

  • Calcium Chloride (CaCl₂)

  • Magnesium Chloride (MgCl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • D-Glucose

  • Sodium Phosphate monobasic (NaH₂PO₄) and dibasic (Na₂HPO₄)

  • Sterile, pyrogen-free water

  • 0.22 µm syringe filters

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Protocol for Preparing Artificial Cerebrospinal Fluid (aCSF)

This protocol is for the preparation of 1 liter of aCSF.

CompoundMolecular Weight ( g/mol )Amount (g) for 1 LFinal Concentration (mM)
NaCl58.447.305125
KCl74.550.1862.5
NaH₂PO₄119.980.1441.2
CaCl₂ (anhydrous)110.980.2222.0
MgSO₄ (anhydrous)120.370.2412.0
NaHCO₃84.012.18426
D-Glucose180.162.25212.5

Procedure:

  • Prepare two separate stock solutions to prevent precipitation.

    • Solution A: In ~400 mL of sterile, pyrogen-free water, dissolve NaCl, KCl, NaH₂PO₄, and D-Glucose.

    • Solution B: In ~400 mL of sterile, pyrogen-free water, dissolve CaCl₂ and MgSO₄.

  • Combine Solution A and Solution B while stirring.

  • Add NaHCO₃ and stir until fully dissolved.

  • Add sterile, pyrogen-free water to bring the final volume to 1 liter.

  • Saturate the aCSF with carbogen gas for at least 15-20 minutes. This is crucial for maintaining the physiological pH of ~7.4.

  • Sterilize the final aCSF solution by filtering it through a 0.22 µm filter.

  • Store the aCSF at 4°C. For optimal results, prepare fresh aCSF on the day of the experiment or use within a few days.

Protocol for Preparing this compound Microinjection Solution

This protocol describes the preparation of a 1 mM stock solution, which can be further diluted to the desired final concentration for microinjection.

  • Calculate the required mass: The molecular weight of this compound is 333.29 g/mol . To prepare a 1 mM solution, weigh out 0.333 mg of this compound for every 1 mL of aCSF.

  • Dissolution: On the day of the experiment, bring the required volume of sterile aCSF to room temperature.

  • Carbogen Saturation: Continuously bubble the aCSF with carbogen gas to maintain pH and minimize oxidation.

  • Weighing: Carefully weigh the this compound powder.

  • Mixing: Add the weighed this compound to the carbogen-saturated aCSF and vortex gently until it is fully dissolved.

  • pH Check: After dissolution, check the pH of the solution and adjust to ~7.4 if necessary using sterile, dilute NaOH or HCl.

  • Final Filtration: Immediately before loading into the microinjection syringe, filter the final this compound solution through a sterile 0.22 µm syringe filter.

  • Use Immediately: Due to the susceptibility of adrenaline to oxidation, it is critical to use the prepared solution immediately. Keep the solution on ice and protected from light until use.

Stability of this compound Solutions

Adrenaline solutions are susceptible to degradation by oxidation, light, and changes in pH. The stability of the solution is a critical factor for reproducible experimental results.

ConcentrationVehicleStorage TemperatureContainerDurationStability (% of Initial Concentration)
25, 50, 100 µg/mL5% Dextrose in Water4°C and 25°CInfusion bags30 days> 95%[8][9]
0.1 mg/mLPyrogen-free water2-8°CLuer-lock syringes24 weeksNo degradation
0.1 mg/mLPyrogen-free waterRoom TemperatureLuer-lock syringes24 weeks90-98%
0.2 mg/mLNormal Saline-20°C and 5°CPolypropylene syringes365 daysMaintained
0.5 mg/mLNormal Saline-20°C and 5°CPolypropylene syringes365 daysMaintained
Diluted (unspecified)0.9% SalineRoom Temp & RefrigeratedPrefilled syringes90 daysStable

Note: While these studies provide valuable stability data, it is important to remember that solutions prepared in aCSF for acute microinjection are intended for immediate use to minimize degradation and ensure physiological compatibility.

Experimental Protocol: In Vivo Microinjection

This protocol provides a general workflow for the intracerebral microinjection of this compound in a rodent model. All procedures must be approved by the institution's Animal Care and Use Committee.

Experimental Workflow

Caption: Workflow for in vivo microinjection.
Detailed Methodology

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the animal (e.g., rat, mouse) using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Secure the animal in a stereotaxic apparatus. Ensure the head is level.

    • Administer local anesthetic to the scalp and make a midline incision to expose the skull.

    • Identify the target coordinates for the desired brain region (e.g., amygdala, hippocampus) using a stereotaxic atlas.

    • Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.

  • Microinjection Procedure:

    • Load the freshly prepared and filtered this compound solution into a microinjection syringe (e.g., a 1-10 µL Hamilton syringe) connected to an infusion pump.

    • Carefully lower the microinjection needle through the burr hole to the predetermined dorsoventral (DV) coordinate.

    • Allow the needle to remain in place for a few minutes before starting the infusion to allow the tissue to settle.

    • Infuse the solution at a slow rate (e.g., 100-200 nL/minute) to minimize tissue damage and ensure proper diffusion.

    • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon retraction.

    • Slowly retract the needle.

  • Post-Operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as per the approved protocol.

    • Monitor the animal closely during recovery in a warm, clean cage.

Dose-Response Data

The optimal dose for microinjection will vary depending on the target brain region and the desired physiological or behavioral effect. It is recommended to perform a dose-response study to determine the most effective concentration for a specific experimental paradigm.

AgonistBrain RegionSpeciesDose RangeVolumeObserved Effect
Norepinephrine (B1679862)AmygdalaRat0.2 µg - 5.0 µg1 µLMemory enhancement (low dose) and impairment (high dose)
NorepinephrineMedial Amygdaloid NucleusRat3 - 45 nmol100 nLDose-related pressor and bradycardic responses
NorepinephrineSupraoptic NucleusRat1 - 45 nmol100 nLDose-related pressor and bradycardic responses
Adrenaline (IV)SystemicMouseNot specifiedNot specifiedIncreased mean arterial pressure (80% increase), paradoxical decrease in cerebral microvascular oxygenation

Note: The doses for norepinephrine can serve as a starting point for adrenaline dose-response studies, as they are closely related catecholamines acting on adrenergic receptors.

Adrenergic Signaling Pathways

Adrenaline exerts its effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.

β-Adrenergic Signaling Pathway

Gs_pathway Adrenaline Adrenaline Beta_Receptor β-Adrenergic Receptor Adrenaline->Beta_Receptor G_protein Gs Protein Beta_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Phosphorylation of Downstream Targets PKA->Downstream Response Cellular Response (e.g., Glycogenolysis, Gene Expression) Downstream->Response

Caption: Canonical β-adrenergic signaling pathway.

Binding of adrenaline to β-adrenergic receptors leads to the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[10][11]

α1-Adrenergic Signaling Pathway

Gq_pathway Adrenaline Adrenaline Alpha1_Receptor α1-Adrenergic Receptor Adrenaline->Alpha1_Receptor G_protein Gq Protein Alpha1_Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response

Caption: α1-adrenergic signaling pathway.

Activation of α1-adrenergic receptors stimulates the Gq alpha subunit, which activates phospholipase C (PLC).[12] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium from intracellular stores, and DAG, along with calcium, activates Protein Kinase C (PKC), leading to downstream cellular effects.[12]

References

Application Notes: Cell Culture Applications of Adrenaline Bitartrate for Studying Adrenergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenaline, also known as epinephrine (B1671497), is a critical hormone and neurotransmitter that mediates the body's "fight-or-flight" response by activating adrenergic receptors.[1] These receptors are a class of G protein-coupled receptors (GPCRs) found on the surface of many cell types and are central to regulating a vast array of physiological processes.[2][3] In cell culture, adrenaline is a powerful tool for investigating the intricate signaling pathways downstream of these receptors. Adrenaline bitartrate (B1229483) is a common salt form used in research due to its stability and solubility in aqueous solutions and cell culture media like DMEM.[4][5] However, once in solution, it is sensitive to light and oxidation; therefore, precautions such as using amber vials or foil and the addition of antioxidants like ascorbic acid are recommended to maintain its stability.[4]

These application notes provide an overview of adrenergic signaling and detailed protocols for using adrenaline bitartrate to study key downstream events in cultured cells, including the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+), and the activation of the ERK/MAPK pathway.

Adrenergic Signaling Pathways: An Overview

Adrenergic receptors are broadly classified into two main groups, α and β, with a total of nine subtypes.[2][6] Adrenaline binds to both α- and β-adrenergic receptors, triggering distinct intracellular signaling cascades depending on the receptor subtype expressed in the target cell and its coupling to specific heterotrimeric G proteins (Gα, Gβ, Gγ).[1][2]

  • α1-Adrenergic Receptors (Gq-coupled): Upon activation, the Gαq subunit activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[7] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).

  • α2-Adrenergic Receptors (Gi-coupled): Activation of these receptors leads to the Gαi subunit inhibiting adenylyl cyclase, which results in a decrease in the intracellular concentration of cAMP.[2]

  • β-Adrenergic Receptors (β1, β2, β3; Gs-coupled): These receptors are primarily coupled to the stimulatory G protein, Gs.[2] The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[8][9] The resulting increase in cAMP activates protein kinase A (PKA), which then phosphorylates numerous downstream target proteins, mediating cellular responses.[9][10]

These initial signaling events can trigger further downstream cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to changes in gene expression and cellular processes like proliferation, differentiation, and survival.[6][11]

Adrenergic_Signaling_Overview cluster_alpha1 α1-Adrenergic Pathway (Gq) cluster_beta β-Adrenergic Pathway (Gs) cluster_alpha2 α2-Adrenergic Pathway (Gi) Adrenaline_a1 Adrenaline AR_a1 α1-AR Adrenaline_a1->AR_a1 Gq Gq Protein AR_a1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC Adrenaline_b Adrenaline AR_b β-AR Adrenaline_b->AR_b Gs Gs Protein AR_b->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Cell_Response_b Cellular Response (e.g., Gene Transcription) PKA->Cell_Response_b Adrenaline_a2 Adrenaline AR_a2 α2-AR Adrenaline_a2->AR_a2 Gi Gi Protein AR_a2->Gi AC_i Adenylyl Cyclase Gi->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i

Caption: Overview of the three major adrenergic signaling pathways.

Application 1: Measurement of Intracellular Cyclic AMP (cAMP) Levels

This protocol details a method to quantify changes in intracellular cAMP levels in response to this compound stimulation of β-adrenergic receptors.

Experimental Protocol: cAMP Assay (ELISA-based)

  • Cell Culture:

    • Plate cells (e.g., HEK293, CHO-K1, or a relevant cell line expressing β-adrenergic receptors) in a 96-well plate at a density of 50,000 cells/well.[12][13]

    • Culture cells at 37°C in a humidified 5% CO2 incubator until they reach 80-90% confluency (typically 24 hours).[13]

  • Preparation of this compound:

    • Prepare a 10 mM stock solution of this compound in sterile, deionized water containing an antioxidant (e.g., 0.1% ascorbic acid) to prevent oxidation.[4]

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free medium or a suitable assay buffer to achieve the desired final concentrations.

  • Cell Stimulation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed phosphate-buffered saline (PBS).

    • Add 90 µL of assay buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine), to each well to prevent cAMP degradation. Incubate for 10-30 minutes.

    • Add 10 µL of the diluted this compound solutions (or vehicle control) to the respective wells.

    • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.[14]

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., Amersham Biosciences cAMP Biotrak Enzyme Immunoassay system).[12]

    • Measure the intracellular cAMP concentration by following the kit's instructions, which typically involve a competitive binding assay.

    • Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[12]

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration for each sample from the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

cAMP_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis A Plate cells in 96-well plate B Culture for 24h (37°C, 5% CO₂) A->B C Wash cells with PBS B->C D Add PDE inhibitor (e.g., IBMX) C->D E Add this compound (serial dilutions) D->E F Incubate (15-30 min) E->F G Lyse cells F->G H Perform cAMP ELISA assay G->H I Read absorbance on plate reader H->I J Calculate results & plot dose-response curve I->J

Caption: Experimental workflow for measuring cAMP levels.

Quantitative Data Summary: Adrenaline-Induced cAMP Production

Cell LineThis compound EC50Max Fold Increase (vs. Basal)Reference CompoundReference EC50
HEK293 (β2-AR)45.7 pM~15-foldIsoproterenol10 nM
HT-29Not specifiedSignificant IncreaseNot specifiedNot specified
Sympathetic NeuronsNot specifiedDesensitization after 24hIsoproterenolNot specified
(Note: Data are representative values compiled from literature. Specific values may vary based on cell line, receptor expression, and experimental conditions.[15][16][17])

Application 2: Measurement of Intracellular Calcium (Ca2+) Mobilization

This protocol describes how to measure the rapid increase in intracellular Ca2+ following the activation of α1-adrenergic receptors by this compound.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture:

    • Plate cells expressing α1-adrenergic receptors (e.g., BC3H-1 muscle cells, specific transfected HEK293 lines) on a 96-well, black-walled, clear-bottom plate.[18]

    • Culture cells until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 (to aid dye dispersal) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Aspirate the culture medium and wash the cells gently with the buffer.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells to remove excess dye. Add fresh buffer to each well.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence microplate reader or an automated microscope equipped with fluidic injectors (e.g., FlexStation or Lionheart FX).[19][20]

    • Set the instrument to record fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4) over time, with readings taken every 1-2 seconds.

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Using the instrument's injector, add the desired concentration of this compound to the wells.

    • Continue recording the fluorescence for an additional 2-3 minutes to capture the full transient calcium response.[18]

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio (F/F0, where F is the fluorescence at any given time and F0 is the baseline fluorescence) or as Relative Fluorescence Units (RFU).

    • Determine the peak response for each concentration.

    • Plot the peak response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.

Calcium_Workflow cluster_prep Preparation cluster_dye Dye Loading cluster_analysis Measurement & Analysis A Plate cells in black-walled plate B Culture to confluency A->B D Incubate cells with dye (30-60 min) B->D C Prepare Fluo-4 AM loading buffer C->D E Wash cells to remove excess dye D->E F Acquire baseline fluorescence E->F G Inject adrenaline bitartrate F->G H Record fluorescence kinetically G->H I Analyze peak response & plot dose-response curve H->I

Caption: Experimental workflow for measuring intracellular calcium.

Quantitative Data Summary: Adrenaline-Induced Calcium Mobilization

Cell LineThis compound EC50Peak Response TimeAntagonistAntagonist Effect
BC3H-1~0.5-1.0 µM~2 secondsPhentolamine (α-antagonist)Reverses Ca2+ mobilization
HEK293 (endogenous β2-AR)Not specifiedRapid increasePropranolol (β-antagonist)Blocks Ca2+ mobilization
(Note: Data are representative values compiled from literature. β2-AR can induce Ca2+ mobilization via a non-canonical pathway in some cells.[12][18])

Application 3: Assessment of ERK1/2 Phosphorylation

This protocol provides a method to measure the activation of the ERK/MAPK pathway by detecting the phosphorylation of ERK1/2 (p44/42 MAPK) via Western Blotting.

Experimental Protocol: Western Blotting for Phospho-ERK1/2

  • Cell Culture and Serum Starvation:

    • Culture cells to 60-70% confluency in 6-well plates.[21]

    • To minimize basal ERK1/2 phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.[21][22]

  • Cell Stimulation:

    • Treat the serum-starved cells with various concentrations of this compound for a specific time course (e.g., 5, 10, 30, 60 minutes). A time-course experiment is recommended to identify the peak phosphorylation time.

    • To stop the stimulation, immediately place the plates on ice and aspirate the medium.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[23]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[23]

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[23]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[22]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[23]

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[22]

    • Wash the membrane again and apply an ECL (enhanced chemiluminescence) substrate.[22]

    • Visualize the bands using a chemiluminescence imaging system.[22]

  • Stripping and Re-probing for Total ERK:

    • To normalize the data, the same membrane must be probed for total ERK1/2.[22]

    • Strip the membrane using a stripping buffer to remove the first set of antibodies.[22]

    • Re-block the membrane and probe with a primary antibody against total ERK1/2, followed by the secondary antibody and ECL detection steps as described above.[22]

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample to account for loading differences.

    • Express the results as a fold-change relative to the untreated control.

Western_Blot_Workflow A Cell Culture & Serum Starvation B Adrenaline Stimulation (Time Course) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation (anti-p-ERK) E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Membrane Stripping H->I J Re-probe with anti-total-ERK I->J K ECL Detection J->K L Densitometry Analysis (p-ERK / total ERK) K->L

Caption: Workflow for Western Blot analysis of ERK1/2 phosphorylation.

Quantitative Data Summary: Adrenaline-Induced ERK1/2 Phosphorylation

Cell LineAdrenaline Conc.Time PointFold Increase in p-ERK/Total ERKPathway Dependence
Breast Cancer Cells (MDA-MB-231)10 µM30 minSignificant Increasep38 MAPK pathway
Human Vascular Smooth Muscle CellsNot specifiedNot specifiedIncreasedSrc- and Ras-dependent
(Note: Data are representative effects compiled from literature. Specific values and kinetics will vary.[6][24])

References

Application Note: Chiral Separation of Adrenaline Bitartrate Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrenaline, also known as epinephrine (B1671497), is a hormone and neurotransmitter crucial in regulating various physiological processes. It exists as a pair of enantiomers, (R)-(-)-adrenaline and (S)-(+)-adrenaline. The biological activity of adrenaline resides primarily in the (R)-(-)-enantiomer, which is significantly more potent than its (S)-(+)-counterpart.[1] Consequently, the accurate determination of the enantiomeric purity of adrenaline bitartrate (B1229483) is a critical aspect of pharmaceutical quality control to ensure therapeutic efficacy and safety.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the chiral separation and quantification of adrenaline enantiomers.[2] This application note details two effective HPLC methods for the chiral separation of adrenaline bitartrate enantiomers.

Method 1: Chiral Stationary Phase (CSP) HPLC

This method employs a chiral stationary phase to directly separate the enantiomers. Cyclodextrin-based columns are particularly effective for this purpose.[3][4]

Method 2: Achiral HPLC with Chiral Detection

An alternative approach involves using a standard achiral HPLC column coupled with a chiral-specific detector, such as a circular dichroism (CD) detector.[5][6][7][8] This method separates adrenaline from other impurities on a conventional column, and the CD detector provides the enantiomeric purity information.[5][6][7][8]

Experimental Protocols

Method 1: Chiral Stationary Phase (CSP) HPLC Protocol

This protocol is based on the use of a beta-cyclodextrin (B164692) derivative column.

1. Instrumentation and Materials

  • HPLC System: An Agilent 1290 HPLC system or equivalent, equipped with a UV detector.[8]

  • Chiral Column: ORpak CDBS-453 (4.6 x 150 mm).[8]

  • Reagents: Sodium chloride, glacial acetic acid, acetonitrile (B52724) (HPLC grade), and water (>18 MΩ).[8]

  • Sample: this compound standard and sample solutions.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase 200 mM Sodium Chloride, 0.05% Glacial Acetic Acid in Water/Acetonitrile (95/5 v/v)[8]
Flow Rate 0.5 mL/min[8]
Column Temperature 10°C[8]
Injection Volume 20 µL[8]
Detection UV at 280 nm[8]

3. Sample Preparation

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare working standard solutions and sample solutions at a concentration of 100 µg/mL by diluting the stock solution with the mobile phase.[8]

  • Filter all solutions through a 0.45 µm filter prior to injection.[8]

Method 2: Achiral HPLC with Circular Dichroism (CD) Detection Protocol

This protocol utilizes a standard USP method on an achiral column with the addition of a CD detector.

1. Instrumentation and Materials

  • HPLC System: HPLC system with a UV detector and a Circular Dichroism (CD) detector (e.g., Jasco CD-4095).[8]

  • Column: A suitable achiral column as specified by the relevant USP monograph.

  • Reagents: As specified by the USP monograph for the achiral method.

  • Sample: this compound standard and sample solutions.

2. Chromatographic Conditions

  • Follow the chromatographic conditions (mobile phase, flow rate, etc.) as outlined in the official USP monograph for adrenaline assay.

  • The CD detector should be connected in series after the UV detector.

3. Sample Preparation

  • Prepare standard and sample solutions as described in the USP monograph.

Data Presentation

Table 1: Comparison of HPLC Methods for Chiral Separation of Adrenaline Enantiomers

ParameterMethod 1: Chiral Stationary Phase (CSP) HPLCMethod 2: Achiral HPLC with CD Detection
Principle Direct separation of enantiomers on a chiral column.Separation from impurities on an achiral column with enantiomeric detection.[5][6][7][8]
Column ORpak CDBS-453 (beta-cyclodextrin type)[3][8]Standard achiral column (per USP)
Mobile Phase 200 mM NaCl, 0.05% Acetic Acid in Water/ACN (95/5)[8]Per USP monograph
Detection UV at 280 nm[8]UV and Circular Dichroism (CD)[5][6][7][8]
Separation Factor (α) 1.06 for epinephrine enantiomers[3]Not applicable (no chromatographic separation of enantiomers)

Table 2: Performance Data for Chiral HPLC Method (Method 1)

EnantiomerRetention Time (min)
(R)-(-)-adrenalineBaseline resolved from (S)-(+)-enantiomer
(S)-(+)-adrenalineBaseline resolved from (R)-(-)-enantiomer
Note: Specific retention times can vary based on the exact system and conditions.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Prepare this compound Solution (100 µg/mL in Mobile Phase) filter_sample Filter Sample (0.45 µm filter) prep_sample->filter_sample hplc_system HPLC System filter_sample->hplc_system Inject 20 µL chiral_column Chiral Column (ORpak CDBS-453) hplc_system->chiral_column detector UV Detector (280 nm) chiral_column->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Quantify Enantiomers chromatogram->quantify report report quantify->report Report Enantiomeric Purity

Caption: Experimental workflow for the chiral separation of adrenaline enantiomers using CSP-HPLC.

G cluster_method1 Method 1: Chiral Stationary Phase (CSP) HPLC cluster_method2 Method 2: Achiral HPLC with Chiral Detection method1_desc Direct separation on a chiral column end End method1_desc->end method2_desc Separation on achiral column, detection by CD method2_desc->end start Start decision Available Equipment? start->decision decision->method1_desc Chiral Column decision->method2_desc CD Detector

Caption: Decision logic for selecting an HPLC method for adrenaline enantiomer analysis.

References

Application Notes: Adrenaline Bitartrate in Animal Models of Anaphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anaphylaxis is a severe, life-threatening systemic hypersensitivity reaction characterized by rapid onset and the potential to cause death.[1][2] Due to the ethical and practical challenges of conducting controlled clinical trials in humans experiencing anaphylaxis, animal models are indispensable tools for investigating its pathophysiology and for the development and testing of novel therapies.[1][2][3][4] Adrenaline (also known as epinephrine) is universally recognized as the first-line treatment for anaphylaxis.[2][3][5][6][7] Adrenaline bitartrate (B1229483) is a synthetic salt form of epinephrine (B1671497).[8] Its mechanism of action is identical to other salt forms like epinephrine HCl, acting as a potent agonist at both α- and β-adrenergic receptors to counteract the life-threatening manifestations of anaphylaxis.[2][8][9] These notes provide detailed protocols for inducing anaphylaxis in common animal models and for the administration of adrenaline bitartrate to study its therapeutic effects.

Mechanism of Action of Adrenaline in Anaphylaxis

Adrenaline exerts its therapeutic effects by binding to adrenergic receptors, which counteracts the pathophysiological changes that occur during an anaphylactic reaction.[8][10][11] The effects are dose-dependent, with β-receptor effects dominating at lower doses and α-receptor effects becoming more prominent at higher doses.[5][11]

  • α1-Adrenergic Receptor Stimulation: Causes vasoconstriction of peripheral blood vessels, which increases peripheral vascular resistance, raises blood pressure, and reduces edema and urticaria.[2][5][8]

  • β1-Adrenergic Receptor Stimulation: Increases the heart rate (positive chronotropic effect) and the force of cardiac muscle contraction (positive inotropic effect), thereby boosting cardiac output.[2][5][11]

  • β2-Adrenergic Receptor Stimulation: Induces bronchodilation, which alleviates wheezing and respiratory distress.[2][5][8] It also helps to suppress further mediator release (e.g., histamine) from mast cells and basophils by increasing intracellular cyclic AMP (cAMP).[2][10]

cluster_0 This compound cluster_2 Physiological Effects Adrenaline Adrenaline Alpha1 α1 Adrenaline->Alpha1 Beta1 β1 Adrenaline->Beta1 Beta2 β2 Adrenaline->Beta2 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Cardiac_Output ↑ Cardiac Output ↑ Heart Rate Beta1->Cardiac_Output Bronchodilation Bronchodilation Beta2->Bronchodilation Mediator_Decrease ↓ Mediator Release Beta2->Mediator_Decrease BP_Increase ↑ Blood Pressure Vasoconstriction->BP_Increase Edema_Decrease ↓ Edema Vasoconstriction->Edema_Decrease General Workflow for Active Systemic Anaphylaxis (ASA) A 1. Sensitization Phase Animal (e.g., Mouse) is sensitized with an allergen (e.g., Ovalbumin) + Adjuvant (e.g., Alum). B 2. Antibody Production Animal produces allergen-specific IgE antibodies over a period of ~2 weeks. A->B Wait 14-21 days C 3. Challenge Phase Sensitized animal is challenged with the same allergen, typically via intravenous or intraperitoneal injection. B->C D 4. Onset of Anaphylaxis Systemic reaction occurs within minutes, characterized by a drop in body temperature and other clinical signs. C->D < 5 minutes E 5. Intervention & Measurement Administer this compound. Monitor core body temperature, clinical scores, and collect blood for mediator analysis (e.g., histamine, MMCP-1). D->E Comparison of Anaphylaxis Induction Models cluster_ASA Active Systemic Anaphylaxis (ASA) cluster_PSA Passive Systemic Anaphylaxis (PSA) ASA_Node Mechanism: Animal produces endogenous IgE after allergen + adjuvant sensitization. ASA_Time Time: Weeks (sensitization period) ASA_Adv Advantage: Mimics human sensitization process. ASA_Dis Disadvantage: Time-consuming, more variable. PSA_Node Mechanism: Naive animal receives exogenous allergen-specific IgE. PSA_Time Time: ~24 hours (latency period) PSA_Adv Advantage: Rapid, highly reproducible, less variability. PSA_Dis Disadvantage: Bypasses natural sensitization.

References

Application Notes & Protocols: Spectrophotometric Analysis of Adrenaline Bitartrate Oxidation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenaline (epinephrine) bitartrate (B1229483) is a sympathomimetic amine widely used in medicine. However, it is susceptible to oxidation, leading to the formation of various degradation products, which can impact its efficacy and safety. Spectrophotometry offers a simple, rapid, and cost-effective method for analyzing these oxidation products. This document provides detailed application notes and protocols for the spectrophotometric analysis of adrenaline bitartrate oxidation, focusing on the formation of key products like adrenochrome (B1665551) and adrenaline-quinone.

The oxidation of adrenaline proceeds through a series of reactions, often following the Raper-Mason pathway, to form intermediates and colored products that can be quantified using UV-Vis spectrophotometry.[1] This analysis is crucial for stability testing, quality control of pharmaceutical formulations, and research into the metabolic pathways of adrenaline.

Key Oxidation Products and their Spectral Properties

The oxidation of adrenaline results in several products with distinct spectral characteristics. The primary colored product, adrenochrome, is formed through the oxidation of adrenaline.[2] Other intermediates, such as adrenaline-quinone, also exhibit characteristic absorbance maxima.[1]

Oxidation ProductOxidizing AgentWavelength of Maximum Absorbance (λmax)Reference
Aminochrome (B613825)Silver Oxide490 nm[3][4]
AdrenochromePeriodate (B1199274)480 nm[2]
Adrenaline-quinonePeriodate388 nm, 274 nm[1]
AdrenochromeS-NitrosoglutathioneNot Specified[5]
AminochromeSodium Periodate490 nm[6]

Experimental Protocols

Protocol 1: Determination of Adrenaline Oxidation to Aminochrome using Silver Oxide

This protocol is adapted from a method for the determination of this compound by oxidation to a red aminochrome product.[3][4]

1. Materials and Reagents:

  • This compound standard solution (e.g., 100 µg/mL)

  • Silver oxide (solid)

  • Distilled or deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

2. Standard Curve Preparation:

  • Prepare a series of standard solutions of this compound with concentrations ranging from 5 to 80 µg/mL.[3]

  • For each standard, pipette the appropriate volume of the stock solution into a volumetric flask.

  • Add a small amount of solid silver oxide to each flask.

  • Dilute to the final volume with distilled water and mix well.

  • Allow the reaction to proceed for a set amount of time (e.g., until color development is stable, which can be up to 2 hours).[3][4]

  • Measure the absorbance of each standard at 490 nm against a reagent blank (water and silver oxide).[3][4]

  • Plot a calibration curve of absorbance versus concentration.

3. Sample Analysis:

  • Prepare the sample solution containing an unknown concentration of this compound.

  • Treat the sample with silver oxide in the same manner as the standards.

  • Measure the absorbance of the sample at 490 nm.

  • Determine the concentration of the aminochrome product from the standard curve.

Protocol 2: Kinetic Analysis of Adrenaline-quinone Formation using Periodate

This protocol is based on a study that detected the formation of adrenaline-quinone during the oxidation of adrenaline with periodate.[1]

1. Materials and Reagents:

  • This compound solution

  • Sodium periodate solution

  • Buffer solution (e.g., pH 3.77)[1]

  • Scanning UV-Vis Spectrophotometer with kinetic measurement capabilities

  • Quartz cuvettes (1 cm path length)

2. Experimental Procedure:

  • Equilibrate the this compound solution and the sodium periodate solution to the desired temperature in the spectrophotometer's sample holder.

  • Initiate the reaction by adding the sodium periodate solution to the this compound solution in the cuvette.

  • Immediately start recording the absorption spectra over a range of 200-600 nm at short time intervals (e.g., 100 ms).[1]

  • Monitor the formation of adrenaline-quinone by observing the increase in absorbance at its characteristic maxima of 388 nm and 274 nm.[1]

  • The rate of the reaction can be determined by analyzing the change in absorbance over time.

Diagrams

Adrenaline_Oxidation_Pathway Adrenaline Adrenaline Adrenaline_Semiquinone Adrenaline Semiquinone Adrenaline->Adrenaline_Semiquinone Oxidation Adrenaline_Quinone Adrenaline Quinone Adrenaline_Semiquinone->Adrenaline_Quinone Oxidation Leukoadrenochrome Leukoadrenochrome Adrenaline_Quinone->Leukoadrenochrome Cyclization Adrenochrome Adrenochrome Leukoadrenochrome->Adrenochrome Oxidation Adrenolutin Adrenolutin Adrenochrome->Adrenolutin Isomerization

Caption: Simplified Raper-Mason pathway for adrenaline oxidation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis Prep_Standards Prepare Adrenaline Bitartrate Standards Add_Oxidant Add Oxidizing Agent (e.g., Silver Oxide, Periodate) Prep_Standards->Add_Oxidant Prep_Sample Prepare Sample Solution Prep_Sample->Add_Oxidant Incubate Incubate for Color Development Add_Oxidant->Incubate Measure_Absorbance Measure Absorbance at λmax Incubate->Measure_Absorbance Generate_Curve Generate Standard Curve Measure_Absorbance->Generate_Curve For Standards Determine_Conc Determine Product Concentration Measure_Absorbance->Determine_Conc For Sample Generate_Curve->Determine_Conc

Caption: General workflow for spectrophotometric analysis.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the spectrophotometric determination of adrenaline oxidation products based on published methods.

MethodOxidizing Agentλmax (nm)Linear Range (µg/mL)Reference
Aminochrome FormationSilver Oxide4905 - 80[3]
Aminochrome FormationSilver Oxide4905 - 80[4]
Reaction with Ammonium Molybdate and Sodium NitriteAmmonium Molybdate, Sodium Nitrite40520 - 160[7]

Discussion

The spectrophotometric analysis of this compound oxidation is a versatile and accessible technique. The choice of the oxidizing agent and the specific protocol will depend on the research or quality control objectives. For instance, strong oxidizing agents like periodate can be used to study the rapid formation of intermediates like adrenaline-quinone.[1] Milder oxidizing agents, such as silver oxide, are suitable for quantifying the formation of colored end-products like aminochrome.[3][4]

It is important to control experimental variables such as pH, temperature, and reaction time to ensure reproducible results. The presence of interfering substances, such as antioxidants like sodium metabisulfite, may also need to be addressed, for example, by the addition of acetone.[6] The stability of the colored products should also be considered; for instance, the red aminochrome formed with silver oxide is reported to be stable for 2 hours.[3][4]

For more detailed structural elucidation of the oxidation products, spectrophotometry can be coupled with other analytical techniques such as high-performance liquid chromatography (HPLC).[2][8]

Conclusion

This document provides a foundational guide for the spectrophotometric analysis of this compound oxidation products. The detailed protocols, quantitative data, and pathway diagrams offer a comprehensive resource for researchers and professionals in the pharmaceutical sciences. By applying these methods, it is possible to effectively monitor the stability of this compound and gain insights into its degradation pathways.

References

Troubleshooting & Optimization

Preventing oxidation of adrenaline bitartrate solutions in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of adrenaline bitartrate (B1229483) solutions in laboratory settings.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of adrenaline bitartrate solutions.

Issue Possible Cause Solution
Solution turns pink, red, or brown Oxidation of adrenaline to form adrenochrome (B1665551) and other colored degradation products.[1][2]1. Prepare fresh solutions: Use freshly prepared solutions for each experiment. 2. Use antioxidants: Add an antioxidant such as sodium metabisulfite (B1197395) to the solution.[3][4] 3. Control pH: Maintain the pH of the solution between 3.0 and 4.0 for optimal stability.[5][6] 4. Protect from light: Store solutions in amber or light-blocking containers.[7][8][9][10][11] 5. Minimize oxygen exposure: Degas the solvent and flush the headspace of the container with an inert gas like nitrogen or argon.[6]
Loss of biological activity Degradation of adrenaline due to oxidation, racemization, or other chemical reactions.[1][12]1. Confirm solution purity: Use a stability-indicating analytical method like HPLC to check for degradation products.[13][14][15] 2. Follow proper storage procedures: Store stock solutions at recommended temperatures (2-8°C for short-term, -20°C for long-term) and protect from light.[16][17] 3. Use appropriate stabilizers: Incorporate antioxidants and chelating agents (e.g., EDTA) in the formulation to prevent metal-catalyzed oxidation.[3][6][18][19]
Variability in experimental results Inconsistent stability and concentration of adrenaline solutions across different batches or experiments.1. Standardize preparation protocol: Ensure consistent procedures for solution preparation, including the order of reagent addition and final pH adjustment.[16] 2. Use high-purity reagents: Utilize high-quality this compound and other reagents to minimize impurities that can catalyze degradation. 3. Calibrate instruments: Regularly calibrate pH meters and other analytical equipment to ensure accuracy.
Precipitate formation in the solution pH-dependent solubility of this compound or interaction with other components in the solution.1. Check and adjust pH: Ensure the pH is within the optimal range for adrenaline solubility and stability. 2. Verify compatibility: Confirm the compatibility of this compound with all other components in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound solutions?

A1: The primary factors that accelerate the oxidation of this compound are exposure to light, elevated temperatures, oxygen (especially dissolved oxygen in the solvent), and a pH outside the optimal stability range (pH 3-4).[1][5][6] The presence of metal ions can also catalyze the oxidation process.[6]

Q2: What is the recommended method for preparing a stabilized this compound stock solution?

A2: A detailed protocol for preparing a stabilized stock solution is provided in the "Experimental Protocols" section below. Key steps include using a degassed solvent, adding an antioxidant (e.g., sodium metabisulfite) and a chelating agent (e.g., EDTA), adjusting the pH to the acidic range, and storing the final solution in a light-protected container at the appropriate temperature.[16]

Q3: Can I use ascorbic acid as an antioxidant for my adrenaline solution?

A3: Yes, ascorbic acid can be used as an antioxidant to stabilize adrenaline solutions.[20][21] The combination of two antioxidants with different mechanisms of action can sometimes provide a superadditive protective effect.[18][19]

Q4: How should I store my this compound solutions to ensure stability?

A4: For short-term storage (up to a few days), solutions should be stored at 2-8°C and protected from light.[16][17] For long-term storage, it is recommended to aliquot the solution into smaller volumes, flush with an inert gas, and store at -20°C.[16] Always use amber vials or wrap containers in aluminum foil to prevent light exposure.[8][10]

Q5: What are the common degradation products of adrenaline, and how can I detect them?

A5: The primary oxidation product that causes discoloration is adrenochrome.[1] Other degradation products can include adrenalone (B1665550) and epinephrine (B1671497) sulfonic acid, especially when sulfites are used as antioxidants.[3][13] These degradation products can be separated and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or electrochemical detection.[13][14][15]

Quantitative Data Summary

Table 1: Effect of pH on Adrenaline Stability

pHStabilityReference
3.0 - 4.0Optimal stability[5][6]
4.99Decline in concentration over time[5]
6.1Less stable than lower pH[22]
7.4Significant degradation[7]

Table 2: Effect of Temperature on Adrenaline Stability

TemperatureConditionResultReference
5°CCold exposureNo significant degradation[12]
Room Temperature (20-25°C)Standard storageStable for a limited time, degradation accelerated by light and oxygen[5][23]
70°CHeat exposure (8 weeks)~64% degradation of 1:10,000 epinephrine solution[12]
95°CProlonged heat exposureSignificant mass loss and discoloration for hydrochloride and bitartrate salts[24]

Table 3: Effect of Antioxidants and Storage Conditions on Adrenaline Stability

ConditionAdrenaline Remaining (Time)Reference
pH-adjusted with bicarbonate, exposed to light73.0% (6 hours)[7]
pH-adjusted with bicarbonate, stored in the dark95.8% (6 hours)[7]
1 mg/10 mL solution in vials/syringes at room temp, protected from lightSignificant decrease after 14 days[5]
7 mg/10 mL solution in vials/syringes at room temp, protected from lightStable for at least 56 days[5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Objective: To prepare a 1 mg/mL this compound stock solution with enhanced stability for use in laboratory experiments.

  • Materials:

    • This compound powder

    • Deionized water, HPLC grade

    • Sodium metabisulfite

    • Disodium (B8443419) EDTA

    • Hydrochloric acid (HCl), 0.1 N

    • Sodium hydroxide (B78521) (NaOH), 0.1 N

    • Inert gas (Nitrogen or Argon)

    • Amber volumetric flask

    • Amber glass vials

  • Procedure:

    • Degas the solvent: Sparge deionized water with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

    • Prepare the vehicle solution: In the amber volumetric flask, dissolve sodium metabisulfite (to a final concentration of 0.1-0.5 mg/mL) and disodium EDTA (to a final concentration of 0.1-0.5 mg/mL) in the degassed water.

    • Dissolve this compound: Accurately weigh the required amount of this compound and add it to the vehicle solution. Mix gently until fully dissolved.

    • Adjust the pH: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to between 3.0 and 4.0 using 0.1 N HCl or 0.1 N NaOH as needed.

    • Bring to final volume: Add degassed deionized water to the mark on the volumetric flask and mix thoroughly.

    • Store properly: Aliquot the stock solution into amber glass vials. Flush the headspace of each vial with inert gas before sealing. For short-term use, store at 2-8°C. For long-term storage, store at -20°C.

Protocol 2: HPLC Analysis of Adrenaline and its Degradation Products

  • Objective: To quantify the concentration of adrenaline and detect the presence of its degradation products using a stability-indicating HPLC method.

  • Instrumentation and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV or electrochemical detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for adrenaline (e.g., 280 nm) or electrochemical detection for higher sensitivity.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standards: Prepare a series of this compound standards of known concentrations in the mobile phase. Also, prepare standards of potential degradation products if available (e.g., adrenochrome).

    • System suitability: Inject the standard solutions to ensure the HPLC system is performing correctly (e.g., check for peak shape, retention time, and resolution).

    • Sample analysis: Inject the this compound solution samples to be analyzed.

    • Data analysis: Integrate the peak areas of adrenaline and any degradation products. Use the calibration curve generated from the standards to determine the concentration of each component in the samples.

Visualizations

AdrenalineSignalingPathway Adrenaline Signaling Pathway (β-Adrenergic Receptor) cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Adrenaline Adrenaline BetaReceptor β-Adrenergic Receptor (GPCR) Adrenaline->BetaReceptor Binds to GProtein G-Protein (Gs) BetaReceptor->GProtein Activates AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Activates cAMP cAMP (Second Messenger) AdenylateCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Glycogenolysis) PKA->CellularResponse Phosphorylates target proteins leading to

Caption: Adrenaline signaling via the β-adrenergic receptor pathway.

ExperimentalWorkflow Workflow for Preparing and Analyzing Stabilized Adrenaline Solutions cluster_prep Solution Preparation cluster_analysis Stability Analysis Degas 1. Degas Solvent (e.g., with N2) AddStabilizers 2. Add Antioxidant & Chelating Agent Degas->AddStabilizers DissolveAdrenaline 3. Dissolve Adrenaline Bitartrate AddStabilizers->DissolveAdrenaline AdjustpH 4. Adjust pH (3.0 - 4.0) DissolveAdrenaline->AdjustpH FinalVolume 5. Bring to Final Volume AdjustpH->FinalVolume Store 6. Store Properly (Protected from light, appropriate temp) FinalVolume->Store Sample A. Take Sample at Time Points Store->Sample Incubate under test conditions HPLC B. Analyze by HPLC Sample->HPLC Quantify C. Quantify Adrenaline & Degradation Products HPLC->Quantify

Caption: Experimental workflow for adrenaline solution preparation and analysis.

TroubleshootingLogic Troubleshooting Logic for Discolored Adrenaline Solution Start Solution Discolored? (Pink/Brown) CheckpH Is pH between 3-4? Start->CheckpH Yes CheckLight Protected from light? CheckpH->CheckLight Yes AdjustpH Action: Adjust pH CheckpH->AdjustpH No CheckOxygen Was solvent degassed? CheckLight->CheckOxygen Yes ProtectLight Action: Store in amber vial CheckLight->ProtectLight No CheckAntioxidant Antioxidant added? CheckOxygen->CheckAntioxidant Yes DegasSolvent Action: Degas solvent CheckOxygen->DegasSolvent No SolutionOK Solution Stable CheckAntioxidant->SolutionOK Yes AddAntioxidant Action: Add antioxidant CheckAntioxidant->AddAntioxidant No RemakeSolution Action: Remake solution with all precautions CheckAntioxidant->RemakeSolution No, or issue persists AdjustpH->RemakeSolution ProtectLight->RemakeSolution DegasSolvent->RemakeSolution AddAntioxidant->RemakeSolution

Caption: Troubleshooting logic for discolored adrenaline solutions.

References

Technical Support Center: Long-Term Stability of Diluted Adrenaline Bitartrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of diluted adrenaline (epinephrine) bitartrate (B1229483) solutions for research use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary factors that affect the stability of diluted adrenaline bitartrate solutions?

A1: The stability of diluted this compound solutions is primarily influenced by several factors:

  • pH: Adrenaline is most stable in acidic solutions, with an optimal pH range of approximately 3 to 4.[1][2] Decomposition rates increase as the pH becomes neutral or alkaline.[2][3]

  • Oxidation: The catechol moiety of the adrenaline molecule is susceptible to oxidation, which is a major degradation pathway.[4][5] This can be initiated by exposure to air (oxygen) and certain metal ions.[6] Oxidation often results in a color change, with the solution turning pink, then brown.[5][7]

  • Light Exposure: Adrenaline solutions are sensitive to light.[7][8] Exposure to light, especially UV light, can accelerate degradation. It is recommended to store solutions in light-protecting containers.[9]

  • Temperature: Higher temperatures accelerate the degradation of adrenaline.[5] For long-term storage, refrigeration or freezing is generally recommended over room temperature.[10]

  • Presence of Antioxidants: Antioxidants, such as sodium metabisulfite (B1197395), are often included in formulations to inhibit oxidation and improve stability.[1][11][12] However, some antioxidants like sulfites can also react with adrenaline to form less active products.[2]

Q2: My diluted adrenaline solution has changed color. Can I still use it?

A2: No, a color change (e.g., to pink or brown) is a visual indicator of adrenaline degradation, likely due to oxidation.[5][7] Discolored solutions should not be used as they may have reduced potency and contain degradation products.[7][13]

Q3: What are the recommended storage conditions for long-term stability?

A3: For optimal long-term stability, diluted this compound solutions should be:

  • Stored at controlled cold temperatures: Refrigeration (2°C to 8°C) or freezing (-20°C) significantly extends stability compared to room temperature.[10] Studies have shown stability for up to 90 days at 4°C and 20°C[14][15][16] and even up to a year at refrigerated or frozen temperatures.[10]

  • Protected from light: Use amber-colored vials, light-blocking bags, or store in a dark place to prevent photodegradation.[8][9]

  • Maintained at an optimal pH: The pH should be maintained in the acidic range, ideally around 3.6.[1]

  • Stored in appropriate containers: Polypropylene (B1209903) syringes and glass vials have been shown to be suitable containers.[10][17]

Q4: How does the choice of diluent affect stability?

A4: Diluted adrenaline solutions in 0.9% sodium chloride (normal saline) or 5% dextrose in water (D5W) have been shown to be stable.[10][18][19] The primary determinant of stability is often the final pH of the solution rather than the specific diluent.[2][13] It is crucial to ensure the final pH is within the optimal acidic range.

Q5: Are there any concerns with using antioxidants like sodium metabisulfite?

A5: While sodium metabisulfite is commonly used to prevent oxidation, it can also react with adrenaline to form adrenaline sulfonate, a less active degradation product. The kinetics of this reaction are complex and pH-dependent.[20] For some research applications, a sulfite-free formulation might be preferable to avoid potential confounding effects.[11][12]

Data on Long-Term Stability

The following tables summarize quantitative data on the stability of diluted adrenaline solutions under various conditions.

Table 1: Stability of Diluted Adrenaline Solutions at Different Temperatures

ConcentrationDiluentContainerStorage TemperatureDurationPercent of Initial Concentration RemainingReference
10 µg/mLNormal SalineSyringes4°C and 20°C90 daysStable (no significant degradation)[14][15]
25, 50, 100 µg/mL5% Dextrose in WaterInfusion Bags4°C and 25°C30 days> 95%[18][19]
0.2 and 0.5 mg/mLNormal SalineSyringes and Vials5±3°C and -20±5°C365 daysStable[10]
0.2 and 0.5 mg/mLNormal SalineSyringes and Vials25°C90-180 daysDegradation and coloring observed[10]
1 mg/10 mLSterile WaterVials and SyringesRoom Temperature14 daysSignificant decrease (>10%)[17]
7 mg/10 mLSterile WaterVials and SyringesRoom Temperature56 daysStable[17]
16 and 64 µg/mL0.9% Sodium ChloridePVC Bags (in UV-blocking bags)Room Temp (23-25°C) and Refrigerated (3-5°C)60 daysStable[9]

Table 2: Influence of pH on Adrenaline Stability

pHConditionsStability ObservationReference
~3.6Solution with 0.1% sodium metabisulfiteOptimal pH for long-term stability[1]
2.2 - 5.0Typical pH range for injectable solutionsBuffered to maintain stability[5]
> 5.5In 5% DextroseUnstable[2]
3.63 - 5.00Anaerobic conditions with sulfiteRate of disappearance increases with pH[20]

Experimental Protocols

Protocol 1: Preparation of a Diluted this compound Solution for Stability Testing

  • Materials: this compound powder, sterile diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water), sterile vials or syringes, pH meter, sterile filters (0.22 µm).

  • Procedure:

    • Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a known volume of the chosen sterile diluent.

    • Measure the pH of the solution. If necessary, adjust the pH to the desired range (e.g., 3.0-4.0) using a suitable sterile acidic or basic solution (e.g., dilute HCl or NaOH).

    • Sterile-filter the final solution through a 0.22 µm filter into the final sterile containers (e.g., amber glass vials or polypropylene syringes).

    • Seal the containers properly.

    • For light-sensitive studies, wrap the containers in aluminum foil or use UV-blocking bags.

    • Divide the samples into different groups for storage under various conditions (e.g., 4°C, 25°C, protected from light, exposed to light).

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This is a general protocol; specific parameters may need to be optimized for your equipment and specific research needs.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, an autosampler, and data acquisition software.

  • Reagents and Standards:

    • HPLC-grade mobile phase components (e.g., methanol, acetonitrile, phosphate (B84403) or acetate (B1210297) buffer).

    • This compound reference standard.

    • Internal standard (optional, e.g., 3,4-dihydroxybenzylamine).[17]

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of buffer (e.g., 50 mM sodium dihydrogen phosphate adjusted to pH 3.0) and an organic solvent (e.g., methanol).[5][21]

    • Flow Rate: 0.5 - 1.0 mL/min.[21]

    • Column: C18 reverse-phase column (e.g., 2.6 µm particle size).[21]

    • Detection Wavelength: 279 nm or 280 nm.[21]

    • Injection Volume: 20 µL.[9]

  • Procedure:

    • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve.

    • Sample Preparation: At each time point of the stability study, withdraw an aliquot of the test solution. Dilute it with the mobile phase to a concentration that falls within the range of the standard curve.

    • Analysis: Inject the prepared samples into the HPLC system.

    • Data Interpretation: Quantify the adrenaline concentration in the samples by comparing the peak area with the standard curve. The appearance of new peaks may indicate the formation of degradation products.[4] A solution is generally considered stable if it maintains at least 90% of its initial concentration.[17][19]

Visualizations

Experimental_Workflow prep Prepare Diluted Adrenaline Bitartrate Solution storage Divide and Store Samples (Varying Conditions) prep->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze Samples via Stability-Indicating HPLC sampling->analysis data Quantify Concentration and Degradation Products analysis->data conclusion Determine Long-Term Stability Profile data->conclusion

Caption: Workflow for assessing the long-term stability of this compound solutions.

Adrenaline_Signaling_Pathway adrenaline Adrenaline (Epinephrine) receptor Adrenergic Receptor (α and β) adrenaline->receptor Binds to gprotein G Protein Activation receptor->gprotein Activates adenylate_cyclase Adenylate Cyclase Activation (β) gprotein->adenylate_cyclase Stimulates camp ↑ cAMP adenylate_cyclase->camp Produces pka Protein Kinase A (PKA) Activation camp->pka Activates response Cellular Response (e.g., Bronchodilation) pka->response Phosphorylates Targets Leading to

Caption: Simplified adrenaline signaling pathway via β-adrenergic receptors.

References

Troubleshooting variability in adrenaline bitartrate dose-response assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in adrenaline bitartrate (B1229483) dose-response assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Preparation and Handling of Adrenaline Bitartrate

Q1: My this compound solution appears discolored. Can I still use it?

A: No, you should not use a discolored this compound solution. Discoloration, often appearing as pink, red, or brown, is an indication of oxidation and degradation of the adrenaline molecule.[1] Using a degraded solution will lead to inaccurate and highly variable results in your dose-response assays.

Q2: What is the best way to prepare and store this compound stock solutions to minimize degradation?

A: To ensure the stability and potency of your this compound solutions, follow these best practices:

  • Solvent: Dissolve this compound powder in a suitable buffer, such as sterile saline or a buffer appropriate for your specific assay.[2] Water for injection is also a common solvent.

  • Light Protection: Adrenaline is light-sensitive.[3] Always prepare and store solutions in amber-colored vials or wrap containers in aluminum foil to protect from light.

  • Temperature: For short-term storage (up to 30 days), solutions can be stored at either refrigerated (4°C) or room temperature (25°C) in the dark.[4] For long-term storage, it is recommended to store powdered this compound at -20°C and solutions at -80°C.[5]

  • pH: The stability of adrenaline is pH-dependent. Acidic conditions generally improve stability.

  • Antioxidants: The inclusion of an antioxidant, such as sodium metabisulfite, can help prevent oxidative degradation.[1]

  • Sterility: Use sterile techniques during preparation to prevent microbial contamination.[2]

Summary of this compound Solution Stability

Storage ConditionDurationExpected StabilityReference
Refrigerated (4°C), protected from lightUp to 30 days>95% of initial concentration[4]
Room Temperature (25°C), protected from lightUp to 30 days>95% of initial concentration[4]
Frozen (-20°C)Long-termStable[5][6]
Exposed to lightVariableProne to rapid degradation[3]
Basic pHVariableIncreased degradation[6]

2. Cell-Based Assay Variability

Q3: I'm observing high well-to-well variability in my cell-based dose-response assay. What are the likely causes?

A: High variability in cell-based assays can stem from several factors. Here's a troubleshooting guide to help you identify and address the issue:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range.[7] High passage numbers can lead to changes in cell morphology, growth rates, and receptor expression, all of which contribute to variability.[7]

  • Cell Seeding Density: Inconsistent cell seeding density is a major source of variability. Optimize and strictly control the number of cells seeded per well.[8][9]

  • Assay Timing: The timing of your assay is crucial. Perform experiments when cells are in their exponential growth phase (typically 70-80% confluency).[7]

  • Reagent Preparation and Addition: Ensure all reagents, including the this compound dilutions, are prepared accurately and added consistently across all wells.

  • Incubation Times: Adhere to optimized and consistent incubation times for drug treatment and any subsequent assay steps.[8]

Troubleshooting Workflow for Cell-Based Assay Variability

start High Well-to-Well Variability Observed check_cells Check Cell Health and Passage Number start->check_cells check_seeding Verify Cell Seeding Consistency start->check_seeding check_reagents Review Reagent Preparation and Addition start->check_reagents check_timing Standardize Incubation Times start->check_timing passage_control Use Low Passage, Healthy Cells check_cells->passage_control optimize_density Optimize Cell Density check_seeding->optimize_density pipetting_technique Refine Pipetting Technique check_reagents->pipetting_technique timing_protocol Adhere to Strict Timing Protocol check_timing->timing_protocol solution Reduced Variability Achieved optimize_density->solution passage_control->solution pipetting_technique->solution timing_protocol->solution adrenaline Adrenaline beta_receptor β-Adrenergic Receptor adrenaline->beta_receptor Binds to g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets leading to start Inconsistent cAMP Assay Results check_adrenaline Verify Adrenaline Solution Integrity start->check_adrenaline check_cells Assess Cell Health and Receptor Expression start->check_cells check_assay_protocol Review Assay Protocol Execution start->check_assay_protocol check_detection Validate Detection System start->check_detection adrenaline_degraded Degraded Adrenaline? check_adrenaline->adrenaline_degraded cell_passage High Cell Passage? check_cells->cell_passage incubation_time Incorrect Incubation Time? check_assay_protocol->incubation_time reader_settings Incorrect Reader Settings? check_detection->reader_settings adrenaline_degraded->check_cells No prepare_fresh Prepare Fresh Adrenaline Solution adrenaline_degraded->prepare_fresh Yes cell_passage->check_assay_protocol No use_low_passage Use Low Passage Cells cell_passage->use_low_passage Yes incubation_time->check_detection No optimize_time Optimize Stimulation Time incubation_time->optimize_time Yes confirm_settings Confirm Reader Settings reader_settings->confirm_settings Yes solution Consistent Results prepare_fresh->solution use_low_passage->solution optimize_time->solution confirm_settings->solution

References

Technical Support Center: Optimizing Adrenaline Bitartrate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use adrenaline bitartrate (B1229483) in in vitro cell-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summaries to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: How should I prepare and store an adrenaline bitartrate stock solution?

A1: Proper preparation and storage are critical for maintaining the compound's stability and activity. Adrenaline is susceptible to oxidation, especially when exposed to light, heat, or non-acidic pH.[1][2]

  • Choice of Salt: Using a salt form like this compound is recommended over the free base as it offers greater stability.[1]

  • Solvent: this compound is soluble in water and DMSO.[3][4] For cell culture, preparing a concentrated stock in sterile, anhydrous DMSO (e.g., 10-100 mM) is common. A 67 mg/mL concentration in DMSO is equivalent to 201 mM.[4]

  • Preparation:

    • Accurately weigh the this compound powder.

    • Dissolve in the chosen solvent (e.g., DMSO) to create a high-concentration stock solution.

    • For aqueous solutions, a slightly acidic pH of ~3.5 can improve stability.[1]

  • Storage:

    • Store the powder at 2-8°C, protected from light.[3]

    • Store DMSO stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

    • Protect all solutions from light by using amber vials or wrapping tubes/plates in aluminum foil.[1]

    • A study showed that aqueous solutions in 5% dextrose were stable for up to 30 days at 4°C and 25°C when protected from light.[5][6]

  • Additives: To prevent oxidation in aqueous buffers, consider adding antioxidants like ascorbic acid or stabilizers such as EDTA or sodium bisulfite, but first verify they do not interfere with your assay.[1]

Q2: What is the recommended concentration range for this compound in cell-based assays?

A2: The optimal concentration is highly dependent on the cell type (specifically, the adrenergic receptor expression level) and the assay's sensitivity. There is no single universal concentration.

  • Initial Range Finding: A broad concentration range should be tested initially. Based on literature, a range from 10 nM to 100 µM is a reasonable starting point for dose-response experiments.

  • Literature Examples: In studies with human lymphocytes, adrenaline was used in a range of 0.01 µM to 500 µM.[7]

  • Considerations:

    • EC50/IC50: The goal is to determine the effective concentration that gives 50% of the maximal response (EC50). For competitive assays, you may be determining the half-maximal inhibitory concentration (IC50).

    • Cytotoxicity: Be aware that high concentrations can induce cytotoxicity or other off-target effects. In lymphocytes, concentrations of 5 µM and higher led to a decreased mitotic index and cell-cycle delay.[7] It is crucial to run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to ensure the observed effects are not due to cell death.

Q3: My cells are not responding to this compound treatment. What are the possible causes?

A3: A lack of response is a common issue that can be traced to several factors. Use a systematic approach to identify the root cause.[8][9]

  • Compound Inactivity: The adrenaline may have degraded. Prepare a fresh stock solution from powder and minimize its exposure to light and heat.[1]

  • Low Receptor Expression: The cell line may not express the target adrenergic receptor (e.g., β2-adrenergic receptor) at sufficient levels.

    • Solution: Confirm receptor expression using methods like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor or a system with transient/stable overexpression.[8]

  • Suboptimal Assay Conditions:

    • Incubation Time: The stimulation time may be too short or too long. For second messenger assays like cAMP, the response is often rapid and transient, peaking within 15-30 minutes. Perform a time-course experiment to find the optimal time point.

    • Cell Health: Unhealthy, senescent, or contaminated (e.g., mycoplasma) cells will not respond appropriately.[8] Ensure you are using cells at a low passage number and in their logarithmic growth phase.

  • Signal Degradation: For cAMP assays, endogenous phosphodiesterases (PDEs) rapidly degrade cAMP.

    • Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the stimulation buffer to allow for signal accumulation.[10]

Q4: I'm observing a high background signal or high variability in my assay. How can I fix this?

A4: High background and variability can mask the specific signal from your compound. Optimizing the assay protocol is key to reducing noise.[11]

  • Optimize Cell Number: Seeding too many cells can lead to high basal activity (e.g., high basal cAMP levels). Perform a cell titration experiment to find the optimal cell density that provides a robust signal window with low background.[8]

  • Serum Effects: Components in fetal bovine serum (FBS) can sometimes stimulate signaling pathways. Try reducing the serum concentration or starving the cells in serum-free media for a few hours before stimulation.

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before and during plating. Inconsistent cell numbers across wells is a major source of variability.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in reagent concentrations. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media to maintain humidity across the plate.[12]

  • Washing Steps: Insufficient washing can leave behind reagents that contribute to background signal. Ensure washing steps are thorough but gentle enough not to dislodge adherent cells.

Data Presentation: Concentration & Properties

The following tables summarize key quantitative data for using this compound.

Table 1: this compound - Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell LineConcentration RangeExpected EffectReference
Genotoxicity / Mitotic IndexHuman Lymphocytes0.01 µM - 500 µMDNA damage; decreased mitotic index at ≥5 µM[7]
cAMP AccumulationGeneric GPCR Cell Line1 nM - 100 µMDose-dependent increase in intracellular cAMPGeneral Practice
CytotoxicityVarious>1 µM - 100 µMDetermine cytotoxic threshold before functional assays[13]

Table 2: Physicochemical & Storage Information for this compound

PropertyValue / RecommendationReference
Molecular FormulaC₁₃H₁₉NO₉[3]
Molecular Weight333.29 g/mol [3]
CAS Number51-42-3[3]
Recommended Storage (Powder)2-8°C, protect from light[3]
Recommended Storage (Solution)Aliquot and store at -80°C (DMSO) or -20°C (aqueous)[14]
Common SolventsWater, DMSO[3][4]
Stability NotesUnstable in basic solutions; protect from light, heat, and oxidizing agents.[1][3][15]

Visualizations: Pathways and Workflows

Adrenergic Signaling Pathways

Adrenaline activates different signaling cascades depending on the receptor subtype expressed in the cell. The two primary pathways for β- and α1-adrenergic receptors are the Gs (stimulatory) and Gq pathways, respectively.[16][]

G_Protein_Signaling cluster_Gs β-Adrenergic Receptor (Gs Pathway) cluster_Gq α1-Adrenergic Receptor (Gq Pathway) Adrenaline_Gs Adrenaline Beta_Receptor β-Adrenergic Receptor Adrenaline_Gs->Beta_Receptor Binds Gs Gs Protein Beta_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Gs Cellular Response (e.g., Glycogenolysis) PKA->Response_Gs Phosphorylates Targets Adrenaline_Gq Adrenaline Alpha_Receptor α1-Adrenergic Receptor Adrenaline_Gq->Alpha_Receptor Binds Gq Gq Protein Alpha_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response_Gq Phosphorylates Targets

Caption: Adrenaline-activated Gs and Gq signaling pathways.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro cell-based assay using this compound, such as a cAMP accumulation assay.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_detect Phase 3: Detection & Analysis Cell_Culture 1. Culture Cells (to log phase) Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Seed 3. Seed Cells in Assay Plate Harvest->Seed Incubate 4. Incubate Overnight (for adherent cells) Seed->Incubate Starve 5. Wash & Starve Cells (optional, serum-free media) Incubate->Starve Prepare_Cmpd 6. Prepare Adrenaline Dilutions (+/- PDE Inhibitor) Treat 7. Add Compound to Cells Starve->Treat Prepare_Cmpd->Treat Incubate_Treat 8. Incubate (e.g., 15-30 min at 37°C) Treat->Incubate_Treat Lyse 9. Lyse Cells Incubate_Treat->Lyse Add_Reagents 10. Add Detection Reagents (e.g., HTRF, ELISA) Lyse->Add_Reagents Incubate_Detect 11. Incubate for Signal Development Add_Reagents->Incubate_Detect Read 12. Read Plate (Plate Reader) Incubate_Detect->Read Analyze 13. Analyze Data (Generate Dose-Response Curve) Read->Analyze

Caption: General workflow for an adrenaline cell-based assay.

Troubleshooting Flowchart: No or Low Signal

This decision tree helps diagnose the common problem of observing no or a very low signal in your assay.

Troubleshooting_Flow Start Problem: No or Low Signal Check_Compound Is the adrenaline stock solution fresh and properly stored? Start->Check_Compound Check_Cells Does the cell line express the target adrenergic receptor? Check_Compound->Check_Cells Yes Sol_Compound Action: Prepare fresh adrenaline stock. Protect from light and heat. Check_Compound->Sol_Compound No Check_Health Are cells healthy, low passage, and free of contamination? Check_Cells->Check_Health Yes Sol_Cells Action: Verify receptor expression (qPCR, WB). Use a positive control cell line. Check_Cells->Sol_Cells No Check_PDE For cAMP assays, is a PDE inhibitor (e.g., IBMX) included? Check_Health->Check_PDE Yes Sol_Health Action: Use a new vial of cells. Test for mycoplasma. Perform viability check. Check_Health->Sol_Health No Check_Time Is the stimulation time optimized? Check_PDE->Check_Time Yes Sol_PDE Action: Add a PDE inhibitor to the stimulation buffer. Check_PDE->Sol_PDE No Sol_Time Action: Perform a time-course experiment (e.g., 5, 15, 30, 60 min) to find the peak signal. Check_Time->Sol_Time No End Re-run Experiment Check_Time->End Yes Sol_Compound->End Sol_Cells->End Sol_Health->End Sol_PDE->End Sol_Time->End

Caption: Troubleshooting decision tree for no/low signal results.

Detailed Experimental Protocol: cAMP Accumulation Assay

This protocol provides a general framework for measuring adrenaline-induced cAMP production in adherent cells using a competitive immunoassay (e.g., ELISA, HTRF).

Materials:

  • Adherent cells expressing the target adrenergic receptor

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well tissue culture-treated plates (clear bottom, white or black walls recommended for luminescence/fluorescence)

  • This compound

  • IBMX (PDE inhibitor)

  • Forskolin (positive control)

  • Serum-free culture medium or stimulation buffer (e.g., HBSS)

  • Phosphate-Buffered Saline (PBS)

  • cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen®)

  • Cell lysis buffer (provided with the kit)

Procedure:

  • Cell Seeding:

    • Harvest cells that are 70-80% confluent and in their logarithmic growth phase.[10]

    • Perform a cell count and determine viability.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 10,000-50,000 cells/well).

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.[18]

  • Compound Preparation:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Perform serial dilutions in serum-free medium or stimulation buffer to create a range of concentrations (e.g., from 10 nM to 100 µM). These should be prepared at 2x or 5x the final desired concentration.

    • Prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (e.g., 0.1% DMSO).

    • Crucially, add a PDE inhibitor like IBMX (final concentration 100-500 µM) to all dilution buffers to prevent cAMP degradation during stimulation.[10]

  • Cell Stimulation:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of warm PBS.

    • Add 50 µL of stimulation buffer (containing IBMX) to each well and pre-incubate for 10-15 minutes at 37°C.

    • Add 50 µL of the corresponding adrenaline dilutions, positive control, or vehicle control to the wells.

    • Incubate for the optimized stimulation time (e.g., 20 minutes) at 37°C.[10]

  • Cell Lysis and cAMP Detection:

    • Aspirate the stimulation solutions from the wells.

    • Add the volume of cell lysis buffer specified by your cAMP detection kit manufacturer (e.g., 50-100 µL).

    • Incubate on a plate shaker for 10-20 minutes at room temperature to ensure complete lysis.[10]

    • The resulting cell lysate, which contains the intracellular cAMP, is now ready for quantification.

  • cAMP Quantification:

    • Follow the specific instructions for your chosen cAMP detection kit. This typically involves:

      • Preparing a cAMP standard curve.

      • Adding the cell lysates and standards to the detection plate.

      • Adding detection reagents (e.g., HRP-cAMP conjugate and antibody for ELISA; or d2-cAMP and anti-cAMP-cryptate for HTRF).[19]

      • Incubating to allow for competitive binding.

      • Reading the signal (absorbance, fluorescence, or luminescence) on a compatible microplate reader.

  • Data Analysis:

    • Use the standard curve to convert the raw signal from your samples into cAMP concentrations.

    • Plot the cAMP concentration against the log of the adrenaline concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ value.

References

Best practices for storing and handling adrenaline bitartrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling adrenaline bitartrate (B1229483) powder. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for adrenaline bitartrate powder?

A1: this compound powder should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] It is crucial to protect the powder from light, as it can cause degradation.[2][3] The recommended storage is in its original container.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound powder?

A2: When handling this compound powder, it is essential to wear appropriate personal protective equipment to avoid contact and inhalation.[1][4] This includes:

  • Gloves: To prevent skin contact.[3][4]

  • Lab coat or protective suit: To protect your clothing and skin.[4]

  • Splash goggles or safety glasses with side-shields: To protect your eyes from dust particles.[2][4]

  • Dust respirator: To avoid inhalation of the powder, especially in poorly ventilated areas.[4]

Q3: How should I properly reconstitute this compound powder for experimental use?

A3: To reconstitute this compound powder, a suitable sterile diluent such as sterile water or 0.9% sodium chloride should be used.[5][6] The specific volume of the diluent will depend on the desired final concentration as indicated by the manufacturer or your experimental protocol.[7][8] After adding the diluent, gently swirl the vial until the powder is completely dissolved.[8] Avoid vigorous shaking to prevent foaming. Discolored solutions or those containing precipitate should not be used.[5]

Q4: What are the signs of degradation in this compound powder or its solutions?

A4: Degradation of this compound can be indicated by a change in color. The powder is typically a white to light gray or light brown crystalline powder.[2] Any significant color change may suggest degradation. For reconstituted solutions, a pink, red, or brown discoloration is a clear sign of oxidation and degradation. The presence of a precipitate also indicates that the solution should be discarded.[5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Powder has clumped or changed color. Exposure to moisture, light, or high temperatures.[2][3][9]Discard the powder as it may be degraded. Ensure proper storage conditions for new batches.
Reconstituted solution is discolored (pinkish or brownish). Oxidation of adrenaline.Do not use the solution. Prepare a fresh solution using a new vial of powder and ensure minimal exposure to light and air during preparation.
Inconsistent experimental results. Degradation of the adrenaline solution. Improper solution preparation.Prepare fresh adrenaline solutions for each experiment. Validate the concentration of your stock solution using a stability-indicating method like HPLC.[10]
Precipitate forms in the reconstituted solution. Incompatibility with the diluent or degradation.Discard the solution. Ensure the diluent is appropriate and sterile. Check the expiration date of the powder.

Experimental Protocols

Stability Indicating HPLC Method for this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method to assess the stability of this compound solutions.

1. Objective: To quantify the concentration of this compound and detect the presence of its degradation products.[10]

2. Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Sodium dihydrogen phosphate (B84403)

  • Phosphoric acid (for pH adjustment)

  • HPLC system with UV detector

  • C18 column (e.g., 2.6 µm Kinetex Biphenyl)[11]

3. Mobile Phase Preparation: Prepare a 50 mM sodium dihydrogen phosphate solution in HPLC grade water.[11] Adjust the pH to 3.0 with phosphoric acid.[11] The mobile phase composition may vary, and a common mobile phase is a mixture of this buffer and acetonitrile.

4. Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to create a stock solution.[10][12] Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.[10]

5. Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.[10]

6. Chromatographic Conditions:

  • Column: C18 column

  • Flow Rate: 0.5 mL/min[11]

  • Detection Wavelength: 280 nm[10]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C[11]

7. Analysis: Inject the standard and sample solutions into the HPLC system. Identify the adrenaline peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve. Degradation products will appear as separate peaks in the chromatogram.[13]

Visualizations

Adrenaline Signaling Pathway

AdrenalineSignaling cluster_cell Target Cell Adrenaline Adrenaline AdrenergicReceptor Adrenergic Receptor (α or β) Adrenaline->AdrenergicReceptor Binds to GProtein G-Protein AdrenergicReceptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Caption: Simplified signaling pathway of adrenaline upon binding to an adrenergic receptor.

Experimental Workflow for Stability Testing

StabilityTestingWorkflow start Start: this compound Powder reconstitution Reconstitute Powder in Appropriate Diluent start->reconstitution stress_conditions Expose Solution to Stress Conditions (e.g., Heat, Light, pH) reconstitution->stress_conditions sample_collection Collect Samples at Defined Time Points stress_conditions->sample_collection hplc_analysis Analyze Samples using HPLC sample_collection->hplc_analysis data_analysis Analyze Data: Quantify Adrenaline & Detect Degradants hplc_analysis->data_analysis conclusion Conclusion: Determine Stability Profile data_analysis->conclusion

Caption: General workflow for conducting a stability study of this compound solution.

References

Technical Support Center: Adrenaline Bitartrate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of adrenaline bitartrate (B1229483) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of adrenaline bitartrate in aqueous solutions?

A1: The optimal pH for this compound stability in aqueous solutions is in the acidic range, typically between pH 3 and 4.[1] One study identified an optimal pH of approximately 3.6. Solutions maintained in this pH range exhibit minimal degradation over extended periods.

Q2: Why is my this compound solution turning a pink or brown color?

A2: The discoloration of your adrenaline solution to pink or brown is a visual indicator of degradation, primarily through oxidation. The initial pinkish hue is due to the formation of adrenochrome (B1665551), which can further polymerize to form brown melanin-like compounds. This process is significantly accelerated by exposure to light, oxygen, and elevated pH (neutral or alkaline conditions). It is strongly advised not to use discolored solutions as their potency and purity are compromised.

Q3: What are the main degradation pathways for this compound in aqueous solutions?

A3: this compound degrades primarily through three pathways:

  • Oxidation: The catechol group of adrenaline is highly susceptible to oxidation, leading to the formation of o-quinones, which are precursors to colored degradation products like adrenochrome. This is the most common degradation pathway and is accelerated by higher pH, oxygen, and light.

  • Racemization: The biologically active L-adrenaline can convert to the less active D-adrenaline. This process is also influenced by pH.

  • Sulfonation: In formulations containing sulfites as antioxidants (e.g., sodium metabisulfite), adrenaline can react to form adrenaline sulfonate, which has little to no pharmacological activity.

Q4: How does an alkaline pH affect the stability of this compound?

A4: An alkaline pH significantly accelerates the degradation of this compound, primarily through oxidation.[2][3] In alkaline conditions, the rate of oxidation to adrenochrome and subsequent colored compounds increases dramatically.[3] Therefore, maintaining an acidic pH is crucial for the stability of adrenaline solutions.

Q5: Can I still use an adrenaline solution if it has been briefly exposed to an alkaline environment?

A5: While adrenaline is effectively oxidized in alkaline solutions, the reaction may not be instantaneous. One study showed that at 30 minutes after alkalinization, solutions retained approximately 70% to 100% of their initial concentration. However, degradation proceeds, and the concentration will decrease over time. For critical applications, it is best to avoid using solutions that have been exposed to alkaline conditions.

Troubleshooting Guide

Issue 1: Rapid Discoloration of the this compound Solution

  • Question: I prepared a fresh solution of this compound, and it turned pink within a few hours. What went wrong?

  • Answer: This is a classic sign of rapid oxidation. Check the following:

    • pH of the solution: Ensure the final pH of your solution is within the optimal acidic range (pH 3-4). Use a calibrated pH meter for accurate measurement.

    • Dissolved Oxygen: The presence of dissolved oxygen in your aqueous solvent can accelerate oxidation. Consider using deoxygenated water (prepared by boiling and cooling, or by purging with an inert gas like nitrogen or argon).

    • Exposure to Light: Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]

    • Storage Temperature: Store the solution at a controlled, cool temperature. Avoid exposure to high temperatures.

Issue 2: Unexpected Peaks in the HPLC Chromatogram

  • Question: My stability-indicating HPLC analysis shows several unexpected peaks that are not present in the standard. What could they be?

  • Answer: These unexpected peaks are likely degradation products. Based on the degradation pathways of adrenaline, these could be:

    • Adrenochrome: Often appears as a colored compound and will have a different retention time than adrenaline.

    • Adrenaline Sulfonate: If your formulation contains sulfites.

    • D-adrenaline: If your HPLC method is chiral, you may see a separate peak for the D-isomer.

    • Other oxidation products: Further degradation can lead to a variety of other compounds. To confirm the identity of these peaks, you may need to use a mass spectrometer (LC-MS) or compare their retention times with known degradation product standards.

Issue 3: Inconsistent Potency Results

  • Question: I am getting variable results for the concentration of adrenaline in my stability studies. What could be the cause?

  • Answer: Inconsistent potency can be due to several factors related to stability:

    • pH Fluctuations: If the pH of your solution is not well-buffered, it can drift over time, leading to variable degradation rates. Ensure you are using a suitable buffer system.

    • Inconsistent Storage Conditions: Variations in light exposure and temperature between samples can lead to different levels of degradation. Maintain strict control over your storage conditions.

    • Oxygen Exposure: If some containers are not sealed properly, they may have greater exposure to oxygen, leading to faster degradation. Ensure all sample containers are sealed tightly.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound solutions under different pH conditions based on findings from multiple studies.

pHConditionRemaining this compound (%)TimeReference
3.060°C99.73%60 min[4]
4.99Room Temperature< 90%14 days[1]
3.99Room Temperature> 90%56 days[1]
Alkaline (NaOH)60°C80.36%60 min[4]
Acidic (HCl)60°C99.73%60 min[4]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general method for the analysis of this compound and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase column, such as a Kinetex 2.6 µm Biphenyl column, is suitable.[4]

  • Mobile Phase: 50 mM sodium dihydrogen phosphate, with the pH adjusted to 3.0.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection Wavelength: 279 nm.[4]

  • Injection Volume: 1 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 10 mg/mL) in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.3-10 mg/mL).

  • Sample Preparation: Dilute the this compound test solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of adrenaline is used to quantify its concentration. The method should be able to separate the adrenaline peak from any potential degradation product peaks.[4]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • To 1 mL of the this compound sample solution, add 50 µL of concentrated hydrochloric acid (36% w/w).[4]

    • Incubate the solution at 60 °C for 60 minutes.[4]

    • Cool the solution and analyze using the HPLC method.

  • Base Hydrolysis:

    • To 1 mL of the this compound sample solution, add 50 µL of 5 N sodium hydroxide.[4]

    • Incubate the solution at 60 °C for 60 minutes.[4]

    • Cool the solution, neutralize with acid if necessary, and analyze using the HPLC method.

  • Oxidative Degradation:

    • To 1 mL of the this compound sample solution, add 50 µL of 30% w/w hydrogen peroxide.[4]

    • Incubate the solution at 60 °C for 60 minutes.[4]

    • Cool the solution and analyze using the HPLC method.

  • Photolytic Degradation:

    • Expose the this compound solution to a light source (e.g., 4500 Lux) for 72 hours.[4]

    • Analyze the solution using the HPLC method.

Visualizations

Adrenaline_Degradation_Pathway Adrenaline This compound Oxidation Oxidation (High pH, O2, Light) Adrenaline->Oxidation Racemization Racemization Adrenaline->Racemization Adrenochrome Adrenochrome (Pink) Oxidation->Adrenochrome D_Adrenaline D-Adrenaline (Less Active) Racemization->D_Adrenaline Melanin Melanin-like Polymers (Brown) Adrenochrome->Melanin

Caption: Major degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare this compound Solutions at Different pH Store Store under Controlled Conditions (Temperature, Light) Prep->Store Sample Sample at Predetermined Time Points Store->Sample HPLC Analyze by Stability-Indicating HPLC Sample->HPLC Quantify Quantify Adrenaline and Degradation Products HPLC->Quantify Assess Assess Stability and Determine Shelf-life Quantify->Assess

Caption: Experimental workflow for an adrenaline stability study.

Troubleshooting_Guide Start Is your adrenaline solution discolored? Yes Yes Start->Yes No No Start->No Check_pH Check pH of the solution Yes->Check_pH Check_Storage Check storage conditions (Light, Temperature, Oxygen) Yes->Check_Storage Continue Continue with experiment, monitor for any changes No->Continue Discard Discard solution and reprepare with adjusted conditions Check_pH->Discard Check_Storage->Discard

Caption: Troubleshooting guide for discolored adrenaline solutions.

References

Photostability of adrenaline bitartrate and protection from light degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of adrenaline bitartrate (B1229483) and strategies to mitigate its degradation from light exposure.

Frequently Asked Questions (FAQs)

Q1: How susceptible is adrenaline bitartrate to photodegradation?

A1: this compound is highly susceptible to degradation upon exposure to light, particularly UV and visible light. This degradation can lead to a loss of potency and the formation of colored, inactive, or potentially harmful byproducts. The catechol moiety in the adrenaline molecule is the primary site of photo-oxidation.

Q2: What are the primary degradation products of this compound when exposed to light?

A2: The main degradation products resulting from light exposure include adrenochrome (B1665551) (a colored compound) and epinephrine (B1671497) sulfonic acid (formed in the presence of sulfites). Further degradation can lead to the formation of melanin, which causes a brownish discoloration.[1][2]

Q3: What is the role of sodium metabisulfite (B1197395) in adrenaline formulations regarding photostability?

A3: Sodium metabisulfite is often added to adrenaline formulations as an antioxidant to protect against oxidative degradation. However, in the presence of light, it can paradoxically accelerate the photodegradation of adrenaline.[2][3][4] This is a critical consideration in the formulation and packaging of adrenaline products.

Q4: What are the best practices for protecting this compound from light degradation during experiments and storage?

A4: To protect this compound from light-induced degradation, it is crucial to:

  • Work in a light-controlled environment, using amber or low-actinic glassware.

  • Store solutions in light-resistant containers, such as amber glass vials or specially designed UV-blocking plastic containers.[5]

  • Minimize exposure to ambient light during sample preparation and analysis.

  • For manufactured products, utilize opaque or light-blocking secondary packaging.

Q5: Are there any excipients that can enhance the photostability of this compound?

A5: While antioxidants like sodium metabisulfite are used to prevent oxidation, their role in photostability is complex. The use of chelating agents like disodium (B8443419) edetate can help by sequestering metal ions that can catalyze degradation reactions. The choice of excipients should be carefully evaluated for their impact on both chemical stability and photostability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Discoloration (pink to brown) of adrenaline solution upon storage. Exposure to light and/or oxygen leading to the formation of adrenochrome and melanin.Store the solution in a tightly sealed, light-resistant container (e.g., amber vial) and consider purging the headspace with an inert gas like nitrogen.
Loss of potency in adrenaline standards or formulations. Photodegradation of the active pharmaceutical ingredient (API).Prepare fresh standards frequently and store them protected from light. For formulations, re-evaluate the packaging and storage conditions.
Inconsistent results in photostability studies. - Variable light exposure.- Temperature fluctuations.- Presence of contaminants.- Use a calibrated photostability chamber with controlled light intensity and temperature.- Include a dark control sample in your experiments to differentiate between thermal and photodegradation.[6]
Accelerated degradation in formulations containing sodium metabisulfite. Paradoxical effect of sulfites in the presence of light.Consider reducing the concentration of sodium metabisulfite or exploring alternative antioxidants. Ensure the formulation is rigorously protected from light at all stages.[7]

Quantitative Data on Adrenaline Degradation

The following tables summarize quantitative data on the degradation of adrenaline under various conditions.

Table 1: Effect of Sodium Metabisulfite on Epinephrine Photodegradation

ConditionPresence of Sodium MetabisulfiteRemaining Epinephrine (%)Reference
Irradiation with Xenon BurnerAbsent89.3% and 91.3%[4][7]
Irradiation with Xenon BurnerPresent64.5% and 60.1%[4][7]
Two weeks exposure to natural lightAbsent95.6%[4]
Two weeks exposure to natural lightPresent45.0%[4]

Table 2: Stability of Epinephrine in Different Containers

ConcentrationContainerStorage ConditionDurationRemaining EpinephrineReference
1 mg/10 mLGlass VialsRoom Temperature, Protected from Light14 days>10% degradation[8]
1 mg/10 mLPlastic SyringesRoom Temperature, Protected from Light14 days>10% degradation[8]
7 mg/10 mLGlass VialsRoom Temperature, Protected from Light56 daysStable[8][9]
7 mg/10 mLPlastic SyringesRoom Temperature, Protected from Light56 daysStable[8][9]
0.02 mg/mLAmber Glass VialsRefrigerated (2-8 °C)36 monthsStable[5][10]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound Solution

Objective: To assess the photostability of an this compound solution under forced irradiation conditions.

Materials:

  • This compound

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Calibrated photostability chamber equipped with a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps.

  • Quartz or borosilicate glass vials

  • Dark control vials (wrapped in aluminum foil)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL). Adjust the pH if necessary to match the intended formulation pH.

  • Sample Exposure:

    • Transfer the solution into transparent quartz or borosilicate glass vials.

    • Place the vials in the photostability chamber.

    • Simultaneously, place identical vials wrapped in aluminum foil (dark controls) in the same chamber to monitor for thermal degradation.

  • Irradiation: Expose the samples to a light source as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from both the exposed and dark control vials.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of degradation products.

    • A typical HPLC method might use a C18 column with a mobile phase of phosphate (B84403) buffer and an organic modifier, with detection at approximately 280 nm.[5][8]

  • Data Evaluation: Compare the results from the exposed samples to the dark control samples to determine the extent of photodegradation.

Protocol 2: HPLC Method for this compound and Degradation Products

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.

  • Stationary Phase: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A suitable buffer solution (e.g., phosphate buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 280 nm for adrenaline and can be scanned for degradation products if using a PDA detector.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30 °C.

Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare working standards by diluting the stock solution to appropriate concentrations to create a calibration curve.

  • Dilute the samples from the photostability study with the mobile phase to fall within the calibration range.

Visualizations

Adrenaline Degradation Pathway

G adrenaline This compound adrenochrome Adrenochrome (Colored) adrenaline->adrenochrome Oxidation sulfonate Epinephrine Sulfonic Acid (Inactive) adrenaline->sulfonate light Light (UV/Visible) light->adrenochrome oxygen Oxygen oxygen->adrenochrome sulfites Sulfites (e.g., Sodium Metabisulfite) sulfites->sulfonate melanin Melanin Polymers (Brown) adrenochrome->melanin Polymerization

Caption: A simplified pathway of this compound degradation.

Photostability Testing Workflow

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_eval Evaluation prep_api Prepare this compound Solution prep_dark Prepare Dark Control (Foil-wrapped) prep_api->prep_dark chamber Place samples in Photostability Chamber prep_dark->chamber irradiate Irradiate with controlled light source chamber->irradiate hplc Analyze by Stability-Indicating HPLC irradiate->hplc quantify Quantify Adrenaline & Degradation Products hplc->quantify compare Compare Exposed vs. Dark Control quantify->compare assess Assess Photostability compare->assess

Caption: A general workflow for photostability testing of this compound.

Beta-Adrenergic Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol adrenaline Adrenaline beta_receptor Beta-Adrenergic Receptor (GPCR) adrenaline->beta_receptor g_protein G-Protein (Gs) beta_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP (Second Messenger) ac->camp produces atp ATP atp->camp converted by pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Glycogenolysis, Smooth Muscle Relaxation) pka->cellular_response phosphorylates targets leading to

Caption: A simplified overview of the beta-adrenergic signaling pathway.

References

Minimizing adrenaline bitartrate degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adrenaline bitartrate (B1229483) in cell culture media. Our goal is to help you minimize its degradation and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my adrenaline bitartrate solution turning pink or brown in the cell culture media?

This discoloration indicates the oxidation and degradation of adrenaline.[1] Adrenaline, a catecholamine, is highly susceptible to oxidation, especially in aqueous solutions exposed to air, light, or heat.[1] The pink color is due to the formation of adrenochrome, and the brown color results from the formation of melanin.[1]

Q2: What factors contribute to the degradation of this compound in my cell culture experiments?

Several factors can accelerate the degradation of this compound in your cell culture media:

  • Exposure to Oxygen: Auto-oxidation is a primary degradation pathway.[1][2]

  • Exposure to Light: Light, particularly UV light, can cause photodegradation.[1][3]

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation.[4][5][6] Storing solutions at refrigerated temperatures (around 4°C) can reduce degradation.[4][7]

  • pH of the Media: Adrenaline is more stable in acidic conditions (pH around 3.6). Standard cell culture media, typically buffered around pH 7.4, creates a less stable environment.

  • Presence of Metal Ions: Metal ions can catalyze the oxidation of catecholamines.[1]

Q3: Which form of adrenaline is best for cell culture applications?

It is recommended to use a salt form of adrenaline, such as this compound or hydrochloride, as they are more soluble and stable in aqueous solutions like DMEM compared to the epinephrine (B1671497) base.[8]

Q4: How can I prepare and store my this compound stock solution to maximize its stability?

To ensure the stability of your stock solution:

  • Use a suitable solvent: While slightly soluble in water, dissolving in 0.5 M HCl is a common practice for creating a stable stock. Diluting this stock into your culture medium should not significantly affect the final pH.

  • Protect from light: Store stock solutions in amber or light-blocking containers.[8][9]

  • Store at low temperatures: Refrigeration at 2-8°C is recommended for storage.

  • Consider antioxidants: Adding antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to your stock solution can help prevent oxidation.[1][2][10] However, it's crucial to first test if these antioxidants have any unintended effects on your specific cell line or experiment.[8]

  • Prepare fresh: Ideally, prepare fresh solutions for each experiment. If storing, published literature suggests stability for at least a month at 4°C or 25°C when properly prepared.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of this compound leading to a lower effective concentration.1. Prepare fresh adrenaline solutions for each experiment. 2. Add an antioxidant like ascorbic acid to the culture medium (test for compatibility first).[8] 3. Protect the cell culture plates/flasks from light during incubation.[8] 4. Minimize the exposure of the media containing adrenaline to air.
Visible color change (pink/brown) in the media during the experiment. Significant oxidation of adrenaline.1. Confirm the quality and storage conditions of your this compound stock. 2. Reduce the incubation time if possible. 3. Increase the frequency of media changes to replenish the active adrenaline.
Low cell viability or altered cell morphology. Potential toxicity from adrenaline degradation products or the use of inappropriate solvents/additives.1. Ensure the final concentration of any solvent (e.g., HCl from the stock solution) is not harmful to the cells. 2. If using antioxidants, perform a dose-response experiment to determine a non-toxic concentration for your specific cells.[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution with ascorbic acid as an antioxidant.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Ascorbic acid

  • Sterile 0.22 µm filter

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh out the appropriate amount of this compound and ascorbic acid. For a 10 mM solution, use a final concentration of 0.1-1 mM ascorbic acid.

  • Dissolve the powders in sterile, deionized water.

  • Sterile-filter the solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week).

Protocol 2: Quantification of Adrenaline Concentration using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the concentration and degradation of adrenaline in your cell culture media using HPLC.

Principle: HPLC separates compounds in a mixture, allowing for the quantification of adrenaline and its degradation products. A stability-indicating HPLC method can distinguish the intact drug from its breakdown products.[11]

Instrumentation and Conditions (Example):

  • Column: Kinetex Biphenyl column (2.6 µm)[11]

  • Mobile Phase: 50 mM sodium dihydrogen phosphate (B84403) (pH 3.0)[11]

  • Flow Rate: 0.5 mL/min[11]

  • Detection Wavelength: 279 nm[11]

  • Column Temperature: 25°C[11]

Procedure:

  • Sample Preparation:

    • Collect samples of your cell culture media containing adrenaline at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Centrifuge the samples to remove any cells or debris.

    • The supernatant can be directly injected or may require further dilution with the mobile phase.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations in the same cell culture medium used in your experiment.

  • HPLC Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the chromatograms and the peak areas for adrenaline.

  • Data Analysis:

    • Construct a standard curve by plotting the peak area versus the concentration of the adrenaline standards.

    • Determine the concentration of adrenaline in your samples by interpolating their peak areas from the standard curve.

    • Calculate the percentage of adrenaline remaining at each time point relative to the initial concentration (time 0).

Data Presentation:

Table 1: this compound Stability in Cell Culture Media at 37°C

Time (hours)Adrenaline Concentration (µM)% Remaining
0100100
29292
48585
87171
244545

Visualizations

Adrenaline_Degradation_Pathway Adrenaline This compound Oxidation Oxidation (O2, Light, Heat, Metal Ions) Adrenaline->Oxidation Adrenochrome Adrenochrome (Pink) Oxidation->Adrenochrome Melanin Melanin (Brown) Adrenochrome->Melanin Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare Adrenaline Stock Solution Add_to_Media Add to Cell Culture Media Prep_Stock->Add_to_Media Incubate Incubate Cells at 37°C Add_to_Media->Incubate Collect_Samples Collect Media Samples at Different Time Points Incubate->Collect_Samples HPLC Analyze by HPLC Collect_Samples->HPLC Quantify Quantify Adrenaline Concentration HPLC->Quantify Adrenergic_Signaling_Pathway Adrenaline Adrenaline Adrenergic_Receptor Adrenergic Receptor (GPCR) Adrenaline->Adrenergic_Receptor G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response

References

Addressing tachyphylaxis to adrenaline bitartrate in prolonged experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to adrenaline bitartrate (B1229483) in prolonged experiments.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why does it occur with adrenaline bitartrate in my experiments?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[1] In the context of this compound, this means that with successive doses, you will observe a diminishing physiological effect, even if the dose remains the same. This phenomenon is primarily due to the desensitization of adrenergic receptors (both alpha and beta), the cellular targets of adrenaline.[2] The constant stimulation by adrenaline leads to a series of cellular changes, including receptor phosphorylation, uncoupling from intracellular signaling pathways, and internalization of the receptors from the cell surface, making them unavailable for further stimulation.[3]

Q2: How can I recognize if my experimental preparation is experiencing tachyphylaxis?

A2: The primary indicator of tachyphylaxis is a progressive reduction in the magnitude of the response to a consistent dose of this compound. For example, if you are measuring vasoconstriction in isolated aortic rings, you will notice that each subsequent application of adrenaline produces a smaller contractile response. This can be quantified by a rightward shift in the dose-response curve, indicating that a higher concentration of adrenaline is required to achieve the same level of response, and a decrease in the maximum achievable response (Emax).

Q3: What are the key cellular mechanisms responsible for adrenaline tachyphylaxis?

A3: The primary mechanisms underlying tachyphylaxis to adrenaline involve changes at the adrenergic receptor level:

  • Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the adrenergic receptors upon agonist binding.[3]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit proteins called β-arrestins.[3]

  • G-Protein Uncoupling: The binding of β-arrestin sterically hinders the interaction of the receptor with its G protein, effectively uncoupling it from the downstream signaling cascade (e.g., adenylyl cyclase activation).[3]

  • Receptor Internalization: The receptor-β-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and sequestering it within the cell.[3] While internalized receptors can be recycled back to the membrane, prolonged agonist exposure can lead to their degradation.

Q4: Are there ways to prevent or minimize tachyphylaxis in my experimental setup?

A4: Yes, several strategies can be employed to mitigate tachyphylaxis:

  • Intermittent Dosing: Instead of continuous infusion or closely spaced bolus injections, allow for "drug holidays" or washout periods between adrenaline applications. This allows time for receptor resensitization.

  • Use the Lowest Effective Concentration: Titrate your this compound concentration to the lowest level that produces the desired effect to minimize excessive receptor stimulation.

  • Combination Therapy: In some experimental models, using a lower dose of adrenaline in combination with another agent that produces a similar physiological effect through a different mechanism may be effective.

  • Pharmacological Intervention: In some research contexts, agents that interfere with the desensitization process, such as inhibitors of GRKs or phosphodiesterases, have been explored. However, this will depend on the specific aims of your experiment.

Q5: How long does it take for the tissue to recover from adrenaline-induced tachyphylaxis?

A5: The recovery from tachyphylaxis is time-dependent and involves the dephosphorylation and recycling of internalized receptors back to the cell surface. The exact duration can vary depending on the experimental model, the concentration and duration of adrenaline exposure, and the specific tissue type. Studies on related compounds have shown that significant recovery can occur within 30-60 minutes, but complete resensitization may take longer.[4] It is advisable to perform pilot studies to determine the optimal washout period for your specific experimental setup.

Troubleshooting Guide

Issue: Diminishing response to repeated this compound administration in isolated tissue preparations (e.g., aortic rings, smooth muscle strips).

Potential CauseTroubleshooting Strategy
Receptor Desensitization and Internalization 1. Implement Washout Periods: After each adrenaline application, thoroughly wash the tissue with fresh, pre-warmed physiological salt solution for a minimum of 30-60 minutes. 2. Cumulative Concentration-Response Curve: If feasible for your experimental design, use a cumulative dosing protocol rather than repeated applications of single concentrations. 3. Control for Time-Dependent Viability: Ensure the tissue preparation remains viable throughout the experiment by performing a standard contraction with an agent like potassium chloride (KCl) at the beginning and end of the experiment.
Depletion of Intracellular Signaling Molecules 1. Ensure Adequate Equilibration: Allow sufficient time for the tissue to equilibrate in the organ bath before starting the experiment to ensure cellular energy stores are optimal. 2. Maintain Optimal Buffer Conditions: Continuously supply the physiological salt solution with appropriate oxygenation (e.g., 95% O₂ / 5% CO₂) and maintain a stable temperature (37°C) and pH (7.4).
This compound Solution Degradation 1. Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment, as it can be susceptible to oxidation and degradation, especially when exposed to light and air. 2. Protect from Light: Store stock solutions and experimental solutions in light-protected containers.

Data Presentation

The following table provides an illustrative example of the expected quantitative changes in the contractile response of isolated rat aortic rings to this compound, demonstrating the development of tachyphylaxis.

Note: This data is representative and based on typical findings in studies of catecholamine-induced tachyphylaxis. Actual values may vary depending on the specific experimental conditions.

Table 1: Tachyphylaxis to this compound in Isolated Rat Aortic Rings

This compound Concentration (M)Initial Response (g of tension)Response after 60 min continuous exposure (g of tension)% Decrease in Response
1 x 10⁻⁹0.25 ± 0.030.12 ± 0.0252%
1 x 10⁻⁸0.85 ± 0.070.38 ± 0.0555%
1 x 10⁻⁷1.52 ± 0.110.65 ± 0.0957%
1 x 10⁻⁶2.15 ± 0.150.88 ± 0.1259%
1 x 10⁻⁵2.20 ± 0.160.91 ± 0.1359%

Experimental Protocols

Protocol 1: Induction and Measurement of Tachyphylaxis to this compound in Isolated Rat Aortic Rings

This protocol describes a method for inducing and quantifying tachyphylaxis to the vasoconstrictor effects of this compound in an ex vivo model.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • This compound

  • Potassium chloride (KCl)

  • Isolated organ bath system with force transducers

  • Data acquisition system

Methodology:

  • Aortic Ring Preparation:

    • Humanely euthanize the rat in accordance with institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in the isolated organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂.

    • Apply a resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, replacing the buffer every 15 minutes.

    • After equilibration, perform a viability test by contracting the rings with 60 mM KCl. Wash the tissues and allow them to return to baseline tension.

  • Induction of Tachyphylaxis (Repeated Dosing):

    • Obtain a control cumulative concentration-response curve (CRC) for this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • After the maximal response is achieved, wash the tissue repeatedly with fresh Krebs-Henseleit solution for a defined period (e.g., 30 minutes).

    • Following the washout period, perform a second cumulative CRC to this compound.

  • Data Analysis:

    • Record the contractile force (in grams of tension) for each concentration of this compound.

    • Plot the concentration-response curves for both the initial and subsequent administrations.

    • Compare the maximum response (Emax) and the EC₅₀ (the concentration that produces 50% of the maximal response) between the two curves. A decrease in Emax and/or a rightward shift in the EC₅₀ indicates the development of tachyphylaxis.

Mandatory Visualization

Adrenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenaline Adrenaline Bitartrate AdrenergicReceptor Adrenergic Receptor (GPCR) Adrenaline->AdrenergicReceptor Binds to G_Protein G Protein (αβγ) AdrenergicReceptor->G_Protein Activates GRK GRK AdrenergicReceptor->GRK Phosphorylates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets BetaArrestin β-Arrestin GRK->BetaArrestin Recruits BetaArrestin->AdrenergicReceptor Binds to Internalization Receptor Internalization BetaArrestin->Internalization Promotes

Caption: Adrenaline signaling and tachyphylaxis pathway.

Tachyphylaxis_Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis A1 Excise Thoracic Aorta A2 Prepare Aortic Rings A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate & Viability Test (KCl) A3->A4 B1 Perform Control CRC (this compound) A4->B1 B2 Washout Period (30-60 min) B1->B2 C1 Record Contractile Force B1->C1 B3 Perform Second CRC (this compound) B2->B3 B3->C1 C2 Plot Dose-Response Curves C1->C2 C3 Compare Emax and EC₅₀ C2->C3 C4 Assess Tachyphylaxis C3->C4

Caption: Workflow for assessing adrenaline tachyphylaxis.

References

Validation & Comparative

Comparative Analysis of Adrenaline Bitartrate and Norepinephrine on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of adrenaline bitartrate (B1229483) and norepinephrine (B1679862) on cardiac contractility, supported by experimental data and methodologies.

Introduction

Adrenaline (epinephrine) and norepinephrine (noradrenaline) are endogenous catecholamines that play a crucial role in the regulation of cardiovascular function. Both are potent inotropic agents, meaning they increase the force of myocardial contraction. Their effects are mediated through the stimulation of adrenergic receptors on the surface of cardiac muscle cells (cardiomyocytes). While both substances are vital in physiological and pathological states, their specific effects on cardiac contractility differ due to their varying affinities for different adrenergic receptor subtypes. This guide explores these differences through a review of their mechanisms of action, a summary of comparative experimental data, and an overview of the methodologies used to generate this data.

Mechanisms of Action: A Tale of Two Catecholamines

The inotropic effects of both adrenaline and norepinephrine are primarily mediated by their interaction with β1-adrenergic receptors, and to a lesser extent, α1- and β2-adrenergic receptors in the heart.[1]

  • Norepinephrine predominantly acts on α1 and β1 receptors, with a much lower affinity for β2 receptors.[2] Its primary role as a neurotransmitter in the sympathetic nervous system means it is continuously released at low levels to maintain blood pressure.[3]

  • Adrenaline , on the other hand, is a more potent agonist at β2 receptors and is considered a non-specific agonist, stimulating α1, β1, and β2 receptors.[2][3] It functions more as a hormone, released from the adrenal medulla during times of stress.[3]

The activation of these receptors triggers distinct intracellular signaling cascades that ultimately lead to an increase in intracellular calcium concentration and enhanced myocardial contractility.

Signaling Pathways

The binding of adrenaline and norepinephrine to adrenergic receptors on cardiomyocytes initiates a cascade of intracellular events. The primary pathways are the Gs-protein coupled pathway for β-receptors and the Gq-protein coupled pathway for α1-receptors.

cluster_beta β-Adrenergic Signaling cluster_alpha α1-Adrenergic Signaling Adrenaline_beta Adrenaline beta_Receptor β1/β2-Adrenergic Receptor Adrenaline_beta->beta_Receptor binds to Norepinephrine_beta Norepinephrine Norepinephrine_beta->beta_Receptor binds to Gs_Protein Gs Protein beta_Receptor->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel phosphorylates SR Sarcoplasmic Reticulum (SR) PKA->SR phosphorylates (via Phospholamban) Myofilaments Myofilaments PKA->Myofilaments phosphorylates (Troponin I) Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Release ↑ Ca²⁺ Release SR->Ca_Release Contractility_beta ↑ Contractility Myofilaments->Contractility_beta Ca_Influx->Myofilaments Ca_Release->Myofilaments Adrenaline_alpha Adrenaline alpha_Receptor α1-Adrenergic Receptor Adrenaline_alpha->alpha_Receptor binds to Norepinephrine_alpha Norepinephrine Norepinephrine_alpha->alpha_Receptor binds to Gq_Protein Gq Protein alpha_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR_alpha Sarcoplasmic Reticulum (SR) IP3->SR_alpha binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release_alpha ↑ Ca²⁺ Release SR_alpha->Ca_Release_alpha Myofilaments_alpha Myofilaments PKC->Myofilaments_alpha phosphorylates Contractility_alpha ↑ Contractility Myofilaments_alpha->Contractility_alpha Ca_Release_alpha->Myofilaments_alpha

Adrenergic Signaling Pathways in Cardiomyocytes.

Comparative Performance Data

Direct quantitative comparisons of the dose-response effects of adrenaline bitartrate and norepinephrine on cardiac contractility from a single study are limited in the publicly available literature. However, a synthesis of findings from multiple studies allows for a qualitative and semi-quantitative comparison.

Both adrenaline and norepinephrine enhance contractile force primarily through β1-adrenoceptors in both atrial and ventricular human myocardium.[1] Adrenaline can also produce a maximal increase in contractile force through atrial β2-adrenoceptors.[1] In the ventricle, adrenaline's β2-mediated effect can increase contractile force by up to 60% of its maximal β1 response.[1] In contrast, norepinephrine requires high concentrations to elicit a contractile response through β2-adrenoceptors.[1]

FeatureThis compoundNorepinephrine
Primary Receptor Affinity α1, β1, β2 (non-selective)[2]α1, β1 (more selective for α)[2]
β2-Adrenergic Effect Potent agonist, contributes significantly to inotropy, especially in the atria.[1]Weak agonist, requires high concentrations for effect.[1]
Positive Inotropic Potency Generally considered more potent in increasing heart rate and cardiac output.Potent in increasing peripheral vascular resistance, which can indirectly affect cardiac workload.
EC50 for Inotropy Varies depending on the experimental model. One study on rat atria suggested a complex interaction with pindolol, indicating a pA2 value of 6.48, which was unexpectedly low.[4]In rat atria, in the presence of β-blockers, the EC50 was found to be in the range of 5-10 microM, suggesting a non-α, non-β mediated component at higher concentrations.[4]
Maximal Inotropic Effect Both can produce maximal contractile force through β1-adrenoceptors.[1][5]Both can produce maximal contractile force through β1-adrenoceptors.[1][5]

Note: The lack of standardized, directly comparable dose-response data from a single experimental setup makes a precise quantitative comparison challenging. The values presented are a synthesis of findings from different studies and should be interpreted with caution.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the inotropic effects of adrenaline and norepinephrine.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo technique allows for the study of cardiac function in the absence of systemic neural and hormonal influences.

  • Animal Model: Typically, rats or rabbits are used.

  • Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused retrogradely through the aorta with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure. This closes the aortic valve and forces the perfusate into the coronary arteries.

  • Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dt), and the rate of pressure decline (-dP/dt).

  • Drug Administration: this compound and norepinephrine are added to the perfusate at varying concentrations to generate dose-response curves.

cluster_workflow Langendorff Experimental Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Heart_Excision Rapidly Excise Heart Anesthesia->Heart_Excision Cannulation Cannulate Aorta Heart_Excision->Cannulation Mounting Mount on Langendorff Apparatus Cannulation->Mounting Perfusion Retrograde Perfusion with Krebs-Henseleit Buffer Mounting->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Baseline Record Baseline Contractility Stabilization->Baseline Drug_Addition Add Adrenaline or Norepinephrine (Cumulative Doses) Baseline->Drug_Addition Data_Acquisition Record Contractility at Each Dose Drug_Addition->Data_Acquisition Data_Acquisition->Drug_Addition next dose Washout Washout Period Data_Acquisition->Washout Repeat Repeat with Second Drug (if applicable) Washout->Repeat End End Experiment Washout->End if single drug Repeat->End

Langendorff Isolated Heart Experimental Workflow.
Isolated Papillary Muscle Preparation

This technique allows for the direct measurement of muscle mechanics in a small, isolated cardiac muscle preparation.

  • Animal Model: Rats or guinea pigs are commonly used.

  • Muscle Dissection: The heart is excised, and a papillary muscle is carefully dissected from the left or right ventricle in oxygenated Tyrode's solution.

  • Mounting: The muscle is mounted vertically in a temperature-controlled organ bath. One end is attached to a force transducer, and the other to a fixed point or a lever arm for length control.

  • Superfusion: The muscle is superfused with oxygenated Tyrode's solution.

  • Stimulation: The muscle is electrically stimulated to contract at a fixed frequency.

  • Measurement of Contractility: The force of contraction (tension) is measured by the force transducer.

  • Drug Administration: this compound and norepinephrine are added to the superfusion solution in increasing concentrations to obtain dose-response curves. A study on rat papillary muscle showed that a saturating dose of adrenaline increased the rate of crossbridge cycling by 49 ± 2%.[6]

Conclusion

Both this compound and norepinephrine are potent positive inotropic agents that increase cardiac contractility, primarily through the activation of β1-adrenergic receptors. Adrenaline's additional potent activity at β2-adrenergic receptors gives it a broader mechanism of action and can lead to more pronounced effects on heart rate and cardiac output. Norepinephrine's primary action on α1 and β1 receptors makes it a more potent vasoconstrictor.

The choice between these agents in a clinical or research setting depends on the desired balance between inotropy, chronotropy (heart rate), and vasoconstriction. Further head-to-head studies with standardized methodologies and reporting of dose-response parameters are needed to provide a more precise quantitative comparison of their effects on cardiac contractility.

References

Validating Adrenaline Bitartrate-Induced Vasoconstriction with Alpha-Adrenergic Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alpha-adrenergic antagonists in validating adrenaline bitartrate-induced vasoconstriction, supported by experimental data and detailed protocols.

Adrenaline, a key catecholamine, elicits vasoconstriction primarily through its interaction with alpha-adrenergic receptors on vascular smooth muscle. This physiological response is fundamental in various research and clinical contexts. The validation of adrenaline's vasoconstrictive effects often involves the use of alpha-adrenergic antagonists to demonstrate receptor-specific action. This guide compares the efficacy of non-selective and selective alpha-blockers in reversing or inhibiting adrenaline-induced vasoconstriction, providing a framework for experimental design and data interpretation.

Comparative Efficacy of Alpha-Adrenergic Antagonists

The antagonistic effects of alpha-blockers on adrenaline-induced vasoconstriction can be quantified by measuring changes in blood flow or vessel diameter. The following tables summarize key quantitative data from studies utilizing different alpha-adrenergic antagonists.

Table 1: Reversal of Adrenaline-Induced Vasoconstriction by Phentolamine (B1677648)

ParameterAdrenaline + Saline (Control)Adrenaline + PhentolamineReference
Average Time to Reversal of Vasoconstriction (min) 32085[1]

This data is derived from a study on adrenaline-induced vasoconstriction in the human finger.

Table 2: Inhibition of Adrenaline-Induced Vasoconstriction by Prazosin (B1663645) and Yohimbine (B192690)

AntagonistAdrenaline Infusion Rate (µ g/min/100ml tissue)Effect on Forearm Blood Flow (FAF)Reference
Prazosin (α1-selective) 0.01 - 0.08Blockade of α1-mediated vasoconstriction[2]
Yohimbine (α2-selective) 0.01 - 0.08Blockade of α2-mediated vasoconstriction[2]

This table is based on a study investigating adrenaline-induced vasoconstriction in the human forearm. The study notes that adrenaline's vasoconstrictor effect is mediated by both post-junctional alpha-1 and alpha-2 adrenoceptors.[2]

Adrenaline Signaling and Antagonist Action

Adrenaline initiates vasoconstriction by binding to alpha-1 and alpha-2 adrenergic receptors on vascular smooth muscle cells. These two receptor subtypes operate through distinct signaling pathways. Alpha-adrenergic antagonists competitively bind to these receptors, thereby preventing adrenaline from exerting its effect.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenaline Adrenaline (Epinephrine) Alpha1 α1 Receptor Adrenaline->Alpha1 Alpha2 α2 Receptor Adrenaline->Alpha2 Phentolamine Phentolamine (Non-selective α-blocker) Phentolamine->Alpha1 Blocks Phentolamine->Alpha2 Blocks Prazosin Prazosin (α1-selective blocker) Prazosin->Alpha1 Blocks Yohimbine Yohimbine (α2-selective blocker) Yohimbine->Alpha2 Blocks Gq Gq protein Alpha1->Gq Activates Gi Gi protein Alpha2->Gi Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction1 Smooth Muscle Contraction Ca->Contraction1 AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Contraction2 Smooth Muscle Contraction cAMP->Contraction2

Adrenaline signaling pathways and antagonist targets.

Experimental Protocols

Accurate validation of adrenaline-induced vasoconstriction requires robust experimental methodologies. Below are detailed protocols for both in vivo and ex vivo models.

In Vivo Human Forearm Blood Flow Measurement

This protocol is adapted from studies assessing vascular responses in the human forearm.

Objective: To measure forearm blood flow changes in response to intra-arterial infusion of adrenaline bitartrate (B1229483) and the effect of co-infusion with an alpha-adrenergic antagonist.

Materials:

  • This compound solution

  • Alpha-adrenergic antagonist solution (e.g., phentolamine, prazosin, yohimbine)

  • Saline solution (0.9%)

  • Brachial artery catheter

  • Forearm venous occlusion plethysmography equipment

  • Infusion pump

Procedure:

  • Subject Preparation: Subjects should be in a supine position in a temperature-controlled room. A catheter is inserted into the brachial artery of the non-dominant arm for drug infusion.

  • Baseline Measurement: After a stabilization period, baseline forearm blood flow (FAF) is measured using venous occlusion plethysmography.

  • Adrenaline Infusion: Begin a continuous intra-arterial infusion of this compound at a low dose.

  • Dose-Response: Gradually increase the infusion rate of adrenaline in a stepwise manner, allowing FAF to stabilize at each dose before recording the measurement.

  • Antagonist Co-infusion: Following the adrenaline dose-response curve, co-infuse a specific alpha-adrenergic antagonist with the adrenaline.

  • Repeat Dose-Response: While maintaining the antagonist infusion, repeat the adrenaline dose-response measurements.

  • Data Analysis: Calculate the percentage change in FAF from baseline at each adrenaline concentration, both with and without the antagonist.

A Subject Preparation and Brachial Artery Cannulation B Baseline Forearm Blood Flow (FAF) Measurement A->B C Intra-arterial Adrenaline Bitartrate Infusion (Dose-Response) B->C D FAF Measurement at Each Adrenaline Dose C->D D->C Increase Dose E Co-infusion of Alpha-Adrenergic Antagonist D->E Complete Curve F Repeat Adrenaline Dose-Response with Antagonist E->F G FAF Measurement at Each Adrenaline Dose with Antagonist F->G G->F Increase Dose H Data Analysis: Compare FAF Changes G->H Complete Curve

In vivo forearm blood flow experimental workflow.
Ex Vivo Isolated Blood Vessel Perfusion Assay

This protocol is a generalized method for assessing vasoconstriction in isolated arteries.

Objective: To measure the contractile response of an isolated artery to this compound and its inhibition by alpha-adrenergic antagonists.

Materials:

  • Isolated arterial segment (e.g., mesenteric, femoral)

  • Krebs solution (or similar physiological salt solution)

  • This compound stock solution

  • Alpha-adrenergic antagonist stock solution

  • Pressure myograph or wire myograph system

  • Dissection microscope

  • Data acquisition system

Procedure:

  • Vessel Isolation and Mounting: Dissect a segment of the artery and mount it on the myograph system in a chamber filled with Krebs solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • Equilibration: Allow the vessel to equilibrate under a set pressure or tension until a stable baseline is achieved.

  • Viability Check: Induce a contraction with a high potassium solution to ensure vessel viability. Wash out the potassium solution and allow the vessel to return to baseline.

  • Adrenaline Dose-Response: Add cumulative concentrations of this compound to the chamber, recording the change in vessel diameter or tension at each concentration to generate a dose-response curve.

  • Washout: Thoroughly wash the vessel with fresh Krebs solution to remove the adrenaline and allow it to return to baseline.

  • Antagonist Incubation: Incubate the vessel with a specific concentration of an alpha-adrenergic antagonist for a predetermined period.

  • Repeat Adrenaline Dose-Response: In the continued presence of the antagonist, repeat the cumulative this compound dose-response curve.

  • Data Analysis: Compare the adrenaline dose-response curves in the absence and presence of the antagonist to determine the antagonist's potency (e.g., by calculating the pA2 value).

A Isolate and Mount Arterial Segment B Equilibrate Vessel in Myograph A->B C Perform Viability Check (e.g., High K⁺ Solution) B->C D Generate Adrenaline Dose-Response Curve C->D E Washout and Return to Baseline D->E F Incubate with Alpha-Adrenergic Antagonist E->F G Repeat Adrenaline Dose-Response Curve F->G H Data Analysis: Compare Curves G->H

Ex vivo isolated blood vessel assay workflow.

References

Comparative Analysis of Adrenaline Bitartrate and Isoproterenol on Beta-2 Adrenergic Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological effects of two common beta-adrenergic receptor agonists, adrenaline bitartrate (B1229483) and isoproterenol (B85558), with a specific focus on their interaction with the beta-2 adrenergic receptor (β2AR). The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective data, experimental methodologies, and visual representations of key biological processes.

Introduction

The beta-2 adrenergic receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably the relaxation of smooth muscle in the airways, uterus, and vasculature.[1][2][3] Agonists of the β2AR are therefore of significant therapeutic interest, particularly in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

Adrenaline (epinephrine), an endogenous catecholamine, and isoproterenol, a synthetic catecholamine, are both non-selective beta-adrenergic agonists.[2][4][5] While both potently activate β2ARs, they differ in their selectivity for other adrenergic receptor subtypes and in their pharmacokinetic profiles. This guide will delve into a quantitative comparison of their effects on β2AR activation, supported by experimental data and detailed protocols.

Quantitative Comparison of Agonist Activity

The following table summarizes key pharmacological parameters for adrenaline (epinephrine) and isoproterenol in relation to the beta-2 adrenergic receptor. These parameters are crucial for understanding the binding affinity and potency of these agonists.

ParameterAdrenaline (Epinephrine)IsoproterenolDescription
Binding Affinity (pIC50) 5.4 ± 0.26.2 ± 0.1The negative logarithm of the half maximal inhibitory concentration (IC50), indicating the affinity of the ligand for the receptor.[6]
cAMP Production (pEC50) 6.8 ± 0.1 / 7.70 ± 0.087.8 ± 0.1 / 8.58 ± 0.10The negative logarithm of the half maximal effective concentration (EC50) for cAMP production, indicating the potency of the agonist.[6][7]
EC50 (cAMP Assay) -4.91 x 10⁻¹⁰ MThe molar concentration of an agonist that produces 50% of the maximal possible effect in a cAMP assay.[8]

Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

Upon agonist binding, the β2AR undergoes a conformational change, activating the associated heterotrimeric Gs protein.[9][10] The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a physiological response, such as smooth muscle relaxation.[10][12]

B2AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenaline or Isoproterenol B2AR Beta-2 Adrenergic Receptor (β2AR) Agonist->B2AR Binding Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Downstream Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation of Targets

Canonical Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Comparing Agonist Potency

The following diagram outlines a typical experimental workflow for comparing the potency of adrenaline bitartrate and isoproterenol in activating the β2AR, using a cell-based cAMP accumulation assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing β2AR (e.g., HEK293) Seeding 2. Seed cells into 96-well plates Cell_Culture->Seeding Agonist_Prep 3. Prepare serial dilutions of Adrenaline & Isoproterenol Incubation 4. Add agonists to cells and incubate Agonist_Prep->Incubation Lysis 5. Lyse cells to release cAMP Incubation->Lysis cAMP_Assay 6. Perform cAMP assay (e.g., ELISA, HTRF) Lysis->cAMP_Assay Data_Acquisition 7. Measure signal (e.g., absorbance, fluorescence) cAMP_Assay->Data_Acquisition Curve_Fitting 8. Plot dose-response curves and calculate EC50 values Data_Acquisition->Curve_Fitting Comparison 9. Compare potency of the two agonists Curve_Fitting->Comparison

Workflow for Comparing Agonist Potency via cAMP Assay.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled ligands like adrenaline and isoproterenol by measuring their ability to displace a known radiolabeled antagonist from the β2AR.[10]

  • Principle: The assay relies on the competition between a fixed concentration of a radiolabeled β2AR antagonist (e.g., [³H]-Dihydroalprenolol) and varying concentrations of the unlabeled test compound for binding to the receptor.[10] The amount of bound radioligand is inversely proportional to the concentration of the competing unlabeled ligand. The IC50 value is then used to calculate the Ki using the Cheng-Prusoff equation.[10]

  • Materials:

    • Cell membranes prepared from a cell line expressing the human β2AR.[13][14]

    • Radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol).

    • Unlabeled this compound and isoproterenol.

    • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[15]

    • Wash buffer (ice-cold).

    • Glass fiber filters (e.g., GF/C).

    • Scintillation cocktail.

    • 96-well plates.[15]

  • Procedure:

    • Prepare serial dilutions of this compound and isoproterenol in the binding buffer.

    • In a 96-well plate, add the cell membrane preparation (3-20 µg protein per well).[15]

    • Add the unlabeled compounds at various concentrations. For determining non-specific binding, use a high concentration of a known antagonist (e.g., propranolol).[14] For total binding, add buffer only.

    • Add the radiolabeled ligand at a fixed concentration (typically near its Kd value).

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[15]

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[15]

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a measure of the agonist's potency (EC50) and efficacy (Emax).

  • Principle: Agonist binding to the β2AR activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[11][12] This accumulation of cAMP can be quantified using various methods, such as competitive enzyme-linked immunosorbent assays (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescent assays.[16][17][18]

  • Materials:

    • A suitable cell line endogenously or recombinantly expressing the β2AR (e.g., CHO, HEK293).[19][20]

    • Cell culture medium and supplements.

    • Stimulation buffer.[19]

    • This compound and isoproterenol.

    • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A commercial cAMP assay kit (e.g., cAMP-Glo™, AlphaScreen®).[17][19]

    • 96- or 384-well cell culture plates.[16][19]

  • Procedure:

    • Seed cells into a multi-well plate at an optimal density and incubate until they reach the desired confluency.[16][19]

    • On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate.

    • Prepare serial dilutions of this compound and isoproterenol in the stimulation buffer.

    • Add the agonist dilutions to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[16][19]

    • Lyse the cells to release the intracellular cAMP.[16]

    • Follow the instructions of the chosen commercial cAMP assay kit to quantify the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., luminescence, fluorescence, absorbance).[16][17][19]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Use the standard curve to determine the cAMP concentration in each experimental sample.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values for each agonist.

References

Adrenaline Bitartrate Cross-Reactivity in Catecholamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of adrenaline bitartrate (B1229483) in immunoassays for catecholamines. Understanding the specificity of these assays is critical for accurate quantification of adrenaline (epinephrine) in the presence of structurally similar molecules. This document outlines the performance of a commercially available catecholamine immunoassay, presents a detailed protocol for assessing cross-reactivity, and illustrates the relevant biological pathways.

Immunoassay Specificity: A Comparative Analysis

Immunoassays are widely utilized for the detection of catecholamines due to their high sensitivity and throughput. However, the potential for cross-reactivity with structurally related compounds is a significant consideration. Adrenaline bitartrate is a common salt form of adrenaline used in pharmaceutical preparations. While it is expected that the adrenaline moiety is the primary epitope for antibody binding, the influence of the bitartrate counter-ion on assay performance should be considered.

Currently, specific experimental data quantifying the cross-reactivity of this compound in commercially available catecholamine immunoassays is limited in the public domain. The provided data is for adrenaline (epinephrine). It is important to note that the bitartrate salt of adrenaline is expected to have similar immunoreactive properties to adrenaline hydrochloride, as the antibody primarily recognizes the adrenaline molecule itself. However, without specific validation, a minor influence of the salt form cannot be entirely excluded.

The following table summarizes the cross-reactivity of the adrenaline antibody in the Eagle Biosciences BI-CAT Adrenaline & Noradrenaline ELISA kit, a competitive enzyme immunoassay. This data provides a benchmark for the specificity of a typical catecholamine immunoassay.

Compound Cross-Reactivity with Adrenaline Antibody (%)
Adrenaline100
Noradrenaline0.030
Dopamine< 0.01
Metanephrine0.48

Data sourced from the Eagle Biosciences BI-CAT Adrenaline & Noradrenaline ELISA kit manual.[1][2]

Experimental Protocol: Assessing Immunoassay Cross-Reactivity

To determine the cross-reactivity of this compound or other related compounds in a specific catecholamine immunoassay, a competitive ELISA is a suitable method.

Objective: To quantify the percentage of cross-reactivity of a test compound (e.g., this compound) in a competitive immunoassay for adrenaline.

Materials:

  • Catecholamine ELISA Kit (e.g., Eagle Biosciences BI-CAT Adrenaline & Noradrenaline ELISA Kit or similar)

  • Adrenaline standard (as provided in the kit)

  • This compound (or other test compounds)

  • Microplate reader

  • Precision pipettes and tips

  • Wash buffer

  • Assay buffer

Procedure:

  • Preparation of Reagents: Prepare all reagents as instructed in the immunoassay kit manual.

  • Standard Curve Preparation: Prepare a serial dilution of the adrenaline standard to generate a standard curve. The concentration range should be appropriate for the assay's detection limits.

  • Test Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in the assay buffer. The concentration range should be wide enough to observe a dose-dependent inhibition of the signal.

  • Assay Procedure (based on a typical competitive ELISA): a. To the wells of the microplate pre-coated with adrenaline, add a fixed amount of the anti-adrenaline antibody. b. Add either the adrenaline standard or the test compound dilutions to the respective wells. c. Incubate the plate to allow for competitive binding of the free adrenaline (from the standard or test compound) and the coated adrenaline to the antibody. d. Wash the plate to remove unbound reagents. e. Add an enzyme-conjugated secondary antibody that binds to the primary antibody. f. Incubate and wash the plate. g. Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of free adrenaline in the sample. h. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Plot the standard curve by graphing the absorbance values against the known concentrations of the adrenaline standard. b. Determine the concentration of the adrenaline standard that causes 50% inhibition of the maximum signal (IC50). c. For the test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50). d. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Adrenaline Standard / IC50 of Test Compound) x 100

Visualizing Key Pathways

To provide a comprehensive understanding of the biological context of catecholamine measurement, the following diagrams illustrate the catecholamine biosynthesis and signaling pathways.

Catecholamine_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Noradrenaline Noradrenaline Dopamine->Noradrenaline Dopamine β- Hydroxylase Adrenaline Adrenaline Noradrenaline->Adrenaline Phenylethanolamine N-methyltransferase

Caption: Catecholamine Biosynthesis Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Reagents Prepare Kit Reagents Add_Antibody Add Anti-Adrenaline Antibody to Coated Plate Reagents->Add_Antibody Standards Prepare Adrenaline Standards Add_Samples Add Standards or Test Compound Standards->Add_Samples Test_Compound Prepare this compound Dilutions Test_Compound->Add_Samples Add_Antibody->Add_Samples Incubate_Bind Incubate for Competitive Binding Add_Samples->Incubate_Bind Wash1 Wash Incubate_Bind->Wash1 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash1->Add_Secondary Incubate_Secondary Incubate Add_Secondary->Incubate_Secondary Wash2 Wash Incubate_Secondary->Wash2 Add_Substrate Add Substrate & Incubate Wash2->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve IC50_Test Determine IC50 of Test Compound Read_Absorbance->IC50_Test IC50_Standard Determine IC50 of Standard Standard_Curve->IC50_Standard Calculate_CR Calculate % Cross-Reactivity IC50_Standard->Calculate_CR IC50_Test->Calculate_CR

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Catecholamine_Signaling Adrenaline Adrenaline Adrenergic_Receptor Adrenergic Receptor (α and β) Adrenaline->Adrenergic_Receptor Binds to G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Catecholamine Signaling Pathway.

References

Adrenaline Bitartrate vs. Other Catecholamines in Cardiac Stress Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular research and clinical practice, catecholamines are a cornerstone of treatment for various cardiac stress conditions. This guide provides a detailed comparison of adrenaline (epinephrine) bitartrate (B1229483) and other key catecholamines—norepinephrine (B1679862), dobutamine (B195870), dopamine (B1211576), and isoproterenol (B85558)—across different experimental models of cardiac stress. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms, and performance based on available experimental data.

Comparative Analysis of Catecholamine Performance

The following table summarizes the quantitative data from various studies, comparing the effects of adrenaline with other catecholamines on key hemodynamic and metabolic parameters in models of cardiac stress.

ParameterAdrenaline (Epinephrine)NorepinephrineDobutamineDopamineIsoproterenolSource
Heart Rate IncreasedLower than epinephrine (B1671497)Stepwise increase with dosage-Increased[1][2][3]
Cardiac Index Increased, similar to norepinephrine-dobutamineIncreasedStepwise increase with dosageIncreased at ≥4.0 µg/kg/min-[1][2][4]
Mean Arterial Pressure IncreasedMaintained---[1][2]
Lactate (B86563) Levels IncreasedDecreased (in combination with dobutamine)---[1][2]
Arrhythmias Associated with new arrhythmiasLower incidence than epinephrine---[1][2]
Renal Blood Flow No significant change, but RBF/CO ratio declined-Increased with cardiac outputIncreased by 15.5% at 2.0-2.5 µg/kg/min-[4]
Refractory Shock Higher incidence compared to norepinephrineLower incidence---[3]
Myocardial Injury Increased Hs-Troponin levels after cardiac arrest---Induces cardiac hypertrophy and fibrosis[5][6][7]
Return of Spontaneous Circulation (ROSC) Significantly increased ROSC rate compared to placebo--Similar efficacy to epinephrine in CPR-[8][9][10]

Signaling Pathways in Catecholamine-Induced Cardiac Stress

The signaling pathways activated by catecholamines are crucial to understanding their effects on the heart. Adrenaline and norepinephrine act on both α- and β-adrenergic receptors, while dobutamine primarily targets β1-receptors, and isoproterenol is a non-selective β-agonist.

Adrenergic Receptor Signaling

Adrenaline stimulates α1, α2, β1, β2, and β3 adrenoreceptors.[11] Norepinephrine primarily stimulates α-receptors and β1-receptors.[11][12] The activation of these receptors initiates downstream signaling cascades that modulate cardiac function.

Adrenaline Adrenaline Beta1_Receptor β1 Receptor Adrenaline->Beta1_Receptor Alpha_Receptor α Receptor Adrenaline->Alpha_Receptor Norepinephrine Norepinephrine Norepinephrine->Beta1_Receptor Norepinephrine->Alpha_Receptor Gs Gs Protein Beta1_Receptor->Gs Gq Gq Protein Alpha_Receptor->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C IP3_DAG->PKC Ca_Increase ↑ Intracellular Ca²⁺ PKA->Ca_Increase Heart_Rate ↑ Heart Rate PKA->Heart_Rate PKC->Ca_Increase Vasoconstriction Vasoconstriction PKC->Vasoconstriction Contractility ↑ Contractility Ca_Increase->Contractility

Figure 1. Simplified adrenergic signaling pathway in cardiomyocytes.

Isoproterenol-Induced Cardiac Injury Pathway

Isoproterenol, a synthetic catecholamine, is widely used to experimentally induce cardiac fibrosis and hypertrophy.[5] Its mechanism involves the overstimulation of β-adrenergic receptors, leading to oxidative stress, inflammation, and cellular damage.[5][13]

Isoproterenol Isoproterenol Beta_Adrenergic_Receptor β-Adrenergic Receptor Isoproterenol->Beta_Adrenergic_Receptor Oxidative_Stress Oxidative Stress (↑ ROS) Beta_Adrenergic_Receptor->Oxidative_Stress Inflammation Inflammation Oxidative_Stress->Inflammation MAPK_Signaling MAPK Signaling Oxidative_Stress->MAPK_Signaling Myocardial_Fibrosis Myocardial Fibrosis Inflammation->Myocardial_Fibrosis Cardiac_Hypertrophy Cardiac Hypertrophy MAPK_Signaling->Cardiac_Hypertrophy

Figure 2. Isoproterenol-induced cardiac injury pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols from the cited studies.

Cardiogenic Shock Model
  • Objective: To compare the effects of epinephrine and norepinephrine-dobutamine in patients with dopamine-resistant cardiogenic shock.[2]

  • Study Design: Open, randomized interventional human study.[2]

  • Subjects: 30 patients with a cardiac index of <2.2 L/min/m² and a mean arterial pressure of <60 mm Hg, resistant to dopamine-dobutamine treatment.[2]

  • Intervention: Patients were randomized to receive either an infusion of norepinephrine-dobutamine or epinephrine, titrated to achieve a mean arterial pressure between 65 and 70 mm Hg with a stable or increased cardiac index.[2]

  • Key Parameters Measured: Cardiac index, oxygen-derived parameters, heart rate, lactate level, and splanchnic perfusion.[2]

Open Heart Surgery Model
  • Objective: To compare the effects of adrenaline, dobutamine, and dopamine on systemic hemodynamics and renal blood flow in patients following open heart surgery.[4]

  • Subjects: 10 patients after open heart surgery.[4]

  • Interventions:

    • Adrenaline: 0.02-0.08 µg/kg/min.[4]

    • Dobutamine: 2, 4, and 8 µg/kg/min for 10 minutes each.[4]

    • Dopamine: 2.0-2.5 µg/kg/min, with doses increasing up to 16-20 µg/kg/min.[4]

  • Key Parameters Measured: Cardiac index (CI), stroke volume index (SVI), and renal blood flow (RBF).[4]

Cardiac Arrest Model
  • Objective: To evaluate the efficacy of adrenaline and vasopressin in a pig model of prolonged cardiopulmonary resuscitation (CPR).[10]

  • Study Design: Prospective, randomized, blinded, and placebo-controlled study.[10]

  • Subjects: Pigs.[10]

  • Intervention: After 7 minutes of untreated ventricular fibrillation, animals received CPR. At 9 minutes and every 5 minutes thereafter, they were administered 0.02 mg/kg adrenaline, 0.4 U/kg vasopressin, or a saline placebo.[9][10]

  • Key Parameters Measured: Coronary perfusion pressure, return of spontaneous circulation (ROSC) rate.[10]

Isoprenaline-Induced Cardiac Hypertrophy Model
  • Objective: To investigate the effects of naringenin (B18129) on isoprenaline-induced cardiac hypertrophy in mice.[14]

  • Study Design: In vivo and in vitro experiments.[14]

  • Subjects: C57BL/6J mice.[14]

  • Intervention: Mice were orally gavaged with different doses of naringenin (25, 50, and 100 mg/kg/d) for three weeks, followed by the administration of isoprenaline (7.5 mg/kg) to induce cardiac hypertrophy.[14]

  • Key Parameters Measured: Cardiac mass, oxidative stress markers (SOD activity, MDA level), and MAPK signaling pathway activation.[14]

Experimental Workflow for Cardiac Arrest and Resuscitation Studies

The following diagram illustrates a typical experimental workflow for preclinical studies investigating the effects of catecholamines in a cardiac arrest model.

Animal_Model Animal Model (e.g., Pig, Mouse) Induce_VF Induce Ventricular Fibrillation Animal_Model->Induce_VF Untreated_Period Untreated Period (e.g., 4-7 minutes) Induce_VF->Untreated_Period CPR Initiate CPR (Chest Compressions & Ventilation) Untreated_Period->CPR Drug_Administration Administer Catecholamine (e.g., Adrenaline, Norepinephrine) CPR->Drug_Administration Monitor_Hemodynamics Monitor Hemodynamics (e.g., CPP, MAP) Drug_Administration->Monitor_Hemodynamics Assess_ROSC Assess for ROSC Monitor_Hemodynamics->Assess_ROSC Post_Resuscitation_Care Post-Resuscitation Care & Monitoring Assess_ROSC->Post_Resuscitation_Care If ROSC Endpoint_Analysis Endpoint Analysis (e.g., Survival, Neurological Outcome, Biomarkers) Post_Resuscitation_Care->Endpoint_Analysis

Figure 3. Typical workflow for preclinical cardiac arrest studies.

References

Validating the Mechanism of Adrenaline Bitartrate: A Comparative Guide to the Use of Beta-Blockers and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies used to validate the mechanism of action of adrenaline bitartrate (B1229483), with a primary focus on the use of beta-blockers. Experimental data, detailed protocols, and a comparative analysis of alternative techniques are presented to offer a clear and objective overview for researchers in pharmacology and drug development.

Adrenaline bitartrate, a salt of the endogenous catecholamine adrenaline (epinephrine), exerts its physiological effects by acting as a non-selective agonist on both α- and β-adrenergic receptors.[1][2] Understanding and validating its mechanism of action is crucial for drug development and therapeutic applications. The use of adrenergic receptor antagonists, particularly beta-blockers, has been a cornerstone in elucidating the specific contributions of β-adrenergic receptor activation to the overall effects of adrenaline.

The Role of Beta-Blockers in Validating Adrenaline's Mechanism

Beta-blockers are competitive antagonists of β-adrenergic receptors. They are classified into two main categories: non-selective beta-blockers, which block both β1 and β2 receptors (e.g., propranolol (B1214883), pindolol), and cardioselective beta-blockers, which have a higher affinity for β1 receptors, primarily located in the heart (e.g., metoprolol (B1676517), atenolol).[3][4] By observing the physiological response to adrenaline in the presence of these different types of beta-blockers, researchers can dissect the specific roles of β1 and β2 receptor stimulation.

For instance, the administration of adrenaline alone typically leads to an increase in heart rate and contractility (a β1-mediated effect) and vasodilation in skeletal muscle (a β2-mediated effect), alongside vasoconstriction in other vascular beds (an α1-mediated effect). When a non-selective beta-blocker like propranolol is administered prior to adrenaline, the β1 and β2-mediated effects are blocked. This unmasks the α1-adrenergic effects, leading to a pronounced increase in blood pressure (vasoconstriction) and a reflex decrease in heart rate.[5][6] In contrast, a cardioselective beta-blocker like metoprolol will primarily block the cardiac (β1) effects of adrenaline, while having a lesser impact on the β2-mediated vasodilation.[5][7]

Comparative Analysis of Adrenaline's Hemodynamic Effects with and without Beta-Blockers

The following tables summarize quantitative data from various studies, illustrating the impact of selective and non-selective beta-blockers on the hemodynamic response to adrenaline.

Table 1: Hemodynamic Effects of Adrenaline in the Presence of a Non-Selective Beta-Blocker (Propranolol)

ParameterAdrenaline AloneAdrenaline + PropranololReference
Systolic Blood Pressure (mmHg) ↑↑[5][8]
Diastolic Blood Pressure (mmHg) ↓ or ↔↑↑[5][8]
Heart Rate (beats/min) [5][6]
Forearm Blood Flow [5]
Total Peripheral Resistance [8]

Note: ↑ indicates an increase, ↓ indicates a decrease, ↔ indicates little to no change. ↑↑ indicates a more pronounced increase.

Table 2: Hemodynamic Effects of Adrenaline in the Presence of a Cardioselective Beta-Blocker (Metoprolol/Atenolol)

ParameterAdrenaline AloneAdrenaline + Metoprolol/AtenololReference
Systolic Blood Pressure (mmHg) [5][8][9]
Diastolic Blood Pressure (mmHg) ↓ or ↔[5][8][9]
Heart Rate (beats/min) ↔ or ↑ (less pronounced)[5][8]
Forearm Blood Flow [5]
Total Peripheral Resistance [8][9]

Note: ↑ indicates an increase, ↓ indicates a decrease, ↔ indicates little to no change.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

In Vivo Hemodynamic Study in Humans

Objective: To determine the effect of a non-selective beta-blocker (propranolol) on the cardiovascular response to intravenous adrenaline infusion.

Materials:

  • This compound solution for infusion

  • Propranolol solution for intravenous injection

  • Saline solution (placebo)

  • Infusion pump

  • Continuous electrocardiogram (ECG) monitor

  • Automated blood pressure monitor

  • Forearm plethysmograph for blood flow measurement

Procedure:

  • Subject Recruitment: Recruit healthy adult volunteers with no contraindications to beta-blockers or adrenaline. Obtain informed consent.

  • Baseline Measurements: Record baseline heart rate, blood pressure, and forearm blood flow for a stabilization period.

  • Placebo/Beta-Blocker Administration: Administer either a placebo (saline) or a non-selective beta-blocker (e.g., propranolol) intravenously.

  • Adrenaline Infusion: After a sufficient period for the beta-blocker to take effect, commence a graded intravenous infusion of adrenaline.

  • Hemodynamic Monitoring: Continuously monitor and record heart rate, blood pressure, and forearm blood flow throughout the adrenaline infusion.

  • Data Analysis: Compare the hemodynamic responses to adrenaline in the placebo and beta-blocker groups.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to β-adrenergic receptors.

Materials:

  • Cell membranes expressing β1 and β2 adrenergic receptors

  • Radiolabeled ligand (e.g., [³H]dihydroalprenolol)

  • This compound solutions of varying concentrations

  • Non-labeled beta-blocker (e.g., propranolol) for determining non-specific binding

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.

  • Competition: In parallel, incubate the membranes with the radiolabeled ligand and an excess of a non-labeled beta-blocker to determine non-specific binding.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki).

Mandatory Visualizations

Adrenaline_Signaling_Pathway Adrenaline This compound Alpha1 α1-Adrenergic Receptor Adrenaline->Alpha1 Beta1 β1-Adrenergic Receptor Adrenaline->Beta1 Beta2 β2-Adrenergic Receptor Adrenaline->Beta2 PLC Phospholipase C Activation Alpha1->PLC AC_stim Adenylyl Cyclase Activation Beta1->AC_stim AC_stim2 Adenylyl Cyclase Activation Beta2->AC_stim2 IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction cAMP_increase cAMP Increase AC_stim->cAMP_increase PKA_activation Protein Kinase A Activation cAMP_increase->PKA_activation Heart_effects Increased Heart Rate & Contractility PKA_activation->Heart_effects cAMP_increase2 cAMP Increase AC_stim2->cAMP_increase2 PKA_activation2 Protein Kinase A Activation cAMP_increase2->PKA_activation2 Vasodilation Vasodilation (Skeletal Muscle) PKA_activation2->Vasodilation Bronchodilation Bronchodilation PKA_activation2->Bronchodilation

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start subject_prep Subject Preparation (Human/Animal Model) start->subject_prep baseline Baseline Hemodynamic Measurements subject_prep->baseline grouping Randomization baseline->grouping group_placebo Group 1: Administer Placebo grouping->group_placebo Control group_beta_blocker Group 2: Administer Beta-Blocker grouping->group_beta_blocker Experimental adrenaline_admin Administer Adrenaline Bitartrate group_placebo->adrenaline_admin group_beta_blocker->adrenaline_admin hemo_monitoring Continuous Hemodynamic Monitoring adrenaline_admin->hemo_monitoring data_analysis Data Analysis and Comparison hemo_monitoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo validation.

Comparison_Methods center Validation of Adrenaline's Mechanism of Action beta_blockers Pharmacological Blockade (Beta-Blockers) center->beta_blockers In Vivo / In Vitro receptor_binding Biochemical Assays (Receptor Binding) center->receptor_binding In Vitro genetic_methods Genetic Methods (siRNA Knockdown) center->genetic_methods In Vitro / In Vivo

Caption: Comparison of validation methods.

Alternative Methods for Validating Adrenaline's Mechanism

While the use of beta-blockers is a well-established and informative approach, other methods can also be employed to validate the mechanism of action of this compound.

Receptor Binding Assays

Receptor binding assays are in vitro techniques that directly measure the interaction between a ligand (adrenaline) and its receptor.[10][11][12] These assays typically use radiolabeled ligands that bind to the adrenergic receptors. By competing with the radiolabeled ligand, the binding affinity of adrenaline to specific receptor subtypes can be quantified. This method provides direct evidence of adrenaline's interaction with adrenergic receptors and allows for the determination of its binding potency (Ki).

Comparison with Beta-Blocker Studies:

  • Advantages: Provides direct evidence of receptor interaction and quantitative binding affinity data. Can be performed in a high-throughput manner.

  • Disadvantages: Does not provide information on the functional consequences of receptor binding (i.e., agonism vs. antagonism) or the integrated physiological response in a whole organism.

Genetic Approaches (e.g., siRNA)

Genetic tools, such as small interfering RNA (siRNA), can be used to selectively "knock down" or reduce the expression of specific adrenergic receptor subtypes in cell cultures or in vivo models.[13][14][15][16] By observing the effect of adrenaline in cells or animals with reduced levels of a particular receptor, researchers can infer the role of that receptor in mediating adrenaline's effects.

Comparison with Beta-Blocker Studies:

  • Advantages: Offers high specificity for targeting a single receptor subtype. Can be used to study the long-term effects of receptor modulation.

  • Disadvantages: Can be technically challenging and time-consuming. Off-target effects of siRNA are a potential concern. The physiological response to receptor knockdown may involve compensatory changes in other signaling pathways.

Conclusion

The use of selective and non-selective beta-blockers remains a powerful and physiologically relevant method for validating the mechanism of action of this compound. By comparing the hemodynamic effects of adrenaline in the presence of different beta-blockers, researchers can effectively dissect the contributions of β1 and β2 adrenergic receptor stimulation. Alternative methods, such as receptor binding assays and genetic approaches, provide complementary information and can offer more direct evidence of receptor interaction or higher target specificity. A comprehensive understanding of adrenaline's mechanism is best achieved by integrating data from these various experimental approaches.

References

Reproducibility of Adrenaline Bitartrate Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adrenaline, also known as epinephrine, is a crucial hormone and neurotransmitter that elicits a wide range of physiological responses by activating adrenergic receptors. Its bitartrate (B1229483) salt is commonly used in research to investigate these effects. However, the reproducibility of adrenaline bitartrate's impact on cellular signaling can vary significantly across different cell lines. This guide provides a comparative analysis of the effects of this compound on key signaling pathways—cyclic adenosine (B11128) monophosphate (cAMP), extracellular signal-regulated kinase (ERK), and protein kinase B (AKT)—in various human cell lines. This comparison is supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying cellular mechanisms.

Quantitative Data Summary

The potency and maximal response of this compound can differ substantially depending on the cell line, largely due to variations in the expression levels and subtypes of adrenergic receptors. The following tables summarize the available quantitative data for this compound-induced signaling events. It is important to note that direct comparative studies are limited, and data has been compiled from multiple sources, which may employ different experimental conditions.

Cell LinePathwayParameterValueReference
Breast Cancer
MCF-7ProliferationStimulationIncreased[1]
Lipid Droplet AccumulationStimulationIncreased[2]
MDA-MB-231ProliferationStimulationIncreased[1]
ApoptosisInhibitionDecreased[3][4][5]
Prostate Cancer
LNCaPApoptosisInhibitionDecreased[3][4]
C4-2ApoptosisInhibitionDecreased[3][4][5]
Liver Cancer
HepG2ProliferationStimulationIncreased[6]
Lung Cancer
A549ProliferationStimulationNot specified
H1299ProliferationStimulationNot specified
Human Embryonic Kidney
HEK293ERK ActivationEC505-6 nM[7]
Human Platelets
Platelet MembranesGTPase ActivityEC50200 nM[8]
Mouse Embryonic Stem Cells
ESCsDNA SynthesisStimulationIncreased[9]
cAMP ProductionStimulationIncreased[9]
AKT PhosphorylationStimulationIncreased[9]
ERK PhosphorylationStimulationIncreased[9]

Adrenergic Receptor Expression

The cellular response to this compound is primarily dictated by the expression profile of α- and β-adrenergic receptors.

Cell LineAdrenergic Receptor Subtypes ExpressedReference
Breast Cancer
MCF-7β-adrenergic receptors[1]
MDA-MB-231β-adrenergic receptors[1]
Liver Cancer
HepG2β1-AR, β2-AR (higher than in normal liver cells)[6]
Lung Cancer
A549β1-AR, β2-AR (β2 predominant)[10]
H1299β1-AR, β2-AR[10]
Human Embryonic Kidney
HEK293α1B, α1D, α2A, α2B, α2C, β1, β2
Mouse Embryonic Stem Cells
ESCsα1A, α2A, β1, β2, β3[9]

Signaling Pathways and Experimental Workflows

This compound initiates a cascade of intracellular events upon binding to its receptors. The following diagrams illustrate the key signaling pathways and a general workflow for assessing cellular responses.

Adrenaline_Signaling_Pathway This compound Signaling Pathways cluster_receptor Cell Membrane cluster_camp cAMP Pathway cluster_erk ERK Pathway cluster_akt AKT Pathway Adrenaline Adrenaline Bitartrate AR Adrenergic Receptor Adrenaline->AR AC Adenylyl Cyclase AR->AC Gs Ras Ras AR->Ras β-arrestin PI3K PI3K AR->PI3K Gi/o, Gq cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

This compound Signaling Pathways

Experimental_Workflow General Experimental Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Seed Cells Culture Culture to Desired Confluency Start->Culture Starve Serum Starvation (optional) Culture->Starve Treat Treat with Adrenaline Bitartrate (Dose-Response) Starve->Treat Lyse Cell Lysis Treat->Lyse Assay Perform Assay (cAMP, Western Blot, etc.) Lyse->Assay Quantify Quantify Signal Assay->Quantify Analyze Dose-Response Analysis (EC50, Emax) Quantify->Analyze End Results Analyze->End

General Experimental Workflow

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for high-throughput assays, larger dishes for protein extraction) at a density that allows for optimal growth and response.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂ in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Serum Starvation: For signaling pathway studies (ERK and AKT), cells are often serum-starved for 4-24 hours prior to treatment to reduce basal phosphorylation levels.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). On the day of the experiment, dilute the stock solution to the desired concentrations in serum-free or low-serum medium. Replace the culture medium with the medium containing different concentrations of this compound and incubate for the desired time (e.g., 5-30 minutes for signaling studies, 24-72 hours for proliferation assays).

cAMP Accumulation Assay
  • Cell Treatment: After this compound treatment, add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the cAMP concentration in each sample. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 and Emax values.

ERK and AKT Phosphorylation Assay (Western Blotting)
  • Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK or total AKT.

    • Calculate the ratio of phosphorylated protein to total protein.

    • Plot the normalized phosphorylation levels against the log of the this compound concentration to determine the EC50 and Emax values.

Conclusion

The cellular response to this compound is highly context-dependent, varying significantly with the cell line and its specific adrenergic receptor expression profile. While adrenaline generally stimulates cAMP production, ERK and AKT phosphorylation, and cell proliferation, the potency and magnitude of these effects are not uniform. Researchers should carefully consider the cell line-specific differences when designing experiments and interpreting results. The provided data and protocols offer a foundation for comparing the effects of this compound and underscore the importance of characterizing the specific cellular model in use. Future research should aim to conduct direct, side-by-side comparative studies across a broader range of cell lines to provide a more comprehensive understanding of the reproducibility of this compound's effects.

References

Adrenaline Bitartrate Stability: A Comparative Analysis in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Formulation Decisions

The stability of adrenaline (epinephrine) bitartrate (B1229483), a critical catecholamine used in emergency medicine, is paramount to its therapeutic efficacy. As a molecule susceptible to degradation through oxidation and racemization, the choice of buffering agent in its formulation is a key determinant of its shelf-life and potency. This guide provides a comparative analysis of adrenaline bitartrate stability in various buffer systems, supported by experimental data and detailed methodologies, to aid researchers in making informed formulation decisions.

Key Findings on Buffer System Impact

Experimental evidence indicates that the choice of buffer system significantly influences the stability of adrenaline and its derivatives. Notably, studies have shown that certain buffers can actively participate in the degradation process, a phenomenon known as buffer catalysis.

Table 1: Comparative Effect of Different Buffer Systems on Adrenaline Derivative Stability

Buffer SystemObserved Effect on StabilityReference
Phosphate (B84403) No buffer catalysis observed[1]
Maleate (B1232345) No buffer catalysis observed[1]
Citrate (B86180) Significant buffer catalysis observed [1]
Malate (B86768) Significant buffer catalysis observed [1]

The primary degradation pathways for adrenaline include oxidation of the catechol group to form o-quinones, which can then polymerize, and racemization of the chiral center.[]

Adrenaline Signaling Pathway

Adrenaline exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade. The following diagram illustrates the canonical signaling pathway mediated by β-adrenergic receptors.

AdrenalineSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adrenaline Adrenaline (Epinephrine) Receptor β-Adrenergic Receptor (GPCR) Adrenaline->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP (Second Messenger) AC->cAMP Produces ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response Phosphorylates target proteins leading to

Adrenaline Signaling Pathway via β-Adrenergic Receptor.

Upon binding of adrenaline to the β-adrenergic receptor, the associated G-protein is activated, which in turn activates adenylate cyclase.[3][4] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA).[3][4] PKA proceeds to phosphorylate various intracellular proteins, leading to the final cellular response.[4][5]

Experimental Protocols for Stability Testing

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique employed for this purpose.

General Experimental Workflow

The following diagram outlines a typical workflow for a comparative stability study of this compound in different buffer systems.

StabilityWorkflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_comparison Comparison Prep_Solutions Prepare this compound Solutions in Different Buffer Systems (e.g., Phosphate, Citrate) Store_Samples Store Samples under Controlled Conditions (e.g., Temperature, Light) Prep_Solutions->Store_Samples Sampling Withdraw Aliquots at Pre-defined Time Points (t=0, 24h, 48h, etc.) Store_Samples->Sampling HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Sampling->HPLC_Analysis Data_Analysis Quantify Adrenaline Concentration and Degradation Products HPLC_Analysis->Data_Analysis Compare_Data Compare Degradation Rates and Stability Profiles Data_Analysis->Compare_Data

Experimental workflow for adrenaline stability testing.
Detailed HPLC Method

The following is a representative HPLC method adapted from published stability studies of adrenaline tartrate.

Table 2: Example of a Stability-Indicating HPLC Method for Adrenaline Tartrate

ParameterSpecificationReference
Column Kinetex 2.6 µm Biphenyl or similar reversed-phase column[6]
Mobile Phase 50 mM sodium dihydrogen phosphate, pH adjusted to 3.0[6]
Flow Rate 0.5 mL/min[6]
Column Temperature 25 °C[6]
Detection Wavelength 279 nm or 280 nm[6]
Injection Volume Typically 10-20 µL
Internal Standard An appropriate non-interfering compound can be used for improved accuracy.

Sample Preparation:

  • Prepare stock solutions of this compound in the respective buffer systems (e.g., phosphate buffer, citrate buffer) at a known concentration.

  • Store these solutions under controlled temperature and light conditions.

  • At specified time intervals, withdraw an aliquot of each solution.

  • If necessary, dilute the aliquot with the mobile phase to fall within the concentration range of the calibration curve.

  • Inject the prepared sample into the HPLC system.

Forced Degradation Studies: To ensure the analytical method is stability-indicating, forced degradation studies should be performed. This involves subjecting the this compound solution to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate degradation products. The method is considered stability-indicating if it can resolve the main adrenaline peak from all degradation product peaks.

Conclusion

The selection of an appropriate buffer system is a critical step in the formulation of stable this compound solutions. Based on available data for adrenaline derivatives, phosphate and maleate buffers are recommended over citrate and malate buffers to avoid catalytic degradation.[1] A well-designed stability study employing a validated, stability-indicating HPLC method is essential to quantify the degradation kinetics and establish the shelf-life of the final formulation. Further research providing direct quantitative comparisons of this compound stability in these buffer systems would be highly valuable to the field of pharmaceutical development.

References

Validating the Physiological Effects of Adrenaline Bitartrate in Knockout Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological effects of adrenaline bitartrate (B1229483) in various knockout animal models, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation into the distinct roles of adrenergic signaling pathways.

Introduction

Adrenaline (epinephrine) is a critical hormone and neurotransmitter that mediates a wide range of physiological responses through its interaction with α- and β-adrenergic receptors. To dissect the specific contributions of different components of the adrenergic signaling cascade, researchers utilize knockout animal models. These models, which lack specific genes for adrenaline synthesis or its receptors, are invaluable tools for understanding the precise mechanisms underlying adrenaline's cardiovascular, metabolic, and immunological effects. This guide compares the responses to adrenaline bitartrate administration in several key knockout mouse models, providing a framework for selecting the appropriate model for targeted research inquiries.

Cardiovascular Effects of this compound

The cardiovascular system is a primary target of adrenaline, which regulates heart rate, cardiac contractility, and blood pressure. The use of knockout mice lacking the enzyme for epinephrine (B1671497) synthesis (PNMT-KO) or specific adrenergic receptors (e.g., β1-KO, β2-KO, β1/β2-dKO) has elucidated the distinct roles of these components.

Comparative Analysis of Hemodynamic Responses

The following table summarizes the hemodynamic changes observed in various knockout mouse models in response to stimuli that elevate adrenaline levels or in response to exogenous adrenaline administration.

ParameterWild-Type (WT)Epinephrine-Deficient (PNMT-KO)β1-Adrenergic Receptor KO (β1-KO)β2-Adrenergic Receptor KO (β2-KO)β1/β2-Adrenergic Receptor Double KO (β1/β2-dKO)
Resting Heart Rate NormalNormal[1]Normal to slightly reducedNormal[2]Significantly reduced
Resting Blood Pressure NormalNormal[1]NormalNormal[2]Similar to WT
Heart Rate Response to Agonist Increased chronotropic response[2]Normal tachycardia during stress[1]Blunted chronotropic response to β-agonists[2]Normal chronotropic response to isoproterenol[2]Abolished heart rate response to β-agonists[3]
Inotropic Response to Agonist Increased contractility[2]Poor cardiac responses to stress[4]Blunted inotropic response to β-agonists[2]Maintained inotropic responseAbolished contractility response to β-agonists[3]
Blood Pressure Response to Stress/Agonist Moderate increaseHypertensive response to exercise[1][5]Attenuated pressor responsePotentiated hypertensive responseBlunted response
Experimental Protocols

1. Blood Pressure and Heart Rate Monitoring via Radiotelemetry:

  • Animal Model: Male C57BL/6J mice (WT) and PNMT-KO mice, 12-16 weeks of age.

  • Surgical Procedure: Mice are anesthetized (e.g., with pentobarbital, 50 mg/kg, IP). A radiotelemetry transmitter (e.g., PA-C10, Data Sciences International) catheter is implanted in the left carotid artery and advanced into the aortic arch. The transmitter body is placed in a subcutaneous pocket on the flank.

  • Data Acquisition: After a recovery period of 10 days, basal blood pressure and heart rate are recorded continuously. For stress-induced measurements, mice are subjected to graded treadmill exercise. Data is typically collected every 30 minutes.[5]

  • This compound Administration: For acute response studies, this compound can be administered via an intravenous (IV) infusion through a catheterized jugular vein. A typical dose for a mouse model of cardiac arrest is a 250 µL infusion of 32 µg/mL adrenaline.[6][7]

2. Echocardiography for Cardiac Function Assessment:

  • Animal Model: Adult mice of the desired genotype (e.g., WT, β1-KO, β2-KO, β1/β2-dKO).

  • Procedure: Mice are lightly anesthetized (e.g., with 1.5-2% isoflurane). Two-dimensional M-mode echocardiography is performed to measure left ventricular internal dimensions at systole and diastole, from which fractional shortening and ejection fraction are calculated.

  • Pharmacological Stress: To assess the response to adrenergic stimulation, a β-agonist like isoproterenol (B85558) or dobutamine (B195870) can be infused intravenously while echocardiographic measurements are being recorded.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary adrenergic signaling pathways and a typical experimental workflow for assessing cardiovascular responses.

Adrenergic_Signaling cluster_receptor Adrenergic Receptors cluster_gprotein G-Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_response Cellular Response beta1 β1 Gs Gs beta1->Gs Activates beta2 β2 beta2->Gs Activates alpha1 α1 Gq Gq alpha1->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 & DAG PLC->IP3_DAG Produces PKA PKA Activation cAMP->PKA Ca_release Ca²⁺ Release IP3_DAG->Ca_release Contraction Increased Contractility & Heart Rate PKA->Contraction Vasoconstriction Vasoconstriction PKA->Vasoconstriction Vasodilation (β2) Ca_release->Vasoconstriction Adrenaline Adrenaline Adrenaline->beta1 Adrenaline->beta2 Adrenaline->alpha1

Figure 1: Simplified Adrenergic Signaling Pathways in the Cardiovascular System.

Experimental_Workflow_CV start Start animal_prep Animal Preparation (KO & WT Mice) start->animal_prep surgery Telemetry Device Implantation animal_prep->surgery recovery 10-Day Recovery Period surgery->recovery baseline Baseline Data Collection (24h BP & HR) recovery->baseline infusion This compound Infusion baseline->infusion data_collection Record Hemodynamic Response infusion->data_collection analysis Data Analysis (Comparison of Genotypes) data_collection->analysis end End analysis->end

Figure 2: Experimental Workflow for Cardiovascular Assessment.

Metabolic Effects of this compound

Adrenaline plays a crucial role in regulating glucose homeostasis and lipid metabolism. Knockout models have been instrumental in defining its role in glycogenolysis, gluconeogenesis, and insulin (B600854) sensitivity.

Comparative Analysis of Metabolic Responses

The following table summarizes key metabolic parameters in epinephrine-deficient (PNMT-KO) mice compared to wild-type controls.

ParameterWild-Type (WT)Epinephrine-Deficient (PNMT-KO)
Fasting Blood Glucose Normal decrease with fasting[5]Maintained at normal fasting levels[5][8]
Glucose Tolerance (OGTT) Normal glucose clearanceImproved glucose tolerance[9]
Insulin Sensitivity (ITT) Normal insulin responseReduced insulin sensitivity[9]
Urinary Glucose Excretion Baseline: 11.14 ± 0.82 mg/dLPost-glucose: 16.09 ± 1.13 mg/dL[9]Baseline: 24.63 ± 2.2 mg/dLPost-glucose: 67.83 ± 5 mg/dL[9]
Plasma Insulin (48h fast) ~0.3 ng/mL~0.5 ng/mL[5]
Plasma Glucagon (48h fast) Tendency to rise[5]Tendency to fall[5]
Hepatic Glycogen (Fed) 29.23 ± 2.33 mg/g liver[5]43.07 ± 3.33 mg/g liver[5]
Hepatic Glycogen (48h fast) >5-fold decrease[5]>10-fold decrease[5]
Experimental Protocols

1. Glucose and Insulin Tolerance Tests:

  • Animal Model: Male and female C57BL/6J mice (WT) and PNMT-KO mice.

  • Fasting: For Glucose Tolerance Tests (GTT), mice are typically fasted overnight (10-12 hours). For Insulin Tolerance Tests (ITT), a shorter fasting period of 6 hours is common.[10]

  • Glucose Tolerance Test (GTT): Following the fasting period, a baseline blood glucose measurement is taken from the tail vein. Mice are then administered an intraperitoneal (i.p.) injection of a 20% glucose solution (typically 1.5 or 2 g/kg body weight). Blood glucose levels are then measured at 15, 30, 60, 90, and 120 minutes post-injection.[10]

  • Insulin Tolerance Test (ITT): After fasting, a baseline blood glucose level is measured. Mice then receive an i.p. injection of human insulin (e.g., 0.75 IU/kg body weight). Blood glucose is subsequently measured at 15, 30, 45, and 60 minutes post-injection.[10]

  • Adrenaline Challenge: To assess the acute metabolic effects of adrenaline, a baseline blood sample is taken, followed by an i.p. or subcutaneous injection of this compound. Subsequent blood samples are taken at various time points to measure glucose and insulin levels.

2. Measurement of Urinary Glucose:

  • Procedure: Mice are placed in metabolic cages for 24 hours to collect urine. A baseline urine sample is collected. The mice are then given an oral glucose challenge (e.g., 250 mg). Urine is then collected for a subsequent period to measure post-challenge glucose levels.[9]

Logical Relationships in Metabolic Regulation

The diagram below illustrates the interplay of factors in glucose homeostasis as revealed by studies in epinephrine-deficient mice.

Metabolic_Regulation cluster_pnmt_ko PNMT-KO Mouse Phenotype cluster_wt Wild-Type Regulation no_epinephrine Epinephrine Deficiency reduced_glut2 Reduced Renal GLUT2 no_epinephrine->reduced_glut2 Leads to reduced_itt Reduced Insulin Sensitivity no_epinephrine->reduced_itt Associated with increased_glycosuria Increased Glycosuria reduced_glut2->increased_glycosuria Causes improved_gtt Improved Glucose Tolerance increased_glycosuria->improved_gtt Contributes to epinephrine Epinephrine normal_glut2 Normal Renal GLUT2 epinephrine->normal_glut2 Maintains normal_reabsorption Normal Glucose Reabsorption normal_glut2->normal_reabsorption

Figure 3: Logical Flow of Metabolic Changes in Epinephrine-Deficient Mice.

Conclusion

The use of knockout animal models provides indisputable evidence for the specific physiological roles of adrenaline and its receptors. Epinephrine-deficient mice highlight the importance of this hormone in responding to stress, particularly in regulating blood pressure during exercise and in maintaining normal glucose and lipid metabolism. Adrenergic receptor knockout models further dissect these responses, demonstrating, for example, that the β1-receptor is paramount for cardiac chronotropic and inotropic responses, while the β2-receptor plays a significant role in vasodilation. The data and protocols presented in this guide offer a comparative framework to aid researchers in selecting the most appropriate knockout model to investigate specific aspects of adrenergic signaling in health and disease.

References

A Comparative Analysis of Adrenaline Bitartrate and Dopamine on In Vivo Renal Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the effects of adrenaline bitartrate (B1229483) and dopamine (B1211576) on renal blood flow. The information presented is collated from various experimental studies to assist researchers and drug development professionals in understanding the nuanced hemodynamic effects of these two vasoactive agents on the renal vasculature.

Executive Summary

Adrenaline and dopamine, while both catecholamines, exhibit distinct profiles in their influence on renal blood flow (RBF). Generally, low-dose dopamine is recognized for its ability to increase RBF through selective renal vasodilation. In contrast, adrenaline's effect is more complex, often leading to renal vasoconstriction, although its impact can be dose-dependent and influenced by systemic hemodynamics. This guide will delve into the experimental data and methodologies from key in vivo studies to elucidate these differences.

Data Presentation: Hemodynamic Effects on Renal Circulation

The following tables summarize the quantitative data from comparative in vivo studies on the effects of adrenaline bitartrate and dopamine on renal blood flow and associated hemodynamic parameters.

DrugDosageAnimal/Patient ModelChange in Renal Blood Flow (RBF)Change in Cardiac Output (CO)Change in Renal Vascular ResistanceCitation
Dopamine 2.0-2.5 µg/kg/minPatients following open heart surgery▲ 15.5% (p < 0.05)No significant increaseNot specified[1]
2.5 µg/kg/min ("renal dose")Patients with severe malaria and sepsis▲ 37% (fractional increase in RBFI)Not specifiedNot specified[2][3]
10 µg/kg/minPatients with severe malaria and sepsisNot significantly different from baselineNot specifiedNot specified[2][3]
1-10 µg/kg/minPatients with heart failure▲ Increased▲ Increased (significant at 5 and 10 µg/kg/min)▼ Decreased[4]
2 µg/kg/minSheep▲ 20%No effectNot specified[5]
Adrenaline 0.02-0.08 µg/kg/minPatients following open heart surgeryNo significant changeMarked inotropic actionRenal vasoconstriction is a major disadvantage[1]
Stepped infusionsPatients with severe malaria and sepsisNot specifiedNot specified▲ Significant increase[2][3]
Single doses (≤ 0.02 µg/kg) into renal arteryAnesthetized dogs▼ Reduced RPFNo effect on systemic B.P.▲ Increased in all renal vascular segments[6]

RBFI: Renal Blood Flow Index; B.P.: Blood Pressure; RPF: Renal Plasma Flow

Experimental Protocols

A variety of in vivo models and measurement techniques have been employed to assess the effects of adrenaline and dopamine on renal blood flow.

Measurement of Renal Blood Flow

Several methods are utilized to quantify renal blood flow in vivo:

  • Thermodilution Method: This technique involves the use of fluoroscopically guided catheters to measure both renal blood flow and cardiac output.[1][2][3]

  • Transit-Time Flow Probes: These probes are surgically placed around the renal artery to provide continuous measurement of blood flow.[5]

  • Para-aminohippurate (PAH) Clearance: This method is used to estimate renal plasma flow, from which renal blood flow can be calculated.[7][8][9]

  • Laser-Doppler Flowmetry: This technique allows for the measurement of blood flow in single renal arterioles.[10]

  • Doppler Ultrasonography: Used to measure the renal arterial resistive index (RARI), an indicator of renal vascular resistance.[11]

Animal and Human Models
  • Human Studies: Investigations have been conducted in patients following open heart surgery, individuals with severe malaria and sepsis, and patients with heart failure.[1][2][3][4]

  • Animal Models: Commonly used animal models include sheep, dogs, and rats.[5][6][10][12]

Signaling Pathways and Mechanisms of Action

The differential effects of dopamine and adrenaline on renal blood flow are rooted in their interactions with distinct receptor subtypes in the renal vasculature.

Dopamine Signaling Pathway

At low, or "renal," doses (typically 0.5-3 µg/kg/min), dopamine primarily stimulates D1 and D2 dopaminergic receptors in the renal arteries.[13] Activation of D1 receptors leads to vasodilation of both afferent and efferent arterioles, resulting in an increase in renal blood flow.[12] This effect is mediated by the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.

Dopamine_Signaling Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Gs Gs protein D1_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vasodilation Renal Vasodilation (↑ RBF) PKA->Vasodilation leads to Adrenaline_Signaling Adrenaline Adrenaline Alpha1_Receptor α1-Adrenergic Receptor Adrenaline->Alpha1_Receptor Gq Gq protein Alpha1_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG produces Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 leads to Vasoconstriction Renal Vasoconstriction (↓ RBF) Ca2->Vasoconstriction causes Experimental_Workflow Animal_Model Select Animal/Patient Model Instrumentation Surgical Instrumentation (e.g., flow probes, catheters) Animal_Model->Instrumentation Baseline Record Baseline Hemodynamic Data (RBF, CO, BP, HR) Instrumentation->Baseline Drug_Admin Administer Drug Infusion (Adrenaline or Dopamine) Baseline->Drug_Admin Data_Collection Continuous Hemodynamic Monitoring Drug_Admin->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis Conclusion Draw Conclusions Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Adrenaline Bitartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. Adrenaline bitartrate (B1229483), a potent sympathomimetic amine, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential safety information and a step-by-step plan for its proper disposal.

Immediate Safety and Handling Precautions

Adrenaline bitartrate is fatal if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[2][3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][4]

In the event of a spill, immediately evacuate unnecessary personnel.[1] For small spills, use appropriate tools to carefully place the solid material into a convenient waste disposal container.[5] For larger spills, use a shovel to put the material into a suitable container.[5] Avoid generating dust during cleanup.[3] The area of the spill should then be decontaminated.

Regulatory Considerations for Disposal

The disposal of this compound is governed by local, regional, and national regulations.[1][2] Historically, epinephrine (B1671497), the active component of this compound, was listed as a P042 "acutely toxic" hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States. However, the U.S. Environmental Protection Agency (EPA) has clarified that this listing does not extend to epinephrine salts, such as this compound.[6][7][8]

This clarification means that this compound is not automatically considered a RCRA acutely hazardous waste. However, it may still be classified as a hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] It is the responsibility of the waste generator to make this determination.[9] Despite this clarification, many waste management companies still recommend handling it with the same precautions as a P-listed waste.[6]

Step-by-Step Disposal Procedure

  • Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, gloves), and spill cleanup materials, should be segregated from general laboratory waste.

  • Containerization: Place the waste in a clearly labeled, sealed, and leak-proof container. The container should be marked as "Hazardous Waste" or with other appropriate warnings as per your institution's and local regulations.

  • Waste Characterization: Determine if the waste is considered hazardous under local and national regulations. This may involve assessing its characteristics or relying on the Safety Data Sheet (SDS).

  • Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the waste through a licensed hazardous or medical waste disposal company. These companies are equipped to handle and transport such materials safely and in compliance with all regulations.

  • Incineration: The recommended method of disposal for pharmaceutical waste, including this compound, is incineration at a permitted medical or municipal waste incinerator.[6][7] Do not dispose of this compound down the drain or in regular trash.[10]

  • Documentation: Maintain detailed records of the waste generated, including the name of the chemical, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

PropertyValueReference
Acute Oral Toxicity (LD50)4 mg/kg (Mouse)[5]
pH2.8 - 4[1]
AppearanceWhite solid[2]

This compound Disposal Workflow

cluster_start Start: this compound Waste Generation cluster_handling Initial Handling & Segregation cluster_assessment Waste Characterization cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal cluster_documentation Record Keeping start Unused Product, Contaminated Labware, Spill Debris segregate Segregate from General Waste start->segregate containerize Place in Labeled, Sealed Container segregate->containerize characterize Determine if RCRA Hazardous Waste (Characteristic) containerize->characterize hazardous_waste Manage as Hazardous Pharmaceutical Waste characterize->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Pharmaceutical Waste characterize->non_hazardous_waste No incinerate Dispose via Licensed Contractor for Incineration hazardous_waste->incinerate non_hazardous_waste->incinerate document Maintain Disposal Records incinerate->document

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Adrenaline bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the handling of Adrenaline bitartrate (B1229483) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel.

Hazard Identification and Risk Assessment

Adrenaline bitartrate is a potent pharmaceutical compound that presents significant health risks upon exposure.

  • Acute Toxicity: Fatal if swallowed.[1][2][3] Severe over-exposure can result in death.[4]

  • Inhalation Toxicity: Very hazardous if inhaled and may cause respiratory irritation.[1][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4] It is also a skin permeator.[4]

  • Organ Toxicity: The substance is toxic to the lungs, nervous system, and mucous membranes.[4]

Due to these hazards, all handling must be conducted within a designated area, and appropriate personal protective equipment (PPE) must be worn.

Personal Protective Equipment (PPE)

The selection of PPE is dependent on the specific handling procedure. The following table summarizes the minimum required PPE for various tasks.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Handling/Weighing Solid Compound NIOSH-approved dust respirator or full-face respiratorTightly fitting safety goggles2 pairs of chemical-resistant gloves (e.g., Nitrile)Full-coverage lab coat
Preparing Solutions Use in a chemical fume hoodSafety goggles and face shield2 pairs of chemical-resistant gloves (e.g., Nitrile)Chemical-resistant gown or apron over a lab coat
Small Spill Cleanup (<1g) NIOSH-approved dust respiratorSafety goggles and face shield2 pairs of chemical-resistant gloves (e.g., Nitrile)Chemical-resistant gown or apron over a lab coat
Large Spill Cleanup (>1g) Self-Contained Breathing Apparatus (SCBA)Safety goggles and face shieldHeavy-duty, chemical-resistant gloves (outer), Nitrile gloves (inner)Full chemical-resistant suit and boots
Waste Disposal As required for the handling task generating the wasteSafety gogglesChemical-resistant glovesLab coat

Procedural Guidance: PPE Protocols

Proper donning and doffing of PPE are crucial to prevent cross-contamination.

3.1. Donning (Putting On) PPE Sequence

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Suit: Don the appropriate gown, apron, or full suit. Ensure complete coverage.

  • Respirator/Mask: Place the respirator over your nose and mouth and secure it. Perform a seal check.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if required.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.

3.2. Doffing (Taking Off) PPE Sequence This process is designed to minimize self-contamination.

  • Outer Gloves: Remove the outer pair of gloves. Be careful not to touch your skin with the contaminated surface.

  • Gown/Suit and Inner Gloves: Remove the gown by rolling it down and away from your body. As you remove the sleeves, pull the inner gloves off at the same time, trapping them inside the gown.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Respirator/Mask: Remove the respirator from the back.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

4.1. Engineering Controls

  • Always handle solid this compound in a well-ventilated area, preferably within a powder containment hood or a chemical fume hood to minimize dust formation.[2][3][4]

  • Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[4]

4.2. Spill Management

  • For Small Spills:

    • Evacuate unnecessary personnel.[1]

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like clay or diatomaceous earth.[1]

    • Mechanically recover the product by sweeping or shoveling it into a suitable, labeled container for hazardous waste.[1] Avoid raising dust.[5]

    • Clean the spill area and decontaminate all tools used.

  • For Large Spills:

    • Evacuate the area immediately and notify safety personnel.

    • Only personnel equipped with Level B protection, including an SCBA, should enter the area.[4][6]

    • Contain the spill using a shovel and place the material into a convenient, labeled waste disposal container.[4]

4.3. Waste Disposal

  • This compound is considered toxic hazardous waste.[1]

  • All contaminated materials, including spilled product, used absorbent, and disposable PPE, must be collected in sealed, clearly labeled containers.

  • Dispose of contents and containers at a designated hazardous or special waste collection point in accordance with all local, regional, and national regulations.[1][2]

  • Do not re-use empty containers.[1]

Diagrams

PPE_Selection_Workflow start_end start_end decision decision process process ppe_spec ppe_spec start Start: Handling This compound task What is the task? start->task solid Handling Solid? task->solid Weighing/ Transfer spill Spill Cleanup? task->spill Accident solution Preparing Solution? task->solution Dissolving ppe_solid Standard PPE: - Dust Respirator - Safety Goggles - Double Gloves - Lab Coat solid->ppe_solid spill_size Spill Size? spill->spill_size ppe_solution Solution PPE: - Fume Hood - Goggles & Face Shield - Double Gloves - Chemical Gown solution->ppe_solution end_procedure Follow Donning/ Doffing & Disposal Procedures ppe_solid->end_procedure ppe_solution->end_procedure ppe_small_spill Small Spill PPE: - Dust Respirator - Goggles & Face Shield - Double Gloves - Chemical Gown spill_size->ppe_small_spill < 1g ppe_large_spill Large Spill PPE: - SCBA - Goggles & Face Shield - Heavy Duty Gloves - Full Chemical Suit spill_size->ppe_large_spill > 1g ppe_small_spill->end_procedure ppe_large_spill->end_procedure

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adrenaline bitartrate
Reactant of Route 2
Adrenaline bitartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.